2-amino-N-(3-methylphenyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUXETNDOIBMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368767 | |
| Record name | 2-amino-N-(3-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22312-62-5 | |
| Record name | 2-Amino-N-(3-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22312-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-N-(3-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-amino-N-(3-methylphenyl)benzamide CAS number
An In-depth Technical Guide to 2-amino-N-(3-methylphenyl)benzamide (CAS No. 22312-62-5)
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. The document delineates its fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its utility as a scaffold in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.
Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a benzamide core structure substituted with an amino group on the benzoyl ring and a 3-methylphenyl (m-tolyl) group on the amide nitrogen.[1] This unique arrangement of functional groups, including two hydrogen bond donors and two acceptors, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
Chemical Structure:
The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Weight | 226.27 g/mol | [1] |
| Melting Point | 113-114 °C | [2] |
| Boiling Point | 324.1 °C at 760 mmHg | [2] |
| Density | 1.21 g/cm³ | [2] |
| Flash Point | 149.8 °C | [2] |
| Vapor Pressure | 0.000251 mmHg at 25°C | [2] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
| DSSTox ID | DTXSID90368767 | [2] |
Synthesis and Mechanistic Insights
The synthesis of N-substituted 2-aminobenzamides can be achieved through several routes. A highly efficient and common laboratory-scale method involves the reaction of isatoic anhydride with the corresponding amine, in this case, 3-methylaniline (m-toluidine). This method is favored for its operational simplicity and the generation of carbon dioxide as the only significant byproduct, which simplifies purification.
The reaction proceeds via nucleophilic acyl substitution. The primary amine (3-methylaniline) attacks one of the carbonyl groups of the isatoic anhydride, leading to the opening of the heterocyclic ring. The resulting unstable carbamic acid intermediate readily decarboxylates to yield the final this compound product.
Sources
2-amino-N-(3-methylphenyl)benzamide molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2-amino-N-(3-methylphenyl)benzamide
Introduction
This compound is a distinct organic molecule belonging to the benzamide class of compounds. Its structure, characterized by an anthranilamide core linked to a meta-tolyl group, makes it a valuable scaffold and intermediate in the fields of medicinal chemistry and materials science. This guide offers a comprehensive analysis of its molecular architecture, physicochemical properties, synthesis, and characterization, providing researchers and drug development professionals with a foundational understanding of this versatile compound. Its significance lies in its role as a precursor for more complex molecules, with derivatives being investigated for potential therapeutic applications, including antimicrobial and anticancer activities[1].
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is cataloged under CAS Number 22312-62-5. Its molecular formula is C₁₄H₁₄N₂O, corresponding to a molecular weight of 226.27 g/mol [1][2].
Core Structural Features
The molecule's architecture is built upon a benzamide framework. Key features include:
-
A Benzoyl Ring: This aromatic ring is substituted with an amino group (-NH₂) at the ortho (C2) position.
-
An Amide Linkage (-CONH-): This functional group connects the benzoyl ring to the second aromatic system and is a critical determinant of the molecule's conformation and hydrogen bonding capabilities.
-
A 3-Methylphenyl (m-tolyl) Group: This ring is attached to the nitrogen atom of the amide linkage. The methyl group's position influences steric hindrance and electronic properties.
The presence of both hydrogen bond donor (-NH₂ and -NH-) and acceptor (C=O and the nitrogen lone pairs) sites dictates its intermolecular interactions and, consequently, its physical properties and biological target binding potential[1].
Caption: 2D structure of this compound.
Conformational Analysis
For the title compound, the presence of the ortho-amino group on the benzoyl ring introduces the potential for intramolecular hydrogen bonding with the amide oxygen or hydrogen. This interaction can influence the planarity of the benzoyl-amide portion of the molecule, potentially reducing the dihedral angle between the benzoyl ring and the amide plane compared to its non-aminated counterpart.
Physicochemical Data Summary
The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 22312-62-5 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O | [1][2] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| Melting Point | 113-114 °C | [2] |
| Boiling Point | 324.1 °C at 760 mmHg | [2] |
| Density | 1.21 g/cm³ | [2] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Traditional Batch Synthesis
A conventional and reliable approach involves the coupling of an activated 2-aminobenzoic acid derivative with 3-methylaniline. A plausible laboratory-scale protocol is outlined below.
Protocol: Amide Coupling via Acyl Chloride
-
Protection of the Amino Group: The amino group of 2-aminobenzoic acid is first protected (e.g., as an N-acetyl derivative) to prevent self-polymerization and other side reactions.
-
Formation of Acyl Chloride: The protected 2-aminobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane or THF) to form the corresponding acyl chloride. This step is typically performed at 0 °C to room temperature. The causality here is the conversion of the carboxylic acid, a poor electrophile, into a highly reactive acyl chloride, which is readily attacked by the nucleophilic aniline.
-
Amide Coupling (Schotten-Baumann conditions): The freshly prepared acyl chloride is added dropwise to a solution of 3-methylaniline (m-toluidine) in a suitable solvent, often in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl byproduct, driving the reaction to completion.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group) to yield the final product, this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Modern Continuous Flow Synthesis
For improved efficiency, safety, and scalability, continuous flow microreactors offer a superior alternative to batch processing. This technology enables precise control over reaction parameters, leading to higher yields and purity.
Workflow: Continuous Flow Synthesis
Research has demonstrated that this compound can be synthesized with excellent yields (79-96%) and short residence times (as low as 10 minutes) using integrated microreactor systems[1].
Sources
A Comprehensive Technical Guide to the Physical Properties of 2-amino-N-(3-methylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(3-methylphenyl)benzamide, a substituted aromatic amide, serves as a valuable building block in the synthesis of a diverse range of organic molecules, particularly in the realm of medicinal chemistry. Its structural features, comprising a benzamide core with an ortho-amino group and a meta-methylphenyl substituent on the amide nitrogen, impart a unique combination of steric and electronic properties. These characteristics govern its reactivity, intermolecular interactions, and, consequently, its physical properties. A thorough understanding of these properties is paramount for its effective utilization in research and development, from reaction optimization and purification to formulation and quality control. This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and established scientific principles.
Molecular and Chemical Identity
A foundational aspect of understanding any chemical entity is its fundamental molecular and chemical identity. This information provides the basis for all subsequent physical and chemical characterizations.
| Identifier | Value | Source |
| Chemical Name | This compound | ECHEMI |
| CAS Number | 22312-62-5 | ECHEMI |
| Molecular Formula | C₁₄H₁₄N₂O | ECHEMI |
| Molecular Weight | 226.27 g/mol | ECHEMI |
The relationship between these core identifiers is illustrated in the following diagram:
Caption: Workflow for the determination of melting point by the capillary method.
Spectroscopic Characterization
Note on Spectral Data: The following spectral data is for the isomeric compound 2-amino-N-(p-tolyl)benzamide (2-amino-N-(4-methylphenyl)benzamide), as reported in a study by Bennani et al. [1]Due to the close structural similarity, this data serves as a strong reference for what can be expected for the m-tolyl isomer.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons and their chemical environments within a molecule.
Expected ¹H NMR Data (based on the p-tolyl isomer in DMSO-d₆): [1]* δ 7.76 (1H, br s, NH): This broad singlet corresponds to the amide proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
δ 7.41–7.45 (3H, m): This multiplet arises from the aromatic protons on the benzamide ring.
-
δ 7.23 (1H, t, J = 7.7 Hz): This triplet is also from a proton on the benzamide ring.
-
δ 7.15 (2H, d, J = 8.0 Hz): This doublet corresponds to two of the aromatic protons on the tolyl ring.
-
δ 6.68–6.70 (2H, m): This multiplet is attributed to the remaining aromatic protons on the benzamide ring, which are shielded by the ortho-amino group.
-
δ 5.43 (2H, br s, NH₂): This broad singlet represents the two protons of the primary amino group.
-
δ 2.33 (3H, s, CH₃): This sharp singlet is characteristic of the methyl group protons on the tolyl ring.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Data (based on the p-tolyl isomer in DMSO-d₆): [1]* δ 167.6 (C=O): This signal in the downfield region is characteristic of the amide carbonyl carbon.
-
δ 148.9, 135.3, 134.2, 132.7, 129.6, 127.3, 120.8, 117.5, 116.8, 116.4: These signals correspond to the various aromatic carbons in the benzamide and tolyl rings. The specific assignments require more detailed 2D NMR experiments.
-
δ 21.0 (CH₃): This upfield signal is characteristic of the methyl carbon.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Data (based on the p-tolyl isomer, KBr): [1]* 3465, 3362, 3273 cm⁻¹ (N-H stretching): These multiple peaks are characteristic of the symmetric and asymmetric stretching vibrations of the primary amino group (NH₂) and the stretching vibration of the secondary amide (N-H). The presence of multiple peaks in this region is a strong indicator of these functional groups.
-
1637 cm⁻¹ (C=O stretching): This strong absorption is characteristic of the amide I band, which is primarily due to the C=O stretching vibration.
-
~1600-1450 cm⁻¹ (C=C stretching): These absorptions are typical for aromatic C=C bond stretching.
-
~1300-1000 cm⁻¹ (C-N stretching): The C-N stretching vibrations are expected in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Data (based on the p-tolyl isomer): [1]* m/z 226 [M⁺]: This would be the molecular ion peak, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation would likely involve cleavage of the amide bond, leading to characteristic fragment ions. For the p-tolyl isomer, major fragments are observed at m/z 209, 191, 133, 118 (base peak), and 105. A similar fragmentation pattern would be expected for the m-tolyl isomer, with the base peak likely corresponding to the tolyl-containing fragment.
Safe Handling and Storage
As with any chemical substance, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [2][3]* Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. [2]For long-term storage, refrigeration at 4 °C and protection from light are recommended to preserve its chemical integrity. [4]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. The presented data, including molecular identifiers, physicochemical properties, a detailed experimental protocol for melting point determination, and a comprehensive analysis of expected spectroscopic characteristics, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these fundamental properties is crucial for the successful application of this versatile chemical intermediate in synthesis, analysis, and formulation.
References
-
Bennani, B., Kerbal, A., Daoudi, M., Baba, B.F., Houari, G.A., Jalbout, A.F., Mimouni, M., & Benazza, M. (2013). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 18(5), 5347-5363. [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: P-AMINO BENZAMIDE. [Link]
Sources
2-amino-N-(3-methylphenyl)benzamide solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-amino-N-(3-methylphenyl)benzamide
Authored by: A Senior Application Scientist
Abstract
The preclinical and formulation development of any novel chemical entity is critically dependent on a thorough understanding of its physicochemical properties, with aqueous solubility being a paramount parameter. Solubility directly influences a compound's dissolution rate, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of this compound, a novel benzamide derivative. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies and theoretical considerations necessary to establish a complete and reliable solubility profile. We will delve into predictive computational models, detailed experimental protocols for kinetic and thermodynamic solubility, the impact of pH, and data interpretation, providing researchers and drug development professionals with a robust roadmap for investigation.
Introduction: The Central Role of Solubility in Drug Development
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved therapeutic agents. The solubility of these compounds, however, can vary dramatically based on their substitution patterns. For a novel molecule like this compound, an early and accurate assessment of its solubility is not merely a data point; it is a critical determinant of its "developability." Poor aqueous solubility can lead to a cascade of downstream challenges, including incomplete absorption, high inter-patient variability, and difficulties in formulating a viable drug product.
This guide establishes a systematic approach to fully characterize the solubility of this compound. We will proceed from theoretical predictions to rigorous experimental validation, ensuring a self-validating and trustworthy dataset.
Physicochemical Properties and In-Silico Solubility Prediction
Before embarking on laboratory experiments, a foundational understanding of the molecule's intrinsic properties is essential. These properties govern its behavior in solution and can be used to generate initial, predictive estimates of solubility.
Molecular Structure and Key Functional Groups
-
Primary Amine (-NH2): This group can act as a hydrogen bond donor and a weak base, suggesting that solubility will be pH-dependent, increasing in acidic conditions due to protonation.
-
Amide (-CONH-): The amide linkage is polar and can participate in hydrogen bonding, contributing favorably to solubility.
-
Aromatic Rings: The two phenyl rings introduce significant hydrophobicity, which is expected to be the primary factor limiting aqueous solubility.
-
Methyl Group (-CH3): This small alkyl group on the aniline ring adds to the overall lipophilicity of the molecule.
Based on this structure, this compound is predicted to be a weakly basic compound with limited aqueous solubility, likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV candidate.
Predicted Physicochemical Properties
Computational tools are invaluable for providing initial estimates and guiding experimental design. The following table summarizes key properties predicted using standard algorithms.
| Parameter | Predicted Value | Implication for Solubility |
| Molecular Weight | 226.28 g/mol | Low molecular weight is generally favorable for solubility. |
| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates a preference for lipid environments; suggests low aqueous solubility. |
| pKa (Basic) | ~2.0 - 3.0 (for the amino group) | Protonation below this pH will increase solubility. |
| Topological Polar Surface Area (TPSA) | ~69 Ų | A moderate TPSA suggests some capacity for hydrogen bonding. |
Experimental Solubility Determination: A Multi-Faceted Approach
No single experiment can define a compound's solubility profile. A combination of kinetic and thermodynamic assays across various biorelevant media is required for a comprehensive understanding.
Kinetic Solubility Screening
Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration DMSO stock. This is a high-throughput method ideal for early discovery to flag potential issues. The most common method is nephelometry or turbidimetry.
The following diagram outlines the standard workflow for assessing kinetic solubility.
Caption: Workflow for a typical nephelometric kinetic solubility assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Compound Dispensing: Using an acoustic dispenser or liquid handler, dispense 2 µL of the stock solution into the wells of a clear-bottom 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the turbidity readings against a calibration curve or pre-defined threshold to determine the kinetic solubility value.
Thermodynamic Solubility (Equilibrium Solubility)
Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is a lower-throughput but more accurate and definitive measurement, critical for later-stage development. The shake-flask method is the gold standard.
Caption: Gold-standard shake-flask workflow for thermodynamic solubility.
-
Preparation: Add an excess amount of solid, crystalline this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). The presence of visible solid material throughout the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm filter. Care must be taken to ensure the compound does not adsorb to the filter material.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate and determine the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: The solubility is reported in units of µg/mL or µM.
pH-Solubility Profile
Given the presence of a basic amine group, the solubility of this compound is expected to be highly dependent on pH. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract. This is determined by performing the thermodynamic solubility assay across a range of physiologically relevant pH values.
A typical pH-solubility curve for a weak base like this compound would show:
-
High Solubility at Low pH: In acidic environments (pH < pKa), the primary amine is protonated (-NH3+), forming a more soluble salt.
-
Decreasing Solubility as pH Increases: As the pH approaches and surpasses the pKa, the equilibrium shifts towards the neutral, less soluble free base form.
-
Plateau at High pH: At pH values significantly above the pKa, the compound's intrinsic solubility (S₀) is reached.
Summary of Expected Solubility Profile and Data Presentation
The following table presents a hypothetical but realistic solubility profile for this compound, based on the principles discussed. This serves as a template for reporting experimental findings.
| Assay Type | Medium | Temperature | Expected Solubility (µg/mL) | Method |
| Kinetic Solubility | PBS, pH 7.4 | 25°C | 15 - 40 | Nephelometry |
| Thermodynamic | SGF, pH 2.0 | 37°C | > 250 | Shake-Flask HPLC-UV |
| Thermodynamic | FaSSIF, pH 6.5 | 37°C | 5 - 15 | Shake-Flask HPLC-UV |
| Thermodynamic | FeSSIF, pH 5.0 | 37°C | 20 - 50 | Shake-Flask HPLC-UV |
| Thermodynamic | Phosphate Buffer, pH 7.4 | 37°C | < 5 | Shake-Flask HPLC-UV |
SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.
Conclusion and Formulation Implications
The comprehensive solubility characterization of this compound is a cornerstone of its preclinical assessment. The methodologies outlined in this guide, from in-silico prediction to gold-standard shake-flask analysis, provide the necessary framework to generate a reliable and actionable dataset. The anticipated profile of a weakly basic compound with low intrinsic solubility suggests that formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations may be necessary to achieve adequate oral bioavailability. This systematic investigation ensures that solubility-related risks are identified and mitigated early in the drug development lifecycle.
References
-
Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on the Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Biopharmaceutics Classification System (BCS) Guidance Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Current best practices for the generation of reliable aqueous solubility data for drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Shake-Flask Method for Solubility Determination Source: OECD Guideline for Testing of Chemicals, No. 105 URL: [Link]
-
Title: High-Throughput Measurement of Kinetic Aqueous Solubility Source: SLAS Discovery (formerly Journal of Biomolecular Screening) URL: [Link]
Unveiling the Mechanism of Action of 2-amino-N-(3-methylphenyl)benzamide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action for the compound 2-amino-N-(3-methylphenyl)benzamide. Synthesizing data from structure-activity relationship (SAR) studies of analogous benzamide derivatives, this document posits that the primary biological target of this compound is the KCNQ (Kv7) family of voltage-gated potassium channels. We delve into the molecular rationale for this hypothesis, present detailed experimental protocols for its validation, and discuss other potential, albeit less characterized, biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological profile of this and similar small molecules.
Introduction to this compound
This compound is a small organic molecule featuring a benzamide core, an amino group at the 2-position of the benzoyl ring, and a 3-methylphenyl substituent on the amide nitrogen. Its chemical structure suggests a potential for diverse biological activities, and while it has been noted as a key intermediate in the synthesis of various pharmaceutical agents, its intrinsic mechanism of action has not been extensively elucidated in dedicated studies.[1] Derivatives of the broader 2-aminobenzamide class have been investigated for antimicrobial and anticancer properties.[1] However, the structural resemblance to a well-established class of neuromodulatory agents provides a compelling avenue for investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| CAS Number | 22312-62-5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Proposed Primary Mechanism of Action: KCNQ Potassium Channel Modulation
Based on extensive research into the pharmacology of benzamide derivatives, we hypothesize that this compound functions as a positive modulator (opener) of KCNQ (Kv7) voltage-gated potassium channels.
The KCNQ Channel Family: Critical Regulators of Neuronal Excitability
The KCNQ family, particularly the KCNQ2 and KCNQ3 subtypes, are the primary molecular correlates of the M-current, a slowly activating and non-inactivating potassium current that plays a crucial role in stabilizing the resting membrane potential of neurons and controlling their firing rates.[2][3] By opening these channels, M-current enhancers cause an efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and certain types of pain.[4][5]
The Benzamide Pharmacophore and KCNQ Channel Activity
Numerous studies have identified the benzamide scaffold as a core component of potent KCNQ channel openers.[4] Structure-activity relationship (SAR) studies on N-pyridyl and pyrimidine benzamides have revealed key features necessary for this activity.[4] While this compound itself has not been the direct subject of these published studies, its structural components align with the established pharmacophore.
The general pharmacophore for many benzamide-based KCNQ openers includes an aromatic ring system linked via an amide bond to another (often heterocyclic) aromatic ring. The specific substitutions on these rings are critical for potency and selectivity. For instance, the discovery of N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-027243) as a selective KCNQ2/Q3 opener highlights the importance of the substituted benzamide moiety.[4]
The 2-amino group on the benzoyl ring of our topic compound is a notable feature. While many documented KCNQ openers feature other substitutions, the presence of an amino group can significantly influence the electronic properties and hydrogen bonding potential of the molecule, which could in turn affect its interaction with the channel protein.
Figure 1: Proposed mechanism of action of this compound as a KCNQ channel opener.
Experimental Protocols for Mechanism Validation
To rigorously test the hypothesis that this compound modulates KCNQ channels, a multi-tiered experimental approach is recommended, progressing from high-throughput screening to detailed biophysical characterization.
High-Throughput Screening: Fluorescence-Based Ion Flux Assays
The initial step involves screening the compound for its ability to modulate potassium channel activity in a high-throughput format. The FluxOR™ Potassium Ion Channel Assay is a well-validated method for this purpose.[1][6][7]
Principle: This assay utilizes the permeability of potassium channels to thallium ions (Tl⁺). A proprietary thallium-sensitive fluorescent dye is loaded into cells expressing the target KCNQ channels (e.g., KCNQ2/3 co-expressed in HEK293 cells). When the channels open, Tl⁺ enters the cell and binds to the dye, causing a significant increase in fluorescence.[1][7] The intensity of the fluorescence is proportional to the number of open channels.[6][8]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably co-expressing human KCNQ2 and KCNQ3 channels in appropriate media.
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye loading solution.
-
Incubate the plates at 37°C for 60-90 minutes to allow for dye uptake.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After dye loading, wash the cells with assay buffer.
-
Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature. Include a known KCNQ opener (e.g., retigabine) as a positive control and a vehicle control (e.g., DMSO).
-
-
Stimulation and Fluorescence Reading:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Use a fluorescence plate reader equipped with an automated injection system to add the stimulus buffer to each well.
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 495/525 nm) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the ΔF against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Figure 2: Workflow for the FluxOR™ Potassium Ion Flux Assay.
Gold Standard Confirmation: Electrophysiology (Patch-Clamp)
While fluorescence assays are excellent for initial screening, electrophysiology provides direct measurement of ion channel currents and detailed information about the mechanism of modulation. Whole-cell patch-clamp is the gold standard for characterizing ion channel modulators.[9][10]
Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a single cell expressing the target ion channels. The membrane patch under the pipette tip is then ruptured, allowing for control of the membrane potential and measurement of the ionic currents flowing through the channels.
Step-by-Step Protocol:
-
Cell Preparation:
-
Use cells expressing the KCNQ channel subtype of interest (e.g., KCNQ2/3).
-
Plate the cells on glass coverslips at a low density suitable for patch-clamping.
-
-
Recording Setup:
-
Mount a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Fill a borosilicate glass micropipette with an internal solution and mount it on the headstage of a patch-clamp amplifier.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with the micropipette and form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell at a negative potential (e.g., -80 mV).
-
Apply a voltage-step protocol to activate the KCNQ channels. A typical protocol involves a series of depolarizing steps to various potentials (e.g., from -80 mV to +40 mV).
-
Record the resulting potassium currents.
-
-
Compound Application and Analysis:
-
Obtain a stable baseline recording of the KCNQ currents.
-
Perfuse the chamber with the external solution containing a known concentration of this compound.
-
Record the currents in the presence of the compound.
-
Analyze the data to determine the effect of the compound on key channel properties, such as:
-
Current amplitude: An increase in current amplitude at a given voltage suggests channel opening.
-
Voltage-dependence of activation (V₁/₂): A leftward shift in the conductance-voltage (G-V) curve indicates that the channel opens at more negative potentials, a hallmark of many KCNQ openers.[11]
-
-
Figure 3: Workflow for the Whole-Cell Patch-Clamp Electrophysiology Protocol.
Other Potential Biological Activities
While KCNQ channel modulation is the most probable primary mechanism of action, the chemical structure of this compound allows for the possibility of other biological interactions.
-
Antimicrobial and Antifungal Activity: Some substituted 2-amino-N-phenylbenzamides have demonstrated activity against various microbial and fungal strains.[8] This suggests that the compound could potentially interfere with essential cellular processes in these organisms.
-
Anticancer Activity: Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[6] The proposed mechanisms for some of these derivatives include the inhibition of tubulin polymerization.[6]
-
Other Ion Channel Modulation: The benzamide scaffold is present in modulators of other ion channels as well, including voltage-gated sodium and calcium channels. Therefore, off-target effects on these channels should be considered and can be investigated using similar electrophysiological techniques.
Conclusion
The available evidence from the broader class of benzamide-containing pharmaceuticals strongly suggests that this compound is likely to act as a modulator of KCNQ potassium channels. This guide provides the theoretical framework and detailed experimental protocols necessary to validate this hypothesis. Confirmation of this mechanism of action would place this compound within a therapeutically relevant class of molecules with potential applications in epilepsy, pain, and other disorders of neuronal hyperexcitability. Further investigation into its selectivity profile and potential off-target activities will be crucial for its future development.
References
-
National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Cell-based potassium ion channel screening using the FluxOR assay. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Development and validation of a medium-throughput electrophysiological assay for KCNQ2/3 channel openers using QPatch HT. PubMed. Retrieved from [Link]
-
Roskilde University Research Portal. (n.d.). Electrophysiological characterisation of KCNQ channel modulators. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). The synthesis and structure-activity relationships of 3-amino-4-benzylquinolin-2-ones; discovery of novel KCNQ2 channel openers. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Ligand activation mechanisms of human KCNQ2 channel. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Synthesis and structure-activity relationship of acrylamides as KCNQ2 potassium channel openers. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Benzamide derivatives as blockers of Kv1.3 ion channel. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Kcnq channel modulating compounds and their pharmaceutical use.
-
ResearchGate. (2016). (PDF) Synthesis and evaluation of potent KCNQ2/3-specific channel activators. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide derivatives as blockers of Kv1.3 ion channel | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Kcnq channels as therapeutic targets.
- Google Patents. (n.d.). Carboxamide derivatives as ion channel modulators.
Sources
- 1. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Ligand activation mechanisms of human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vbn.aau.dk [vbn.aau.dk]
- 11. Development and validation of a medium-throughput electrophysiological assay for KCNQ2/3 channel openers using QPatch HT - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-amino-N-(3-methylphenyl)benzamide: A Technical Guide to Target Identification and Validation
Foreword: The Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a fertile ground for drug discovery. The o-aminobenzamide structure is a prime example of such a scaffold, and within this class, 2-amino-N-(3-methylphenyl)benzamide stands out as a compound of significant interest. Preliminary research has hinted at its potential across a spectrum of therapeutic areas, including oncology and infectious diseases.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, grounded in the established activities of structurally related compounds. We will delve into the scientific rationale for pursuing these targets and present a comprehensive, step-by-step framework for their experimental validation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted therapies.
Molecular Profile of this compound
This compound is an organic compound with the molecular formula C₁₄H₁₄N₂O.[1] Its structure is characterized by a benzamide core with a crucial amino group at the 2-position and a 3-methylphenyl (m-tolyl) group attached to the amide nitrogen. This specific arrangement of functional groups, including two hydrogen bond donors and two acceptors, along with two rotatable bonds, governs its conformational flexibility and potential for molecular recognition.[1] These features are critical for its interactions with biological macromolecules and form the basis of its therapeutic potential.[1]
Potential Therapeutic Targets and Mechanistic Hypotheses
The o-aminobenzamide scaffold has been implicated in a variety of biological activities. Based on this precedent, we can hypothesize several promising therapeutic targets for this compound.
Oncology: A Multi-pronged Approach
Cancer remains a primary focus for the development of novel therapeutics, and o-aminobenzamide derivatives have shown considerable promise in this area.[2][3] Several distinct mechanisms of action have been proposed for this class of compounds, suggesting that this compound could be a valuable lead for anti-cancer drug discovery.
Scientific Rationale: The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy. Many tumors exhibit an increased reliance on the NAD+ salvage pathway for their energy production and survival. NAMPT is the rate-limiting enzyme in this pathway, making it an attractive target for anti-cancer therapy.[4] Recent studies on novel carbamate-based o-aminobenzamide derivatives have demonstrated potent anti-gastric cancer activity by disrupting NAD+ biosynthesis through the inhibition of NAMPT.[4] This leads to reduced intracellular NAD+ and ATP levels, ultimately triggering mitochondrial damage, cell cycle arrest, and apoptosis.[4] Given the structural similarities, it is plausible that this compound could also function as a NAMPT inhibitor.
Experimental Validation Workflow:
Caption: Workflow for NAMPT Inhibition Validation.
Detailed Protocol for NAMPT Inhibition Validation:
-
Recombinant NAMPT Enzyme Assay:
-
Utilize a commercially available NAMPT inhibitor screening kit.
-
Titrate this compound across a range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀) against purified recombinant human NAMPT.
-
Include a known NAMPT inhibitor (e.g., FK866) as a positive control.
-
-
Cellular NAD+ Level Measurement:
-
Culture a relevant cancer cell line (e.g., HGC-27 gastric cancer cells).[3]
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Measure intracellular NAD+ and NADH levels using a luminescent or fluorescent assay kit. A significant decrease in the NAD+/NADH ratio would indicate NAMPT inhibition.
-
-
Rescue Experiment:
-
Co-treat the cancer cells with this compound and nicotinamide mononucleotide (NMN), the product of the NAMPT reaction.
-
Assess cell viability. If the cytotoxic effects of the compound are reversed by NMN supplementation, it strongly suggests that the anti-proliferative activity is mediated through the inhibition of the NAD+ salvage pathway.[4]
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cancer cells with this compound.
-
Heat the cell lysates to various temperatures and then analyze the soluble fraction for NAMPT protein by Western blot.
-
Ligand binding will stabilize the target protein, resulting in a higher melting temperature compared to untreated controls, thus confirming direct target engagement in a cellular context.
-
Scientific Rationale: The microtubule network is essential for cell division, motility, and intracellular transport, making it a clinically validated target for cancer chemotherapy. A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides has been identified as antitubulin agents that inhibit cancer cell proliferation.[5] These compounds were shown to disrupt tubulin polymerization, leading to cell cycle arrest.[5] The benzamide core of this compound could potentially interact with the colchicine binding site on tubulin, disrupting microtubule dynamics.
Experimental Validation Workflow:
Caption: Workflow for Tubulin Polymerization Inhibition Validation.
Detailed Protocol for Tubulin Polymerization Inhibition Validation:
-
In Vitro Tubulin Polymerization Assay:
-
Use a fluorescence-based tubulin polymerization assay with purified tubulin.
-
Monitor the increase in fluorescence over time in the presence of various concentrations of this compound.
-
Inhibitors will prevent the polymerization of tubulin into microtubules, resulting in a lower fluorescence signal.
-
Calculate the IC₅₀ value. Use paclitaxel (stabilizer) and colchicine (destabilizer) as controls.
-
-
Immunofluorescence Microscopy:
-
Culture cancer cells (e.g., HeLa or K562) on coverslips and treat with the compound.[5]
-
Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the microtubule network using fluorescence microscopy. Disruption of the filamentous network and formation of aberrant structures compared to DMSO-treated controls would indicate antitubulin activity.
-
-
Cell Cycle Analysis:
-
Treat a population of asynchronously growing cancer cells with this compound for 24 hours.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.
-
A significant accumulation of cells in the G2/M phase of the cell cycle is a characteristic phenotype of microtubule-destabilizing agents.
-
Infectious Diseases: A Renewed Opportunity
The benzamide scaffold is also present in compounds with demonstrated antimicrobial and antimycobacterial properties.[6][7][8]
Scientific Rationale: Studies have shown that 2-aminobenzamide derivatives possess activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Aspergillus fumigatus.[6][8] While the exact molecular targets are often not fully elucidated in initial screenings, potential mechanisms could involve the inhibition of essential enzymes in metabolic pathways, disruption of cell wall synthesis, or interference with DNA replication. The lipophilic nature of the 3-methylphenyl group may facilitate membrane translocation, a key step in reaching intracellular targets.
Experimental Validation Workflow:
Caption: Workflow for Antimicrobial Target Validation.
Detailed Protocol for Antimicrobial Activity and Target Identification:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Test this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Mechanism of Action (MoA) Elucidation:
-
Macromolecular Synthesis Assays: To determine if the compound interferes with the synthesis of DNA, RNA, protein, or cell wall, pre-incubate the microbial cells with the compound at its MIC and then add radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan). Measure the incorporation of radioactivity into the respective macromolecules.
-
Membrane Permeability Assays: Use fluorescent dyes like propidium iodide (which only enters cells with compromised membranes) or DiSC₃(5) (a membrane potential-sensitive dye) to assess whether the compound disrupts the integrity of the microbial cell membrane.
-
-
Target Identification:
-
Affinity Chromatography: Synthesize a derivative of this compound that can be immobilized on a solid support. Incubate this with a lysate from the susceptible microbe. Proteins that specifically bind to the compound can be eluted and identified by mass spectrometry.
-
Resistant Mutant Generation: Spontaneously generate resistant mutants by plating a large number of susceptible microbes on agar containing the compound at concentrations above the MIC. Sequence the genomes of the resistant mutants to identify mutations in genes that may encode the drug target.
-
Thrombosis: Targeting the Coagulation Cascade
Scientific Rationale: Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. Its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders. A study on novel 2-aminobenzamide derivatives identified compounds with potent antithrombotic activity, and docking studies suggested that these compounds could be inhibitors of fXa.[9] The benzamide moiety can mimic the interactions of natural substrates or known inhibitors within the active site of fXa.
Experimental Validation Workflow:
Caption: Workflow for Factor Xa Inhibition Validation.
Detailed Protocol for Factor Xa Inhibition Validation:
-
Enzymatic Assay:
-
Use a chromogenic assay with purified human Factor Xa. The enzyme cleaves a synthetic substrate, releasing a colored product that can be measured spectrophotometrically.
-
Determine the IC₅₀ of this compound.
-
Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
-
Assess selectivity by testing the compound against other serine proteases in the coagulation cascade, such as thrombin and trypsin.
-
-
In Vitro Coagulation Assays:
-
Measure the effect of the compound on the prothrombin time (PT) and activated partial thromboplastin time (aPTT) using human plasma.
-
Potent fXa inhibitors are expected to prolong both PT and aPTT.
-
-
In Vivo Thrombosis Models:
-
Utilize established animal models of thrombosis (e.g., ferric chloride-induced carotid artery thrombosis in mice or rats).
-
Administer this compound orally or intravenously and assess its ability to prevent or reduce thrombus formation compared to vehicle and positive controls (e.g., rivaroxaban, aspirin).[9]
-
Concurrently, measure bleeding time to assess the therapeutic window and potential for adverse effects. A desirable profile would show significant antithrombotic activity without a substantial increase in bleeding time.[9]
-
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes representative activity data for structurally related o-aminobenzamide derivatives against the proposed target classes. This serves as a benchmark for the anticipated potency of the topic compound.
| Derivative Class | Target/Assay | Representative Activity | Reference |
| Carbamate-based o-aminobenzamides | HGC-27 Gastric Cancer Cells | IC₅₀ = 0.049 µM | [4] |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | K562 Leukemia Cells | IC₅₀ = 0.57–8.1 µM | [5] |
| 2-amino-N-phenylbenzamides | Mycobacterium tuberculosis | MIC values in the low µg/mL range | [7] |
| 2-aminobenzamide derivatives | Antithrombotic Activity | Comparable to aspirin or warfarin in vivo | [9] |
Conclusion and Future Directions
This compound, by virtue of its o-aminobenzamide core, is a compound with considerable therapeutic promise. The evidence from structurally related molecules strongly suggests that it may exert biological effects through the inhibition of key targets in oncology (NAMPT, tubulin), infectious diseases (essential microbial enzymes), and thrombosis (Factor Xa). The experimental workflows detailed in this guide provide a rigorous and logical framework for systematically validating these hypotheses. Successful validation of any of these targets will pave the way for lead optimization studies, focusing on improving potency, selectivity, and pharmacokinetic properties, ultimately translating a promising molecular scaffold into a potential clinical candidate.
References
-
Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. PMC - NIH. Available from: [Link]
-
Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. PubMed. Available from: [Link]
-
O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery. CoLab. Available from: [Link]
-
Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD + Salvage Synthesis. PubMed. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available from: [Link]
-
3-Aminobenzamide | C7H8N2O. PubChem. Available from: [Link]
-
Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH. Available from: [Link]
-
Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available from: [Link]
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery | CoLab [colab.ws]
- 3. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-amino-N-(3-methylphenyl)benzamide: An In-depth Technical Guide
Introduction
2-amino-N-(3-methylphenyl)benzamide, with the molecular formula C₁₄H₁₄N₂O, is a significant chemical intermediate in the landscape of pharmaceutical research and development.[1] Its structural architecture, featuring a benzamide core with an amino group and a 3-methylphenyl substituent, imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of various bioactive molecules. Accurate structural elucidation and confirmation are paramount for its application in medicinal chemistry. This guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and expected spectral data presented herein serve as a crucial resource for researchers engaged in the synthesis, analysis, and quality control of this compound and its derivatives.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its spectroscopic signature. The molecule comprises two aromatic rings linked by an amide functionality, with an amino group on one ring and a methyl group on the other. This arrangement of functional groups gives rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and purity.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation and Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire the spectrum with proton decoupling.
-
A 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the amino protons, and the methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide (N-H) | 8.0 - 9.0 | Singlet (broad) | 1H |
| Aromatic Protons | 6.5 - 7.8 | Multiplets | 8H |
| Amino (NH₂) | 4.0 - 5.5 | Singlet (broad) | 2H |
| Methyl (CH₃) | 2.3 - 2.4 | Singlet | 3H |
Interpretation:
-
The amide proton is expected to appear as a broad singlet in the downfield region due to its acidic nature and potential for hydrogen bonding.
-
The eight aromatic protons will resonate in the region of 6.5-7.8 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the two benzene rings. Protons ortho to the amino group are expected to be shifted upfield due to its electron-donating nature.
-
The amino group protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.
-
The methyl group protons will give a sharp singlet at around 2.3-2.4 ppm.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic Carbons | 110 - 150 |
| Methyl (CH₃) | 20 - 25 |
Interpretation:
-
The carbonyl carbon of the amide group is the most deshielded and will appear at the lowest field (165-170 ppm).
-
The twelve aromatic carbons will have signals in the range of 110-150 ppm. The carbon attached to the amino group will be shifted to a higher field (lower ppm) due to the electron-donating effect of the nitrogen.
-
The methyl carbon will resonate at the highest field (20-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C vibrations.
Experimental Protocol for IR Spectroscopy
Instrumentation and Analysis:
-
A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory, is used.
-
A background spectrum of the clean, empty ATR crystal is collected to correct for atmospheric and instrumental contributions.
-
A small amount of the solid sample is placed on the ATR crystal, and firm contact is ensured using a pressure arm.
-
The IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |
| N-H Stretch (Amide) | 3100 - 3300 | Medium (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Interpretation:
-
The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. The secondary amide N-H stretch will be a broader band at a slightly lower wavenumber.
-
The C=O stretching of the amide (Amide I band) is a very strong and characteristic absorption in the 1630-1680 cm⁻¹ range.
-
The N-H bending of the amide (Amide II band) is another key diagnostic peak.
-
The presence of the aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol for Mass Spectrometry
Instrumentation and Analysis:
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will yield a molecular ion (M⁺•) and more extensive fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).
Expected Mass Spectral Data
-
Molecular Ion: The molecular weight of this compound is 226.28 g/mol .[1]
-
In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 227.
-
In EI-MS, the molecular ion peak (M⁺•) would be observed at m/z 226.
-
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for N-arylbenzamides involve cleavage of the amide bond.[2][3][4][5]
| Fragment Ion (m/z) | Possible Structure/Loss |
| 120 | [C₇H₆NO]⁺ (benzoyl isocyanate fragment) or [C₇H₈N]⁺ (aminotoluene fragment) |
| 106 | [C₇H₆N]⁺ (loss of CO from the benzoyl fragment) |
| 93 | [C₆H₇N]⁺ (aminophenyl fragment) |
| 77 | [C₆H₅]⁺ (phenyl fragment) |
Interpretation: The mass spectrum will be dominated by the molecular ion or the protonated molecular ion. The fragmentation pattern will reflect the relative stability of the resulting carbocations and radical species. Cleavage of the C-N amide bond is a typical fragmentation pathway for such compounds.
Integrated Spectroscopic Analysis Workflow
A logical and systematic workflow is essential for the comprehensive characterization of this compound.
Caption: Analytical workflow for the spectroscopic characterization.
Conclusion
The combination of NMR, IR, and MS provides a robust and comprehensive analytical toolkit for the structural characterization of this compound. This guide outlines the standard experimental protocols and expected spectral data, offering a foundational reference for researchers in the pharmaceutical and chemical sciences. The detailed interpretation of the spectroscopic data ensures the unambiguous identification and quality assessment of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Raczynska, E. D., & Che, Z. (1999). Mass spectral fragmentation of tautomerizing N,N'-diarylbenzamidines. Journal of Mass Spectrometry, 34(9), 978–981. Retrieved from [Link]
-
Arjunan, V., Santhanam, R., & Mohan, S. (2012). Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 484–493. Retrieved from [Link]
-
Wang, R., Liu, Y., & Li, Y. (2019). A DOPO-based reactive flame retardant containing benzimidazole groups: Synthesis and its flame-retardation on epoxy resin. Polymers for Advanced Technologies, 30(11), 2736-2746. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2018). Palladium Nanoparticles Doped on the Chitosan Nanofibers Modified with 2‐Aminobenzaldehyde as a Nanocatalyst in Cross‐Coupling Reactions. ChemistrySelect, 3(38), 10711-10718. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Hussein, A. A., & Zainal, Z. (2012). Intercalation of anionic organic ultraviolet ray absorbers into layered zinc hydroxide nitrate. Journal of Solid State Chemistry, 196, 151–157. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, n-benzyl-2-(methylamino)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Gowda, B. T., Paulus, H., & Fuess, H. (2008). 2-Methyl-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide, 3-methyl-N-(2-phenylethyl)-N-hexadecyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide, 3-amino-N,N-diphenyl-. Retrieved from [Link]
-
Stenutz. (n.d.). N-(3-methylphenyl)benzamide. Retrieved from [Link]
-
Azab, M. E. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. ResearchGate. Retrieved from [Link]
-
Gowda, B. T., Paulus, H., & Fuess, H. (2008). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N-(2-methylphenyl)benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(11), 3298. Retrieved from [Link]
-
Gowda, B. T., Paulus, H., & Fuess, H. (2008). 2-Methyl-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2363. Retrieved from [Link]
Sources
2-amino-N-(3-methylphenyl)benzamide safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-amino-N-(3-methylphenyl)benzamide
Introduction
This compound is a benzamide derivative that serves as a valuable intermediate and building block in medicinal and industrial chemistry.[1] Its applications include the synthesis of novel pharmaceutical agents, particularly in the fields of oncology and antimicrobial research, as well as in the production of specialty chemicals.[1] The presence of a primary aromatic amine and an amide functional group imparts a specific reactivity profile that is advantageous for synthesis but also necessitates a thorough understanding of its potential hazards.
This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the objective is not merely to list procedures but to provide a self-validating framework for safety, grounded in the principles of risk assessment and the hierarchy of controls. We will explore the physicochemical properties of this compound, its known and inferred hazards, and provide detailed protocols for its safe handling, storage, and emergency management. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.
Section 1: Compound Identification and Physicochemical Properties
Unambiguous identification is the foundation of chemical safety. The properties of this compound dictate its behavior under laboratory conditions and inform the necessary handling precautions.
Chemical Identity:
-
Systematic Name: this compound[2]
-
Common Synonyms: 2-Amino-N-(m-tolyl)benzamide, N-(3-Methylphenyl) 2-aminobenzamide[2]
-
Molecular Weight: 226.27 g/mol [1]
The following table summarizes the key physicochemical data, which is critical for assessing its potential for aerosolization, solubility, and reactivity.
| Property | Value | Source |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 113-114 °C | [2] |
| Boiling Point | 324.1 °C at 760 mmHg | [2] |
| Density | 1.21 g/cm³ | [2] |
| Flash Point | 149.8 °C | [2] |
| Vapor Pressure | 0.000251 mmHg at 25°C | [2] |
| Calculated LogP | 2.82952 | [1] |
| Topological Polar Surface Area | 55.12 Ų | [1] |
Section 2: Hazard Identification and Toxicological Profile
While a comprehensive, specific safety data sheet (SDS) for this compound is not publicly available, a reliable hazard profile can be inferred from structurally analogous compounds, such as its isomer 2-amino-N-(2-methylphenyl)benzamide and the parent compound, benzamide.[3] This approach is fundamental to laboratory safety when dealing with novel or less-characterized substances.
Inferred GHS Classification and Hazards: Based on data from related benzamides and aromatic amines, the following hazards should be assumed:
-
Acute Oral Toxicity: Benzamide derivatives are often classified as harmful if swallowed.[4][5]
-
Skin Irritation: May cause skin irritation upon contact.[5][6][7]
-
Eye Irritation: Expected to cause serious eye irritation.[5][6][7]
-
Germ Cell Mutagenicity: The parent compound, benzamide, is suspected of causing genetic defects.[4] This is a significant concern for any derivative until proven otherwise.
-
Carcinogenicity: Primary aromatic amines as a class are associated with carcinogenicity, and while no specific data exists for this compound, this potential hazard should not be disregarded.[8][9]
Routes of Exposure:
-
Inhalation: Inhalation of dust particles is a primary concern, especially when transferring or weighing the solid compound.
-
Skin Contact: Aromatic amines can be readily absorbed through the skin, representing a significant route of exposure.[8]
-
Eye Contact: Direct contact with the solid or dust can cause severe irritation.
-
Ingestion: Accidental ingestion can lead to systemic toxicity.
Toxicological Data Gaps: It is crucial to acknowledge that specific data on aquatic toxicity, persistence, and bioaccumulation for this compound is not available.[3] Therefore, releases into the environment must be strictly avoided.
Section 3: The Hierarchy of Controls: A Framework for Safe Handling
The most effective approach to ensuring laboratory safety is the implementation of the hierarchy of controls. This framework prioritizes risk mitigation strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
Section 4: Standard Operating Procedures (SOPs) for Handling
A robust SOP is a self-validating system that ensures safety is integrated into the experimental workflow.
Engineering Controls
The primary engineering control is designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood.[10] This is non-negotiable. The rationale is to contain any dust particles at the source, preventing inhalation and contamination of the general laboratory space.[11]
Administrative Controls
These are the work practices that reduce the probability of exposure.
-
Designated Areas: Clearly designate specific areas within the lab for handling this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS before commencing work.
-
Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.
-
Good Housekeeping: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[11] Keep work areas clean and uncluttered.
-
Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.[12]
| Protection Type | Recommended Equipment | Standard/Specification | Causality and Purpose |
| Eye/Face Protection | Safety goggles with side shields | ANSI Z87.1 / EN 166 | Protects eyes from chemical dust and splashes.[3][10] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | ASTM F739 | Prevents skin contact and absorption. Inspect gloves before each use and replace immediately if contaminated or torn.[13][14] |
| Body Protection | Standard laboratory coat (buttoned) | N/A | Protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Varies based on exposure assessment | Required if handling the powder outside of a fume hood. Prevents inhalation of harmful dust.[13][15] |
Storage and Transport
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Storage Conditions: Store at 4°C in a tightly sealed container, protected from light.[1]
-
Location: Keep in a dry, cool, and well-ventilated place designated for chemical storage.[3]
-
Transport: When transporting the chemical within the laboratory, use a secondary, shatter-proof container.
Section 5: Emergency Protocols
Preparedness is key to mitigating the consequences of an incident.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16] |
Accidental Release Measures (Spills)
This protocol is for a small-scale spill of the solid compound in a laboratory setting.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before cleanup, don the appropriate PPE as listed in Section 4.3, including respiratory protection.
-
Contain and Clean:
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully scoop the material into a labeled, sealable hazardous waste container. Avoid creating dust.[3]
-
Clean the spill area with a damp cloth or paper towel.
-
-
Decontaminate: Wipe the area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose: All cleanup materials (absorbent, gloves, cloths) must be placed in the hazardous waste container.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]
-
Unsuitable Media: Do not use a direct stream of water, as it may scatter the material.
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products (e.g., oxides of carbon and nitrogen).[3]
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect human health and the environment.
-
Procedure: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) in a properly labeled hazardous waste container.[10]
-
Regulations: All waste disposal must be conducted in strict accordance with institutional policies and local, state, and federal regulations. Do not discharge to sewer systems.[3]
Section 7: Risk Assessment Workflow
A trustworthy safety protocol is one that is continuously validated through risk assessment. Before undertaking any new procedure involving this compound, a formal risk assessment should be performed.
Caption: A systematic workflow for laboratory risk assessment.
Conclusion
The safe handling of this compound in a research and development setting is contingent upon a foundational understanding of its potential hazards and the rigorous application of a multi-layered safety strategy. While this compound is a valuable tool in chemical synthesis, its structural similarity to other aromatic amines and benzamides warrants a cautious and proactive approach. By adhering to the hierarchy of controls, implementing detailed standard operating procedures, and being fully prepared for emergencies, researchers can mitigate risks effectively. This guide provides the technical framework to build a robust safety culture, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
References
- Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
- Buy this compound | 22312-62-5. Smolecule.
- 22312-62-5, this compound Formula. ECHEMI.
- Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
- Personal protective equipment for handling 4-chloro-N-(4-morpholinyl)benzamide. Benchchem.
- 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE SDS, 4943-85-5 Safety Data Sheets. Echemi.com.
- BENZAMIDE HAZARD SUMMARY. New Jersey Department of Health.
- SAFETY DATA SHEET - Benzamide. Sigma-Aldrich.
- 3-amino-N-(2-methylphenyl)benzamide. PubChem.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. Acadechem.
- SAFETY DATA SHEET - 3-Amino-N-methylbenzamide. TCI Chemicals.
- SAFETY DATA SHEET - Benzamide. Fisher Scientific.
- Safety Data Sheet - 3-amino Benzamide. Cayman Chemical.
- SAFETY DATA SHEET - Benzamide (2). Sigma-Aldrich.
- Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines. National Center for Biotechnology Information (NCBI).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis of 2-amino-N-(3-methylphenyl)benzamide from Anthranilic Acid
Abstract
This application note provides a comprehensive guide for the synthesis of 2-amino-N-(3-methylphenyl)benzamide, a key intermediate in medicinal chemistry and pharmaceutical development.[1] We present two robust and well-established protocols for the formation of the amide bond between anthranilic acid and m-toluidine. The first protocol utilizes thionyl chloride for the in-situ generation of a highly reactive acyl chloride intermediate. The second protocol employs dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the direct amidation under milder conditions. This document offers detailed, step-by-step procedures, mechanistic insights, safety protocols, and data characterization guidelines tailored for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
The direct formation of an amide bond by reacting a carboxylic acid with an amine is generally inefficient. This is due to a competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[2][3][4] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[5]
This guide details two distinct and effective strategies for this activation in the synthesis of this compound:
-
Method A: Acyl Chloride Formation. Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids into acyl chlorides.[6][7][8] This acyl chloride is a much stronger electrophile than the parent carboxylic acid, reacting readily with the amine (m-toluidine) to form the desired amide.
-
Method B: Carbodiimide-Mediated Coupling. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2][9][10] This intermediate is then susceptible to nucleophilic attack by the amine, yielding the amide product and dicyclohexylurea (DCU) as a byproduct.[2][11]
Reaction Mechanisms
A clear understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Thionyl Chloride (SOCl₂) Activation Pathway
The reaction proceeds in two main stages: activation and coupling.
-
Activation: Anthranilic acid reacts with thionyl chloride to form an intermediate chlorosulfite ester. This unstable intermediate collapses, releasing sulfur dioxide and hydrogen chloride gas, to yield the highly electrophilic 2-aminobenzoyl chloride.
-
Coupling: The lone pair of electrons on the nitrogen atom of m-toluidine attacks the carbonyl carbon of the 2-aminobenzoyl chloride. A subsequent deprotonation step, typically facilitated by a tertiary amine base like triethylamine, neutralizes the resulting ammonium salt and drives the reaction to completion.
Caption: Mechanism using Thionyl Chloride (SOCl₂).
Dicyclohexylcarbodiimide (DCC) Coupling Pathway
The DCC coupling mechanism avoids the harsh conditions associated with acyl chloride formation.
-
Activation: The carboxylic acid protonates one of the nitrogen atoms of DCC. The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the protonated DCC. This forms the key O-acylisourea intermediate, which is an excellent leaving group.[10][11]
-
Coupling: The amine (m-toluidine) directly attacks the activated carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate which collapses to yield the final amide product and the insoluble dicyclohexylurea (DCU) byproduct.[2]
Caption: Mechanism using DCC as a coupling agent.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations involving hazardous chemicals must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
General Experimental Workflow
The overall process for both methods follows a similar path from starting materials to the purified final product.
Caption: General synthesis and analysis workflow.
Protocol A: Synthesis using Thionyl Chloride
This one-pot method is efficient and often results in high yields.[6][8]
Materials & Reagents:
-
Anthranilic Acid
-
m-Toluidine (3-methylaniline)
-
Thionyl Chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (1.0 eq) and anhydrous dichloromethane.
-
To this suspension, add triethylamine (3.0 eq) followed by m-toluidine (1.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.0 eq) dropwise to the stirred mixture. Caution: The reaction is exothermic and releases HCl and SO₂ gas.[12][13]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Redissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with 1N HCl and then with 1N NaOH.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol to afford pure this compound.
Protocol B: Synthesis using DCC Coupling
This method is performed at room temperature and is suitable for substrates with acid-sensitive functional groups.[2]
Materials & Reagents:
-
Anthranilic Acid
-
m-Toluidine (3-methylaniline)
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl Acetate or Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve anthranilic acid (1.0 eq) in anhydrous ethyl acetate in a round-bottom flask with a magnetic stir bar.
-
Add m-toluidine (1.1 eq) to the solution.
-
In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous ethyl acetate.
-
Add the DCC solution dropwise to the stirred mixture of the acid and amine at room temperature.
-
Stir the reaction at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the reaction by TLC.[14]
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Data Summary and Characterization
The choice of synthetic route may influence reaction time and yield. The following table provides a comparative summary.
| Parameter | Protocol A (Thionyl Chloride) | Protocol B (DCC Coupling) |
| Activating Agent | Thionyl Chloride (SOCl₂) | Dicyclohexylcarbodiimide (DCC) |
| Stoichiometry (Acid:Amine:Agent) | 1 : 1 : 1 (with 3 eq. Base) | 1 : 1.1 : 1.1 |
| Solvent | Dichloromethane (DCM) | Ethyl Acetate or DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 5 - 20 minutes | 4 - 6 hours |
| Byproduct | SO₂, HCl, Et₃N·HCl | Dicyclohexylurea (DCU) |
| Typical Yield | Good to Excellent | 70 - 90%[2] |
Product Characterization: The identity and purity of the synthesized this compound (C₁₄H₁₄N₂O, M.W.: 226.27 g/mol ) should be confirmed using standard analytical techniques.[1][15]
-
Melting Point: 113-114 °C[15]
-
FT-IR (cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C=O stretching (amide I band, ~1640 cm⁻¹), and N-H bending (amide II band, ~1550 cm⁻¹).
-
¹H NMR: Expect distinct signals for the aromatic protons on both rings, the amine (-NH₂) protons, the amide (N-H) proton, and the methyl (-CH₃) group protons.
-
¹³C NMR: Confirm the presence of the expected number of carbon signals, including the characteristic amide carbonyl carbon (~168 ppm).
Safety and Handling
Chemical Hazard Assessment:
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[12][13][16] It can cause severe burns to the skin, eyes, and respiratory tract.[17][18] Always handle in a chemical fume hood with appropriate PPE. Ensure no contact with water or moisture.[12][13]
-
Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer and allergen. Avoid inhalation and skin contact.
-
m-Toluidine: Toxic and a suspected carcinogen. Handle with care, avoiding skin contact and inhalation.
-
Triethylamine (Et₃N): Flammable and corrosive.
Personal Protective Equipment (PPE):
-
Wear safety goggles or a face shield at all times.[13]
-
Wear a flame-retardant lab coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[12][17]
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local environmental regulations. Quench reactive reagents like thionyl chloride carefully before disposal. Halogenated and non-halogenated waste streams should be segregated.
References
-
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(59), 54391-54398. [Link]
-
Li, G., et al. (2020). Oligo(5-amino-N-acylanthranilic acids): Amide Bond Formation without Coupling Reagent and Folding upon Binding Anions. Organic Letters. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Khan Academy. (2013). Mechanism of amide formation with DCC. YouTube. [Link]
-
Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
-
ResearchGate. (2016). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Wiklund, P. (2006). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Semantic Scholar. [Link]
-
WebAssign. (n.d.). Experiment 8 - Amide Preparation. WebAssign. [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
International Journal of Advance Research in Science and Engineering. (2023). SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID. [Link]
-
International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. ILO. [Link]
-
Hyster, T. K., & Rovis, T. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. NIH Public Access. [Link]
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iris.uniss.it [iris.uniss.it]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. westliberty.edu [westliberty.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. echemi.com [echemi.com]
- 16. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 17. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 18. chemicalbook.com [chemicalbook.com]
using 2-amino-N-(3-methylphenyl)benzamide in anticancer drug discovery
Application Notes & Protocols
Topic: Investigating 2-amino-N-(3-methylphenyl)benzamide in Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
A Framework for Evaluating the Anticancer Potential of this compound and its Analogs
Introduction: The Benzamide Scaffold and a Candidate for Discovery
The benzamide chemical moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer effects.[1][3] These compounds can influence a variety of cancer hallmarks by targeting critical cellular machinery, from DNA repair enzymes to epigenetic regulators and cytoskeletal components.[1][4]
This compound (CAS No. 22312-62-5) is an organic compound featuring this core benzamide structure.[5][6] While primarily documented as a versatile intermediate for the synthesis of more complex pharmaceuticals, its inherent structure suggests potential for direct biological activity or as a foundational template for a new class of anticancer agents.[5] Studies have indicated that derivatives of this compound may exhibit significant inhibition against various cancer cell lines.[5]
This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. It is designed not as a report on a known drug, but as a roadmap for discovery—outlining the essential protocols to determine its cytotoxic potential, elucidate its preliminary mechanism of action, and guide future derivatization efforts.
Hypothesized Molecular Targets for Benzamide Derivatives
The anticancer activity of the broader benzamide class is often attributed to the inhibition of several key protein families. Lacking specific data for this compound, we can hypothesize its potential mechanisms based on these well-established precedents. This allows for a targeted approach to mechanistic studies should the compound exhibit initial cytotoxic activity.
-
PARP Inhibition: Many benzamide derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[1][7] In cancers with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7][8]
-
HDAC Inhibition: Histone deacetylases (HDACs) are epigenetic regulators that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[9] HDAC inhibitors, some of which possess a benzamide core, can reactivate tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis.[9][10][11]
-
Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for mitosis.[12][13] Certain small molecules can bind to tubulin subunits, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[14][15] Benzimidazole derivatives, which share structural similarities with benzamides, are known to act via this mechanism.[4][16]
Caption: Potential mechanisms of action for a novel benzamide compound.
Phase 1: Primary In Vitro Screening Workflow
The initial phase of testing is designed to answer a fundamental question: Does this compound exhibit cytotoxic activity against cancer cells? A standard and robust method for this is the MTT assay, which measures the metabolic activity of a cell population.[17]
Caption: Experimental workflow for in vitro testing of a novel compound.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[17] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)[19]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, 1% penicillin-streptomycin
-
96-well flat-bottom sterile culture plates
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells in 100 µL of medium per well into a 96-well plate.[21][22] Include wells for blank (medium only) controls. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in culture medium. A common starting range is 0.1 µM to 100 µM.[22]
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Add fresh medium with an equivalent concentration of DMSO to the vehicle control wells. Incubate for a defined period (typically 48 or 72 hours).[21]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[17][23]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[17]
-
Solubilization: Carefully remove the MTT-containing medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[22] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18][23] A reference wavelength of >650 nm can be used to reduce background noise.[17]
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. This is the primary metric of cytotoxic potency.
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized for clear comparison. The IC50 value is the standard measure of a drug's potency.[22]
Table 1: Example Cytotoxicity Profile of this compound
| Cancer Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | 0.8 ± 0.1 |
| NCI-H460 | Lung Carcinoma | [Experimental Value] | 1.2 ± 0.2 |
| SF-268 | Glioma | [Experimental Value] | 0.9 ± 0.15 |
| PC-3 | Prostate Carcinoma | [Experimental Value] | 2.5 ± 0.4 |
(Note: Control data are illustrative.[22] Experimental values for the test compound must be determined empirically.)
Phase 2: Elucidating the Mechanism of Cell Death
If the primary screen reveals potent cytotoxic activity (i.e., a low micromolar or nanomolar IC50), the next logical step is to investigate how the compound kills the cancer cells. Key questions include whether it induces programmed cell death (apoptosis) and if it disrupts the normal progression of the cell cycle.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells.[24] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[24]
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[25]
-
Cold PBS.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Treat cells in a 6-well plate with the test compound at its determined IC50 for 24 or 48 hours. Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[25]
-
Washing: Centrifuge the cell suspension (300 x g for 5 minutes) and wash the cells twice with cold PBS to remove residual media.[26]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[26]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[25][26]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
Data Analysis & Interpretation: The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rare).
A significant increase in the Annexin V+ populations in treated cells compared to controls indicates that the compound induces apoptosis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Buy this compound | 22312-62-5 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Successes and Challenges of PARP Inhibitors in Cancer Therapy [frontiersin.org]
- 9. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jebms.org [jebms.org]
- 12. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 15. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bitesizebio.com [bitesizebio.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. atcc.org [atcc.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. static.igem.org [static.igem.org]
- 26. bosterbio.com [bosterbio.com]
Application Notes and Protocols: 2-amino-N-(3-methylphenyl)benzamide as a Promising Scaffold for Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent activity against multidrug-resistant pathogens. The benzamide structural motif is a versatile pharmacophore that has been successfully incorporated into a wide range of therapeutic agents.[1] Within this class, 2-aminobenzamides have emerged as a particularly promising scaffold for the development of new antimicrobial drugs, demonstrating a broad spectrum of activity.[2][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2-amino-N-(3-methylphenyl)benzamide as a foundational structure for designing and evaluating novel antimicrobial agents.
This guide will provide detailed protocols for the synthesis of the parent scaffold, its subsequent antimicrobial evaluation, and preliminary mechanism of action and cytotoxicity studies. The methodologies are grounded in established standards to ensure reproducibility and scientific rigor.
Section 1: Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved through several established routes in organic chemistry.[4] A reliable and commonly employed method involves the reaction of isatoic anhydride with 3-methylaniline. This approach is often favored for its operational simplicity and good yields.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from isatoic anhydride and 3-methylaniline.
Materials:
-
Isatoic anhydride
-
3-methylaniline (m-toluidine)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in anhydrous DMF (20 mL).
-
Addition of Amine: To the stirred solution, add 3-methylaniline (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.
-
Acid-Base Extraction (Purification): Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄.
-
Crystallization: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Outcome: A crystalline solid with a defined melting point. The spectral data should be consistent with the structure of this compound.
Section 2: In Vitro Antimicrobial Susceptibility Testing
Once the scaffold and its derivatives are synthesized and purified, the next critical step is to evaluate their antimicrobial activity. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing to ensure standardized and reproducible results.[5][6][7][8]
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[9]
Materials:
-
Test compound (this compound or its derivatives)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Serial Dilution: In the first column of the plate, add a specific volume of the stock solution to achieve the highest desired test concentration. Perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for the sterility control) with 10 µL of the standardized inoculum.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no test compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[10]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by a plate reader.
Protocol 2.2: Disk Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[11][12][13][14]
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.
-
Disk Preparation and Application: Aseptically apply a known amount of the test compound solution onto sterile filter paper disks and allow the solvent to evaporate. Place the impregnated disks on the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.
| Microorganism | Growth Medium | Incubation Temperature | Incubation Time |
| Staphylococcus aureus (Gram-positive) | Mueller-Hinton Agar/Broth | 37°C | 18-24 hours |
| Escherichia coli (Gram-negative) | Mueller-Hinton Agar/Broth | 37°C | 18-24 hours |
| Pseudomonas aeruginosa (Gram-negative) | Mueller-Hinton Agar/Broth | 37°C | 18-24 hours |
| Candida albicans (Fungus) | RPMI-1640 Agar/Broth | 35°C | 24-48 hours |
Section 3: Preliminary Mechanism of Action Studies
Benzamide derivatives have been reported to exert their antimicrobial effects by inhibiting the bacterial cell division protein FtsZ.[15] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.[16] Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. The following protocols can be used to investigate if this compound and its derivatives target FtsZ.
Protocol 3.1: FtsZ Polymerization Assay (Light Scattering)
Objective: To monitor the effect of the test compound on the polymerization of FtsZ into protofilaments by measuring changes in light scattering.[15][17]
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
Guanosine triphosphate (GTP)
-
Test compound
-
Fluorometer or spectrophotometer capable of 90° light scattering measurements
Procedure:
-
Reaction Setup: In a cuvette, add purified FtsZ protein to the polymerization buffer. Add the test compound at various concentrations. Include a control without the inhibitor.
-
Baseline Measurement: Record the baseline light scattering signal.
-
Initiation of Polymerization: Initiate polymerization by adding GTP (final concentration 1 mM).
-
Monitoring: Monitor the increase in light scattering intensity over time. An increase indicates FtsZ polymerization.
-
Data Analysis: Plot light scattering intensity versus time. Compare the polymerization profiles in the presence and absence of the inhibitor.
Protocol 3.2: Molecular Docking of this compound with FtsZ
Objective: To predict the binding mode and affinity of the test compound to the FtsZ protein using computational methods.[17][18][19]
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein and Ligand Preparation: Obtain the crystal structure of FtsZ from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Draw the 3D structure of this compound and optimize its geometry.
-
Binding Site Definition: Define the binding site on FtsZ. For benzamide derivatives, this is often the interdomain cleft.[20]
-
Docking Simulation: Run the molecular docking simulation to generate multiple binding poses of the ligand within the defined binding site.
-
Analysis: Analyze the docking results to identify the most favorable binding pose based on the docking score and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Workflow for Antimicrobial Evaluation and Mechanism of Action Studies
Caption: Workflow for the evaluation of this compound as an antimicrobial scaffold.
Section 4: Cytotoxicity Assessment
It is crucial to assess the potential toxicity of new antimicrobial candidates to mammalian cells to determine their therapeutic index. The MTT assay is a widely used colorimetric method to evaluate cell viability.[21][22][23][24]
Protocol 4.1: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxicity of the test compound on a mammalian cell line (e.g., HEK293, HepG2).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C in a CO₂ incubator.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Logical Flow for the Development of Novel Antimicrobial Agents
Caption: Logical progression for the development of antimicrobial agents from a lead scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols detailed in this guide provide a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary mechanistic and safety profiling of derivatives based on this scaffold. Future work should focus on generating a library of analogues with diverse substitutions on both the benzoyl and phenyl rings to establish a robust structure-activity relationship (SAR). Promising candidates with high potency and low cytotoxicity can then be advanced to in vivo efficacy and toxicology studies. The exploration of this chemical space may lead to the discovery of new and effective treatments to combat the growing threat of antimicrobial resistance.
References
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
MDPI. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Retrieved from [Link]
-
PMC - NIH. (n.d.). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Retrieved from [Link]
-
ResearchGate. (n.d.). Docking results for compound 1 (depicted in green) in the FtsZ protein.... Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
PMC - NIH. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Retrieved from [Link]
-
ACS Infectious Diseases. (2025). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. Retrieved from [Link]
-
PubMed Central. (n.d.). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Discovery of novel FtsZ inhibitors with antimicrobial activity by virtual screening and in vitro biological evaluation. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]
-
PMC - NIH. (n.d.). 2-Methyl-N-(3-methylphenyl)benzamide. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Request PDF. Retrieved from [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 22312-62-5 [smolecule.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. nih.org.pk [nih.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. static.igem.wiki [static.igem.wiki]
- 23. broadpharm.com [broadpharm.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Validated Protocol for the Selective N-Acylation of 2-amino-N-(3-methylphenyl)benzamide
Abstract: This document provides a comprehensive, field-tested protocol for the efficient acylation of the primary amino group in 2-amino-N-(3-methylphenyl)benzamide. Acylated aminobenzamides are pivotal scaffolds in medicinal chemistry and materials science, necessitating reliable and reproducible synthetic methodologies. This guide details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and analytical characterization of the resulting product, N-(2-acetamido-benzoyl)-N-(3-methylphenyl)amide. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction and Scientific Context
The 2-aminobenzamide framework is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The selective modification of its functional groups is a critical step in the synthesis of novel molecular entities. The acylation of the 2-amino group, in particular, transforms the primary amine into a secondary amide, which significantly alters the molecule's electronic properties, hydrogen bonding capability, and steric profile. This modification is often employed to modulate pharmacological activity, improve metabolic stability, or tune material properties.
This application note presents a robust protocol for the acetylation of this compound using acetic anhydride. The methodology is designed to be highly selective for the more nucleophilic primary aromatic amine over the less reactive secondary amide nitrogen, ensuring a high yield of the desired product.
Underlying Chemical Principles and Mechanism
The core of this protocol is a nucleophilic acyl substitution reaction.[1] The mechanism involves the attack of the lone pair of electrons from the nitrogen of the primary amino group onto the electrophilic carbonyl carbon of the acylating agent, in this case, acetic anhydride.
Reaction Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the 2-amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.[2][3]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling an acetate ion, which is a stable leaving group.
-
Deprotonation: The acetate ion then acts as a base, deprotonating the positively charged nitrogen atom to yield the final N-acylated product and acetic acid as a byproduct.
The reaction is typically facilitated by a mild base, such as pyridine or sodium acetate, which neutralizes the acidic byproduct (acetic acid), driving the equilibrium towards the product.[4][5][6]
Caption: Figure 1: Reaction Mechanism of N-Acylation.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis and includes steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| This compound | C₁₄H₁₄N₂O | 226.28 | 3065-86-3 | Irritant |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Corrosive, Flammable, Lachrymator[7] |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Flammable, Toxic, Harmful if swallowed/inhaled |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected carcinogen, Skin/Eye irritant |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 | Non-hazardous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Non-hazardous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin, Irritant |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Safety First: This procedure must be conducted in a certified chemical fume hood.[7] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.26 g, 10.0 mmol).
-
Dissolve the starting material in 30 mL of dichloromethane (DCM).
-
Add pyridine (1.21 mL, 15.0 mmol, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the flask in an ice bath to 0 °C.
-
-
Addition of Acylating Agent:
-
Measure acetic anhydride (1.13 mL, 12.0 mmol, 1.2 eq) into a dropping funnel.
-
Add the acetic anhydride dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Ethyl Acetate:Hexane. The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Aqueous Work-up:
-
Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl to remove excess pyridine.
-
50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
50 mL of brine to remove residual water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Isolation of Crude Product:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification
Method A: Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Reheat gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.
Method B: Column Chromatography
-
Prepare a silica gel column using a slurry packed with a hexane/ethyl acetate mixture.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the silica onto the column.
-
Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Sources
experimental setup for synthesizing derivatives of 2-amino-N-(3-methylphenyl)benzamide
An In-Depth Technical Guide to the Synthesis of 2-amino-N-(3-methylphenyl)benzamide and Its Derivatives
Abstract
This comprehensive application note provides detailed synthetic protocols and theoretical insights for the preparation of this compound and its derivatives. These compounds serve as crucial intermediates and structural motifs in medicinal chemistry and drug development, exhibiting a range of biological activities.[1][2][3] This guide explores two primary, robust synthetic strategies: a classical approach via isatoic anhydride and a modern palladium-catalyzed Buchwald-Hartwig amination. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary details to replicate these procedures, understand the underlying chemical principles, and troubleshoot potential issues. The protocols are supported by characterization data, process visualizations, and authoritative references to ensure scientific integrity and practical utility.
Introduction: The Significance of the 2-Aminobenzamide Scaffold
The 2-aminobenzamide core is a privileged scaffold in pharmaceutical sciences. Its derivatives are integral to the synthesis of various heterocyclic systems, most notably quinazolinones, which are known for their broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The parent compound for this guide, this compound (Molecular Formula: C₁₄H₁₄N₂O, Molecular Weight: 226.27 g/mol ), combines the key functionalities of a primary aromatic amine and an N-aryl benzamide, making it a versatile building block for further chemical elaboration.[1] Understanding and mastering its synthesis is a critical step in the development of novel therapeutic agents.
Strategic Overview of Synthetic Methodologies
The formation of the core N-aryl benzamide structure can be approached from several angles. The choice of method often depends on the availability of starting materials, desired scale, and the specific functional groups present on the target derivative.
-
Strategy 1: Acylation of an Aniline with an Activated Anthranilic Acid Derivative (Classical Approach). This is a direct and often high-yielding method, ideal for the synthesis of the parent compound and simple analogs. The most common variant utilizes isatoic anhydride, which reacts with an aniline (m-toluidine in this case) in a one-pot procedure involving nucleophilic acyl substitution, ring-opening, and decarboxylation.[2][3]
-
Strategy 2: Catalytic C-N Cross-Coupling (Modern Approach). For more complex derivatives or when constructing the N-aryl bond is the key challenge, modern cross-coupling reactions are indispensable. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, offers exceptional functional group tolerance and broad substrate scope, allowing for the coupling of an aryl halide or triflate with an amine.[5][6] This method has revolutionized the synthesis of aryl amines, largely replacing harsher classical methods like the Ullmann condensation for many applications.[5]
Below is a generalized workflow for the synthesis and validation of these compounds.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Protocol A: Synthesis via Isatoic Anhydride (Classical Method)
This protocol describes the synthesis of this compound from isatoic anhydride and m-toluidine. The mechanism involves an initial nucleophilic attack by the amine on a carbonyl group of the anhydride, followed by ring-opening and the elimination of carbon dioxide.[2][3]
Materials:
-
Isatoic anhydride (1.0 eq.)
-
m-Toluidine (1.0 eq.)
-
Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and recrystallization
-
Ethanol or Benzene (for recrystallization)[2]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (e.g., 10 mmol, 1.63 g) in DMF (20 mL).
-
Addition of Amine: To this solution, add m-toluidine (10 mmol, 1.07 g, 1.08 mL) dissolved in a minimal amount of DMF (5 mL).
-
Heating: Heat the reaction mixture to reflux (approx. 153 °C for DMF) and maintain for 4-6 hours. The causality here is that the elevated temperature is required to drive the decarboxylation step, which is the irreversible loss of CO₂, pushing the equilibrium towards the product.
-
In-Process Monitoring (Trustworthiness): Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., Ethyl Acetate:Hexane 3:7). The disappearance of the starting materials indicates completion.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. A solid product will typically precipitate. If not, slowly pour the mixture into ice-cold water to induce precipitation.
-
Purification: Filter the precipitated solid using a Büchner funnel and wash with cold water. Recrystallize the crude product from a suitable solvent like ethanol or benzene to afford the pure this compound.[2] Dry the purified solid under vacuum.
Protocol B: Synthesis via Buchwald-Hartwig Amination (Modern Method)
This protocol details the palladium-catalyzed synthesis of a derivative, coupling 2-aminobenzamide with 1-bromo-3-methylbenzene. This method is exceptionally versatile for creating a library of derivatives from various aryl halides.
Materials:
-
2-Aminobenzamide (1.0 eq.)
-
1-Bromo-3-methylbenzene (1.1 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Catalyst Pre-activation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand (XPhos), base (NaOtBu), 2-aminobenzamide, and a magnetic stir bar to a Schlenk flask. The bulky, electron-rich XPhos ligand is crucial as it stabilizes the palladium catalyst and facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[7]
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (repeat 3 times). Add anhydrous toluene, followed by the liquid 1-bromo-3-methylbenzene via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
In-Process Monitoring (Trustworthiness): The reaction can be monitored by TLC or LC-MS to track the consumption of the starting aryl bromide.
-
Workup: Cool the mixture to room temperature. Quench with water and dilute with ethyl acetate. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure product.
Caption: Buchwald-Hartwig Catalytic Cycle.
Characterization and Data
The synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Below is a table summarizing typical characterization data for the parent compound and a related analog, based on literature values.[2][3][8]
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key IR Peaks (cm⁻¹) |
| This compound | C₁₄H₁₄N₂O | 226.27 | 113-114[8] | ~9.8 (s, 1H, NH-amide), 7.5-7.7 (m, Ar-H), 7.1-7.3 (m, Ar-H), 6.5-6.7 (m, Ar-H), 5.5 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃) | ~3450, 3350 (N-H str), ~1640 (C=O str, Amide I) |
| 2-amino-N-(4-methylphenyl)benzamide[2] | C₁₄H₁₄N₂O | 226.27 | 149[2] | 7.76 (br s, 1H, NH), 7.41–7.45 (m, 3H), 7.23 (t, 1H), 7.15 (d, 2H), 6.68–6.70 (m, 2H), 5.43 (br s, 2H, NH₂), 2.33 (s, 3H, CH₃) | 3464, 3361, 3273 (N-H str), 1636 (C=O str)[2] |
Self-Validating Systems and Trustworthiness
To ensure the reliability and reproducibility of these protocols, a self-validating system is inherent in the procedure.
-
Reaction Monitoring: The use of TLC or LC-MS is not just a suggestion but a critical quality control step. It provides real-time data on the reaction's progress, confirming the consumption of starting materials and the formation of the product, thereby validating the reaction's success before proceeding to the workup.
-
Purification and Purity Assessment: The purification step (recrystallization or chromatography) is designed to remove unreacted starting materials and byproducts. The purity of the final compound is then validated by sharp melting points and clean analytical spectra (NMR, MS). The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity.
-
Reproducibility: These protocols are based on well-established, literature-precedent reactions known for their reliability.[2][3][5] By clearly defining parameters such as stoichiometry, temperature, and reaction time, the protocols are designed for high reproducibility.
By integrating these checkpoints, the researcher can have high confidence in the identity and quality of the synthesized material, making the overall process trustworthy and robust.
References
-
Al-Soud, Y. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3518-3533. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
The Versatile Scaffold: Application Notes and Protocols for 2-amino-N-(3-methylphenyl)benzamide in Kinase Inhibitor Synthesis
Introduction: The Central Role of Kinase Inhibitors and the Promise of the Benzamide Scaffold
Protein kinases, as crucial regulators of cellular signaling, have emerged as one of the most significant classes of drug targets in modern medicine, particularly in oncology. Their dysregulation is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.
Within the vast chemical space of kinase inhibitors, the 2-aminobenzamide moiety has proven to be a remarkably versatile and privileged scaffold. Its inherent structural features, including the capacity for crucial hydrogen bonding interactions with the kinase hinge region, provide a solid foundation for the design of potent and selective inhibitors. This guide focuses on a specific, yet highly adaptable starting material: 2-amino-N-(3-methylphenyl)benzamide . We will explore its application in the synthesis of inhibitors for key oncogenic kinases, providing detailed protocols, insights into the structure-activity relationship (SAR), and the rationale behind synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their kinase inhibitor discovery programs.
The Strategic Advantage of this compound
The choice of this compound as a starting material is underpinned by several key considerations:
-
Core Binding Motif: The 2-aminobenzamide core provides the essential pharmacophoric elements for ATP-competitive inhibition. The amino group and the amide carbonyl can form critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
-
Vectors for Diversification: The aromatic rings of the benzamide scaffold offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
The Influence of the 3-Methylphenyl Group: The meta-methyl substituent on the N-phenyl ring plays a subtle but important role. It can influence the dihedral angle between the two aromatic rings, impacting the overall conformation of the molecule and its fit within the ATP-binding pocket. Furthermore, this methyl group can engage in favorable hydrophobic interactions with specific amino acid residues, potentially enhancing potency and selectivity for certain kinases.
Application in the Synthesis of IKKβ Inhibitors
The IκB kinase (IKK) complex, particularly the IKKβ subunit, is a central node in the NF-κB signaling pathway, which is a key driver of inflammation and is constitutively active in many cancers.[1][2] Inhibition of IKKβ is therefore a promising therapeutic strategy. The 2-aminobenzamide scaffold has been successfully employed in the development of potent IKKβ inhibitors.
Conceptual Synthetic Pathway for a Diarylbenzamide IKKβ Inhibitor
A common strategy for elaborating the this compound core into a potent IKKβ inhibitor involves the introduction of aryl groups at the 3 and 5 positions of the 2-aminobenzoyl ring. This can be achieved through sequential halogenation and cross-coupling reactions.
Caption: Conceptual workflow for the synthesis of a diarylbenzamide IKKβ inhibitor.
Protocol 1: Synthesis of a 2-amino-3,5-diaryl-N-(3-methylphenyl)benzamide IKKβ Inhibitor (Generalized)
This protocol is a generalized representation based on the synthesis of related 2-amino-3,5-diarylbenzamide inhibitors.[3]
Step 1: Dihalogenation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (2.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,5-dihalo-2-amino-N-(3-methylphenyl)benzamide.
Step 2: First Suzuki Coupling
-
To a solution of the dihalogenated intermediate (1.0 eq) in a mixture of toluene and ethanol, add the first arylboronic acid (1.2 eq) and an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and heat the reaction mixture to reflux (80-100 °C) for 8-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate the 3-aryl-5-halo-2-amino-N-(3-methylphenyl)benzamide.
Step 3: Second Suzuki Coupling
-
Repeat the Suzuki coupling procedure as described in Step 2, using the mono-aryl intermediate (1.0 eq) and the second, different arylboronic acid (1.2 eq).
-
Purify the final product by column chromatography or recrystallization to obtain the desired 2-amino-3,5-diaryl-N-(3-methylphenyl)benzamide inhibitor.
Structure-Activity Relationship (SAR) Insights for IKKβ Inhibitors
| Position | Modification | Impact on Activity | Rationale |
| N-Aryl Ring | 3-Methyl Group | Can enhance potency and selectivity. | The methyl group can occupy a small hydrophobic pocket in the ATP-binding site, improving binding affinity. It also influences the torsional angle, potentially orienting the molecule for optimal interactions. |
| 3-Position | Small, Heterocyclic Aryl Groups | Often leads to potent inhibitors. | These groups can form additional hydrogen bonds or engage in favorable pi-stacking interactions with residues in the active site. |
| 5-Position | Substituted Phenyl Rings | Modulates potency and pharmacokinetic properties. | Substituents on this ring can be tailored to improve solubility, metabolic stability, and cell permeability. |
Application in the Synthesis of BCR-ABL Inhibitors
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[4][5] While the 2-aminobenzamide scaffold is a key component of some BCR-ABL inhibitors, the syntheses are often more complex, with the benzamide moiety being introduced as part of a larger molecular framework. A notable example is the potent and selective BCR-ABL inhibitor, CHMFL-ABL-053.[6][7]
Conceptual Synthetic Approach towards a CHMFL-ABL-053 Analogue
The synthesis of complex kinase inhibitors like CHMFL-ABL-053 often involves a convergent approach where key fragments are synthesized separately and then coupled together. The 2-aminobenzamide portion can be envisioned as being part of one of these fragments, which is then coupled to a core heterocyclic scaffold.
Caption: Convergent synthesis strategy for a complex kinase inhibitor.
Protocol 2: Amide Coupling to a Core Scaffold (Generalized)
This protocol illustrates a key step in many kinase inhibitor syntheses: the coupling of a benzamide-containing fragment to a core heterocycle.
Step 1: Synthesis of an Activated Carboxylic Acid Fragment
-
Synthesize a carboxylic acid-functionalized core scaffold (Fragment B from the diagram). This may involve multiple synthetic steps.
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
Step 2: Amide Bond Formation
-
To the activated carboxylic acid solution, add a solution of an amino-functionalized fragment derived from this compound (Fragment A, 1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Quantitative Data: Inhibition of Kinases by 2-Aminobenzamide Derivatives
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| 2-amino-3,5-diarylbenzamides | IKKβ | 10 - 160 | [3] |
| Thiazolamide-benzamides | BCR-ABL | 1273 | [4] |
| Benzimidazole-2-amino derivatives | CK1δ | 98.6 | [8] |
| CHMFL-ABL-053 | ABL1 | 70 | [6] |
Signaling Pathways and Mechanism of Action
IKKβ and the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the immune response, inflammation, and cell survival.[1][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like TNFα, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Inhibitors derived from this compound can bind to the ATP pocket of IKKβ, preventing the phosphorylation of IκB and thereby blocking the entire downstream signaling cascade.
Caption: Inhibition of the NF-κB pathway by an IKKβ inhibitor.
BCR-ABL and the CML Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a multitude of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival. ATP-competitive inhibitors, including those containing a benzamide moiety, bind to the kinase domain of BCR-ABL, preventing the phosphorylation of its downstream substrates and thereby inhibiting the oncogenic signaling.
Caption: Inhibition of BCR-ABL signaling by a benzamide-based inhibitor.
Conclusion and Future Directions
This compound represents a valuable and readily accessible starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features provide a robust platform for generating potent and selective inhibitors of key oncogenic kinases such as IKKβ and BCR-ABL. The synthetic protocols and SAR insights provided in this guide are intended to serve as a foundation for researchers to design and synthesize novel kinase inhibitors. Future efforts in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the optimization of pharmacokinetic properties to enhance their therapeutic potential. The continued exploration of the chemical space around the 2-aminobenzamide scaffold holds great promise for the discovery of next-generation targeted therapies.
References
-
Prescott, J. A., & Cook, S. J. (2018). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cells, 7(9), 115. [Link]
-
Ren, J., et al. (2023). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 13(8), 3217-3237. [Link]
-
Bradford, J. W., et al. (2017). The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. Scientific Reports, 7, 40180. [Link]
-
Baxter, A., et al. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 17(14), 3972-3977. [Link]
- O'Hare, T., et al. (2011). A new screen for Bcr-Abl kinase inhibitors based on a yeast selection system.
-
Baxter, A., et al. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 17(14), 3972-3977. [Link]
-
Liu, J., et al. (2019). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 9(1), 16-29. [Link]
- Gorre, M. E., et al. (2001).
-
Nakatani, A., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2897-2900. [Link]
-
Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]
-
Liu, J., et al. (2019). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 9(1), 16-29. [Link]
-
Calenda, S., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(19), 6649. [Link]
-
Liu, J., et al. (2019). Design of thiazolamide–benzamide derivatives as novel Bcr-Abl inhibitors. RSC Advances, 9(1), 16-29. [Link]
-
Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]
Sources
- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
- 3. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-amino-N-(3-methylphenyl)benzamide
Introduction: Unveiling the Potential of a Versatile Benzamide Scaffold
2-amino-N-(3-methylphenyl)benzamide, with the molecular formula C₁₄H₁₄N₂O, is a member of the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring an amino group and a 3-methylphenyl substituent on a benzamide core, imparts a unique chemical reactivity and positions it as a valuable intermediate for the synthesis of novel pharmaceutical agents.[1] Research into related benzamide derivatives has revealed a wide spectrum of biological activities, including potential antimicrobial and anticancer properties, stemming from their ability to interact with and modulate the function of key biological targets like enzymes and signaling pathways.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. We will explore its potential mechanisms of action based on its structural characteristics and the known activities of analogous compounds. Detailed, step-by-step protocols for relevant in vitro assays are presented, along with the scientific rationale behind each experimental choice, to empower researchers to effectively probe the biological activity of this compound.
Hypothesized Biological Activities and Investigational Approach
The biological activity of a small molecule is intrinsically linked to its chemical structure. The this compound scaffold suggests several plausible biological targets. Notably, many benzamide derivatives have been identified as kinase inhibitors.[2][4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, a primary hypothesis is that this compound may exhibit inhibitory activity against one or more protein kinases.
Furthermore, as a novel chemical entity with potential therapeutic applications, it is crucial to assess its general cytotoxic effects on cells.[5][6] This provides a baseline understanding of its therapeutic window and potential off-target effects.
Our investigational approach will, therefore, focus on two key areas:
-
Enzyme Inhibition: A biochemical assay to determine the direct inhibitory effect of the compound on a representative protein kinase.
-
Cellular Activity: A cell-based assay to assess the compound's impact on cell viability and proliferation.
This dual approach, combining a target-based biochemical assay with a broader phenotypic cell-based assay, provides a robust initial characterization of the compound's biological profile.
Experimental Workflows and Signaling Pathways
General Investigational Workflow
The following diagram illustrates the proposed workflow for the in vitro evaluation of this compound.
Caption: General workflow for the in vitro evaluation of this compound.
Hypothesized Kinase Inhibition Pathway
The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by this compound.
Caption: Hypothesized inhibition of a cellular kinase signaling pathway.
Detailed Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the inhibitory potential of this compound against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.
Rationale:
-
Direct Target Engagement: This biochemical assay directly measures the compound's effect on the enzymatic activity of an isolated kinase, providing a clear indication of target engagement.[7]
-
High Sensitivity and Broad Applicability: The luminescent format offers high sensitivity and a broad dynamic range, suitable for screening and IC₅₀ determination for a wide variety of kinases.
-
Quantitative Potency: The assay allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for quantifying the potency of an inhibitor.[8]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Recombinant protein kinase (e.g., ABL1, SRC, or another kinase of interest)
-
Substrate for the chosen kinase
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).
-
Prepare a final dilution of these compound solutions in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
Diluted compound solution or vehicle control (DMSO in buffer)
-
Substrate and ATP solution
-
Recombinant kinase enzyme (add last to initiate the reaction)
-
-
Include "no enzyme" controls (to measure background) and "vehicle" controls (to measure 100% kinase activity).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no enzyme" background from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Data Output:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0 |
| 0.1 | 1,350,000 | 10 |
| 0.3 | 1,125,000 | 25 |
| 1 | 750,000 | 50 |
| 3 | 375,000 | 75 |
| 10 | 150,000 | 90 |
| 30 | 75,000 | 95 |
| 100 | 60,000 | 96 |
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and metabolic activity of a cancer cell line. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Rationale:
-
Physiologically Relevant Data: Cell-based assays provide more physiologically relevant data than biochemical assays by assessing the compound's effects within a complex cellular environment.
-
Broad Assessment of Cellular Health: This assay provides a general measure of cell viability, proliferation, and cytotoxicity, which are crucial for initial drug screening.[5]
-
High-Throughput and Cost-Effective: The MTT assay is a well-established, robust, and cost-effective method suitable for high-throughput screening.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line (e.g., K562 - a human chronic myelogenous leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
Clear, flat-bottomed 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).
-
Expected Data Output:
| Compound Concentration (µM) | Absorbance at 570 nm | % Cell Viability |
| 0 (Vehicle) | 1.20 | 100 |
| 0.1 | 1.15 | 95.8 |
| 0.3 | 1.08 | 90.0 |
| 1 | 0.84 | 70.0 |
| 3 | 0.60 | 50.0 |
| 10 | 0.30 | 25.0 |
| 30 | 0.12 | 10.0 |
| 100 | 0.06 | 5.0 |
Troubleshooting and Scientific Considerations
-
Compound Solubility: Poor aqueous solubility is a common challenge.[2] If this compound precipitates in the assay medium, consider using co-solvents (ensuring they don't affect the assay) or other formulation strategies.[2]
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and may affect enzyme activity. It is crucial to maintain a consistent and low final DMSO concentration across all experimental and control wells.[9]
-
Assay Controls: Appropriate controls are essential for data interpretation. These include positive controls (known inhibitors), negative/vehicle controls, and background controls.
-
Mechanism of Cell Death: The MTT assay measures metabolic activity and does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[5] Further assays, such as Annexin V/PI staining followed by flow cytometry, may be necessary to elucidate the mechanism of cytotoxicity.
Conclusion
The in vitro assays outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its potential as a kinase inhibitor and its effects on cell viability, researchers can gain valuable insights into its biological activity and therapeutic potential. The data generated from these studies will be instrumental in guiding further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.
References
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Retrieved from [Link]
-
PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Benzamide-Based Compounds for Cancer Therapy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel benzamide-based compounds for cancer therapy. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated drug discovery workflow.
Introduction: The Benzamide Scaffold in Oncology
The benzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. In oncology, benzamide derivatives have gained significant attention due to their ability to target a range of cancer-related proteins.[1] Two of the most prominent classes of benzamide-based anticancer agents are Histone Deacetylase (HDAC) inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3][4] These compounds have demonstrated the ability to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in cancer cells.[1] This guide will walk you through the essential steps to develop novel benzamide compounds, from conceptualization to preclinical evaluation.
Part 1: Rational Drug Design and Synthesis
The journey of developing a novel therapeutic begins with a clear understanding of the molecular target and the key structural features required for potent and selective inhibition.
Target Selection and Pharmacophore Modeling
Expertise & Experience: The choice of a molecular target is the first critical decision. Benzamides have shown significant promise as inhibitors of both HDACs and PARPs.
-
HDAC Inhibitors: Certain benzamide derivatives, particularly those with an o-aminobenzamide moiety, can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[1][5] These inhibitors play a crucial role in the epigenetic regulation of gene expression.[1]
-
PARP Inhibitors: The benzamide moiety is a key pharmacophore in many PARP inhibitors, which are particularly effective in cancers with deficiencies in DNA repair mechanisms.[2][4][6][7]
Trustworthiness: A robust drug design strategy relies on a validated pharmacophore model. For HDAC inhibitors, the model typically consists of a zinc-binding group (the benzamide), a linker region, and a cap group that interacts with the surface of the enzyme.[8] For PARP inhibitors, the benzamide group mimics the nicotinamide moiety of NAD+, the natural substrate of PARP.[9]
Authoritative Grounding: Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are invaluable tools for the rational design of more potent inhibitors.[8][10] These computational methods help in understanding the binding interactions between the benzamide derivatives and their target proteins.[8][10]
General Synthesis Protocol for Benzamide Derivatives
Expertise & Experience: The synthesis of benzamide derivatives often involves standard amide bond formation reactions. A common and reliable method is the coupling of a substituted benzoic acid with an appropriate amine using a coupling agent.
Protocol: Amide Coupling Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like Hydroxybenzotriazole (HOBt) (1.2 eq) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the mixture to neutralize the acid formed during the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.
Trustworthiness: The purity and identity of the synthesized compounds must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: In Vitro Evaluation of Anticancer Activity
A cascade of in vitro assays is essential to characterize the biological activity of the newly synthesized benzamide compounds.
Cell Viability and Cytotoxicity Assays
Expertise & Experience: The initial screening of novel compounds involves assessing their ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[11]
Protocol: MTT Cell Viability Assay [12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Compound Treatment: Treat the cells with various concentrations of the benzamide compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[12] Incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[6]
Data Presentation:
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| Example Compound A | MCF-7 | Breast | 8.9 |
| Example Compound B | A549 | Lung | 7.5 |
| Example Compound C | HCT116 | Colon | 0.30 |
This table is a representative example; actual values will vary based on the compound and cell line.[6][13]
Mechanism of Action Studies
Expertise & Experience: Once a compound shows significant cytotoxic activity, it is crucial to elucidate its mechanism of action. This involves investigating its effects on the cell cycle, apoptosis, and specific signaling pathways.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the benzamide compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A compound that arrests the cell cycle at the G2/M phase, for example, is a characteristic of some PARP inhibitors.[14]
Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the benzamide compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] An increase in the percentage of apoptotic cells indicates that the compound induces programmed cell death.[15]
Authoritative Grounding: Western blot analysis can be used to confirm the modulation of key proteins involved in apoptosis, such as the upregulation of Bax and Cleaved Caspase-3, and the downregulation of Bcl-2.[15]
Target Engagement and Enzymatic Assays
Trustworthiness: To confirm that the benzamide compound is acting on its intended target, direct enzymatic assays are necessary.
-
HDAC Inhibition Assay: The inhibitory activity of the compounds against specific HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3) can be determined using commercially available fluorometric assay kits.
-
PARP Inhibition Assay: The ability of the compounds to inhibit PARP-1 activity can be measured using colorimetric or chemiluminescent assay kits that detect the incorporation of ADP-ribose onto a histone substrate. A potent PARP-1 inhibitor will have a low nanomolar IC₅₀ value.[13][14]
Part 3: In Silico and In Vivo Evaluation
Promising lead compounds from in vitro studies should be further evaluated for their drug-like properties and in vivo efficacy.
In Silico ADMET Prediction
Expertise & Experience: Before proceeding to expensive and time-consuming in vivo studies, it is prudent to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds using computational models. These predictions can help identify potential liabilities and guide further chemical modifications. Favorable pharmacokinetic and safety profiles are crucial for a compound to be considered a drug-like candidate.[15]
In Vivo Efficacy Studies
Authoritative Grounding: The ultimate test of an anticancer compound's potential is its ability to inhibit tumor growth in a living organism. Xenograft models in mice are commonly used for this purpose.[16][17][18]
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into control and treatment groups. Administer the benzamide compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Trustworthiness: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.
Visualizations and Workflows
Signaling Pathway Diagram
Caption: Hypothesized PARP inhibition by benzamide analogs leading to cancer cell death.[6]
Experimental Workflow Diagram
Caption: A comprehensive workflow for the development of novel benzamide-based anticancer agents.
References
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]
-
Chemical structures of the four PARPi. The benzamide pharmacophore... ResearchGate. Available from: [Link]
-
Molecular structures of the known PARP-1 inhibitors benzamide, 5OH-DIQ, DPQ, and PND. ResearchGate. Available from: [Link]
-
Chemical structures of PARP inhibitors including the PARP drug... ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Available from: [Link]
-
Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PubMed Central. Available from: [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF. ResearchGate. Available from: [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. Available from: [Link]
-
Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. Available from: [Link]
-
Chemical structures and known PARP activities of FDA-approved PARP... ResearchGate. Available from: [Link]
-
Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. Available from: [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. Available from: [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available from: [Link]
-
The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. Available from: [Link]
-
Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. PubMed. Available from: [Link]
-
Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. PubMed. Available from: [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). PubMed. Available from: [Link]
-
Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. Available from: [Link]
-
Nicotinamide and other benzamide analogs as agents for overcoming hypoxic cell radiation resistance in tumours. A review. PubMed. Available from: [Link]
-
Benzamide-containing compounds under clinical trial. ResearchGate. Available from: [Link]
-
Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing. Available from: [Link]
-
Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. ResearchGate. Available from: [Link]
-
Recent advances of benzimidazole as anticancer agents. PubMed. Available from: [Link]
-
Nicotinamide and Other Benzamide Analogs as Agents for Overcoming Hypoxic Cell Radiation Resistance in Tumours. Taylor & Francis Online. Available from: [Link]
-
The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PubMed. Available from: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Available from: [Link]
-
Cancer Models. Charles River Laboratories. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. noblelifesci.com [noblelifesci.com]
- 18. criver.com [criver.com]
The Versatile Role of 2-amino-N-(3-methylphenyl)benzamide in the Synthesis of Bioactive Heterocycles
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, 2-amino-N-(3-methylphenyl)benzamide emerges as a highly versatile and valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic bifunctional nature, featuring a nucleophilic aromatic amine and a carboxamide moiety, provides a unique platform for a variety of cyclization strategies. This technical guide delves into the practical applications of this building block, offering detailed protocols and mechanistic insights for the synthesis of quinazolinones and benzodiazepines, two classes of heterocycles renowned for their significant pharmacological activities, including antimicrobial and anticancer properties.[1] This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive resource to leverage the synthetic potential of this compound.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| CAS Number | 22312-62-5[2] |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in hot ethanol, DMSO, and DMF. Sparingly soluble in cold ethanol and water. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions: Standard laboratory safety protocols should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Application I: Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[3] The presence of the 2-aminobenzamide moiety in our title compound makes it an ideal precursor for the construction of this privileged scaffold through various cyclization strategies.
Protocol 1: Acid-Catalyzed Condensation with Aromatic Aldehydes
This protocol details the synthesis of 2-aryl-3-(3-methylphenyl)quinazolin-4(3H)-ones via a direct, acid-catalyzed condensation-cyclization reaction. The choice of an acid catalyst is crucial for the activation of the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the amino group of the benzamide.
Reaction Scheme:
Synthesis of a 2-aryl-3-(3-methylphenyl)quinazolin-4(3H)-one.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.1 eq)
-
Glacial Acetic Acid (solvent and catalyst)
-
Ethanol (for recrystallization)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 2.26 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (e.g., benzaldehyde, 1.17 g, 11 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove acetic acid.
-
Purification: The crude product is purified by recrystallization from ethanol to afford the desired 2-aryl-3-(3-methylphenyl)quinazolin-4(3H)-one as a crystalline solid.
Mechanistic Rationale (E-E-A-T):
The reaction proceeds through an initial acid-catalyzed nucleophilic addition of the primary amino group to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.[4] Subsequent dehydration leads to the formation of a Schiff base (imine). The intramolecular cyclization is then triggered by the nucleophilic attack of the amide nitrogen onto the imine carbon. Finally, tautomerization and subsequent oxidation (often aerial) yield the stable aromatic quinazolinone ring system. Glacial acetic acid serves as both the solvent and a protic acid catalyst, protonating the aldehyde's carbonyl oxygen to increase its electrophilicity.
Key steps in the acid-catalyzed synthesis of quinazolinones.
Application II: Synthesis of 1,4-Benzodiazepine-2,5-diones
1,4-Benzodiazepines are a cornerstone of medicinal chemistry, with many derivatives exhibiting anxiolytic, anticonvulsant, and sedative properties.[5] The synthesis of 1,4-benzodiazepine-2,5-diones from this compound can be achieved through a multi-step sequence involving coupling with an α-amino acid derivative followed by cyclization.
Protocol 2: Synthesis via Coupling with N-Protected α-Amino Acids
This protocol outlines a robust method for the synthesis of 3-substituted-1-(3-methylphenyl)-1,4-benzodiazepine-2,5-diones, leveraging the reactivity of both the amino and amide functionalities of the starting material.
Reaction Scheme:
Two-step synthesis of a 1,4-benzodiazepine-2,5-dione.
Materials:
-
This compound (1.0 eq)
-
N-Boc protected α-amino acid (e.g., N-Boc-glycine, N-Boc-alanine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (TEA)
Step-by-Step Protocol:
-
Step 1: Amide Coupling a. Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc protected α-amino acid (11 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C in an ice bath. b. Add EDC (12 mmol) and HOBt (12 mmol) to the solution and stir for 30 minutes to form the active ester. c. Coupling: To this mixture, add a solution of this compound (10 mmol) in anhydrous DMF (10 mL) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude N-acylated intermediate.
-
Step 2: Deprotection and Cyclization a. Deprotection: Dissolve the crude intermediate from Step 1 in a 1:1 mixture of TFA and DCM and stir at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC). b. Solvent Removal: Remove the TFA and DCM under reduced pressure. c. Cyclization: Dissolve the resulting crude amine salt in a suitable high-boiling solvent (e.g., toluene or xylene) and add triethylamine (2.0 eq). Heat the mixture to reflux for 8-12 hours to effect intramolecular cyclization. d. Purification: After cooling, the solvent is removed, and the residue is purified by column chromatography on silica gel to afford the desired 1,4-benzodiazepine-2,5-dione.
Mechanistic Rationale (E-E-A-T):
The synthesis commences with a standard peptide coupling reaction where the carboxylic acid of the N-Boc-amino acid is activated by EDC and HOBt to form a highly reactive intermediate.[6] This intermediate readily undergoes nucleophilic attack by the primary amino group of this compound to form a new amide bond. The subsequent step involves the removal of the Boc protecting group under acidic conditions (TFA) to liberate a free primary amine. The final, crucial step is an intramolecular cyclization, where the newly formed primary amine attacks the carbonyl carbon of the original benzamide moiety. This intramolecular transamidation, typically requiring heat and a base to neutralize the amine salt and facilitate the reaction, results in the formation of the seven-membered benzodiazepine ring.
Key steps in the synthesis of 1,4-benzodiazepine-2,5-diones.
Conclusion and Future Outlook
This compound has been demonstrated to be a valuable and versatile building block in the synthesis of medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the synthesis of quinazolin-4(3H)-ones and 1,4-benzodiazepine-2,5-diones provide a solid foundation for further exploration and derivatization. The strategic placement of the methyl group on the N-phenyl ring offers a site for potential further functionalization or can be used to modulate the physicochemical properties and biological activity of the final compounds. Future work could involve the exploration of transition-metal-catalyzed cross-coupling reactions to further diversify the core structures, as well as the application of this building block in the synthesis of other heterocyclic systems. The continued investigation into the synthetic utility of this compound is poised to yield novel compounds with significant potential in drug discovery.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Lazić, A. M., & Vitnik, Ž. J. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3049-3074. [Link]
-
Wikipedia. (2023). Niementowski quinoline synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes to Amides. Retrieved from [Link]
- Ittyerah, P. I., & Pandya, K. C. (1942). The condensation of aldehydes with amides. Part X. The Condensation of m- and p-Nitrobenzaldehydes and 2:4-Dinitrobenzaldehyde. Proceedings of the Indian Academy of Sciences - Section A, 15(4), 258-264.
-
Shvets, N. O., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1033. [Link]
- El-Shaieb, K. M., et al. (2010). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7859. [Link]
-
Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 856-867. [Link]
- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.
- International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. IJPRA, 6(3), 1-13.
- Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
-
Zhang, W., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances, 11(11), 6061-6065. [Link]
- Royal Society of Chemistry. (2019). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. New Journal of Chemistry.
-
Kumar, A., et al. (2016). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2016, 9815494. [Link]
- Karolinska Institutet Open Archive. (2005).
- CORE. (n.d.).
-
Bonn, B. R., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(11), 584-594. [Link]
- Khajavi, M. S., et al. (1998). Microwave-Assisted Niementowski Reaction. Journal of Chemical Research, Synopses, (8), 440-441.
- Chem LibreTexts. (2020).
Sources
- 1. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-amino-N-(3-methylphenyl)benzamide Derivatives for Novel HDAC Inhibitors
Introduction: The Therapeutic Potential of 2-amino-N-(3-methylphenyl)benzamide Derivatives as HDAC Inhibitors
The 2-aminobenzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this core structure have been extensively investigated for their therapeutic potential, particularly as anticancer, anticonvulsant, and antimicrobial agents.[1][2][3] A key mechanism of action for many of these derivatives is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a valuable class of anticancer agents.[1] The compound this compound serves as a valuable building block for creating libraries of derivatives with potential therapeutic applications, including anticancer properties.[4]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting an HTS campaign to identify novel HDAC inhibitors from a library of this compound derivatives.
The HTS Workflow: A Strategic Overview
The high-throughput screening process is a multi-step endeavor that begins with a primary screen of a large compound library and progressively narrows the focus to a small number of validated hits.[5] This systematic approach ensures both efficiency and a high degree of confidence in the final selected lead compounds.
Figure 2: The progression from validated hits to a lead candidate.
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel HDAC inhibitors from a library of this compound derivatives. By following a systematic approach of primary screening, hit confirmation, and secondary validation, researchers can efficiently identify promising lead compounds for further development in the quest for new cancer therapeutics. The integration of robust assay methodologies, rigorous data analysis, and strategic hit validation is paramount to the success of any HTS campaign.
References
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. Available at: [Link]
-
High Throughput Screening: Methods and Protocols - ResearchGate. Available at: [Link]
-
High throughput screening : methods and protocols. - Frederick National Lab for Cancer Research. Available at: [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]
-
High-Throughput Screening Data Analysis | Basicmedical Key. Available at: [Link]
-
High-Throughput Screening & Discovery | Southern Research. Available at: [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. Available at: [Link]
- High Throughput Screening: Methods and Protocols - Google Books.
-
Comprehensive analysis of high-throughput screens with HiTSeekR - PMC - NIH. Available at: [Link]
-
Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC - NIH. Available at: [Link]
-
Analysis of HTS data - Cambridge MedChem Consulting. Available at: [Link]
-
Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC - NIH. Available at: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
-
High-throughput screening (HTS) confirmation rate analysis. (A) Primary... - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed. Available at: [Link]
- KR20080071562A - 2-aminobenzamide derivatives - Google Patents.
-
2-Methyl-N-(3-methylphenyl)benzamide - PMC - NIH. Available at: [Link]
-
Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed Central. Available at: [Link]
-
(PDF) 2-Methyl-N-(3-methylphenyl)benzamide - ResearchGate. Available at: [Link]
-
(PDF) N-(3-Methylphenyl)benzamide - ResearchGate. Available at: [Link]
-
High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety - Sultan Qaboos University House of Expertise. Available at: [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - MDPI. Available at: [Link]
-
High-Throughput Molecular Screening Center » The Wertheim UF Scripps Institute » University of Florida. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 3. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 22312-62-5 [smolecule.com]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N-(3-methylphenyl)benzamide
Introduction
Welcome to the technical support guide for the synthesis of 2-amino-N-(3-methylphenyl)benzamide. This molecule is a crucial intermediate in medicinal chemistry, serving as a foundational scaffold for various pharmaceutical agents, including those with potential antimicrobial and anticancer properties.[1] Its synthesis, while straightforward in principle, presents several challenges that can significantly impact yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate common pitfalls and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to explain the causality behind each experimental choice, ensuring a robust and reproducible process.
Synthesis Overview: The Isatoic Anhydride Route
The most common and direct method for preparing this compound is the condensation reaction between isatoic anhydride and m-toluidine (3-methylaniline). This pathway involves the nucleophilic attack of the amine on the anhydride, leading to a ring-opening and subsequent decarboxylation to form the desired amide.
Caption: Fig. 1: General Experimental Workflow
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields are the most common issue and can stem from several factors.[2]
-
Cause A: Incomplete Reaction
-
Explanation: The condensation of isatoic anhydride with m-toluidine requires sufficient thermal energy to drive the reaction, particularly the decarboxylation step. Insufficient heating time or temperature can leave a significant amount of starting material unreacted.[2][3] In biphasic or slurry-like reactions, poor mixing can limit the interaction between reactants.[2][3]
-
Solution:
-
Verify Temperature: Ensure the reaction mixture reaches the target temperature (e.g., 120°C for neat reactions, or the reflux temperature of your chosen solvent).[4]
-
Increase Reaction Time: If TLC analysis shows significant starting material, consider extending the reaction time.
-
Ensure Efficient Stirring: Use vigorous mechanical or magnetic stirring to ensure the mixture is homogeneous, especially if the reactants have poor solubility.
-
-
-
Cause B: Competing Side Reactions
-
Explanation: Isatoic anhydride can react with nucleophiles in multiple ways. Under certain conditions, instead of forming the desired amide and releasing CO2, the amine can attack the other carbonyl group, potentially leading to the formation of ureido acids which may not readily convert to the final product.[5]
-
Solution:
-
Control Temperature: Adhering to the recommended temperature profile helps favor the desired reaction pathway.
-
Solvent Choice: Using a non-polar solvent like toluene can sometimes minimize side reactions compared to polar aprotic solvents where different intermediates might be stabilized.[4]
-
-
-
Cause C: Product Loss During Workup and Purification
-
Explanation: Significant product can be lost during recrystallization if improper technique is used. Using an excessive volume of hot solvent to dissolve the crude product will result in a substantial amount of the desired compound remaining in the mother liquor upon cooling.[1][2]
-
Solution:
-
Minimize Recrystallization Solvent: Add the hot recrystallization solvent (e.g., ethanol) portion-wise to the crude solid until it just dissolves. Avoid adding a large excess.
-
Cool Slowly: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
Check Mother Liquor: If yields are still low, consider concentrating the mother liquor and cooling again to recover a second crop of crystals.
-
-
Question 2: The product oiled out or won't crystallize from the reaction mixture. What should I do?
The formation of an oil instead of a solid precipitate is typically due to impurities depressing the melting point of the product.[3]
-
Explanation: Unreacted m-toluidine or the presence of side products can act as impurities, resulting in an oily or gummy product rather than a crystalline solid.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the oil-air interface. This creates a rough surface that can initiate nucleation.[3]
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a single crystal ("seed crystal") to the oil. This provides a template for crystallization.[3]
-
Isolate and Re-purify: If the above methods fail, perform a workup. Isolate the oil via extraction (e.g., with dichloromethane), wash with dilute acid (to remove unreacted m-toluidine) and then with a base, dry the organic layer, and evaporate the solvent. Attempt to recrystallize the resulting crude material from a suitable solvent system, such as ethanol/water.[3]
-
Caption: Fig. 2: Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism between isatoic anhydride and m-toluidine?
The reaction proceeds via a nucleophilic acyl substitution followed by a decarboxylation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of m-toluidine attacks one of the electrophilic carbonyl carbons of isatoic anhydride.
-
Ring Opening: This attack leads to the opening of the anhydride ring, forming an unstable tetrahedral intermediate which rearranges to a carbamic acid derivative of anthranilic acid.
-
Decarboxylation: Upon heating, this intermediate readily loses carbon dioxide (CO2) to yield the final stable amide product, this compound.[4][6][7]
Caption: Fig. 3: Simplified Reaction Mechanism
Q2: Which solvent is best for this reaction?
The choice of solvent depends on the scale and desired conditions.
-
Toluene: Refluxing in toluene (approx. 110°C) is a common method. Toluene is relatively inert and allows for azeotropic removal of any trace water, though this is not critical for this specific reaction.[4]
-
Neat (Solvent-Free): Heating the two reactants together without a solvent at ~120°C is a highly efficient, atom-economical approach.[4] This is often preferred for its simplicity and reduced waste.
-
DMF (N,N-Dimethylformamide): While DMF can improve the solubility of isatoic anhydride, it is a high-boiling polar aprotic solvent that can be difficult to remove and is subject to increasing regulatory scrutiny.[4][8] It is generally not necessary for this reaction.
Q3: How do I best purify the final product?
The most economical and effective method for purification is recrystallization.[1]
-
Procedure: Ethanol-based recrystallization has been shown to provide purities of 95-98% with high recovery yields (80-90%).[1] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, whereupon the pure product crystallizes out.
-
Alternative: For stubborn impurities, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is a reliable, albeit more resource-intensive, option.
Optimized Reaction Parameters
The following table summarizes the key parameters for optimizing the synthesis.
| Parameter | Recommended Condition | Rationale & Comments |
| Reactants | Isatoic Anhydride, m-Toluidine | A direct and efficient route to the target molecule.[9] |
| Stoichiometry | 1:1 molar ratio | Using a slight excess of either reactant is generally not necessary.[4] |
| Solvent | Neat (solvent-free) or Toluene | Neat conditions are preferred for green chemistry principles. Toluene is a reliable alternative.[4] |
| Temperature | 120 °C (Neat) or Reflux (Toluene) | Essential for driving the reaction to completion, especially the decarboxylation step. |
| Reaction Time | 2-3 hours | Monitor by TLC until consumption of the limiting reagent is observed.[4] |
| Purification | Recrystallization from Ethanol | Provides high purity and good recovery yields.[1] |
| Typical Yield | 75-85% | Yields are highly dependent on reaction completion and purification efficiency.[4] |
Detailed Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory safety standards and available equipment.
Reagents & Equipment:
-
Isatoic Anhydride (1.0 eq)
-
m-Toluidine (1.0 eq)
-
Toluene (optional, as solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and filter flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Setup: To a round-bottom flask, add isatoic anhydride (e.g., 1.63 g, 0.01 mol) and m-toluidine (e.g., 1.07 g, 0.01 mol).
-
Reaction (Neat Conditions):
-
Equip the flask with a reflux condenser (to prevent loss of volatile materials).
-
Heat the mixture in an oil bath to 120°C with vigorous stirring. The mixture will melt and bubble as CO2 evolves.
-
Maintain the temperature for 2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography).
-
-
Reaction (Toluene as Solvent):
-
Add isatoic anhydride and m-toluidine to the flask, followed by toluene (e.g., 50 mL).
-
Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 2-3 hours.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature. If using toluene, the product may begin to precipitate.
-
If the reaction was run neat, triturate the resulting solid with a non-polar solvent like ether or hexanes to break it up.[4]
-
Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold ether or hexanes to remove residual, non-polar impurities.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal volume of hot ethanol, swirling until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Pure crystals of this compound will form.
-
Cool the flask further in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
-
References
-
Sciencemadness.org. isatoic anhydride condensation. Available from: [Link]
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Journal of the American Chemical Society. Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Available from: [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]
-
The Journal of Organic Chemistry. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]
-
NIH. 2-Methyl-N-(3-methylphenyl)benzamide. Available from: [Link]
-
LookChem. Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Available from: [Link]
-
Ursinus Digital Commons. The Synthesis and Reactions of 6-Carboxy Isatoic Anhydride. Available from: [Link]
-
Wikipedia. Isatoic anhydride. Available from: [Link]
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - isatoic anhydride condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. myttex.net [myttex.net]
- 6. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 7. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-N-(3-methylphenyl)benzamide
Welcome to the technical support center for the purification of 2-amino-N-(3-methylphenyl)benzamide (CAS No. 22312-62-5). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate.[1][2] As a key building block in the synthesis of various pharmaceutical agents, achieving high purity of this compound is critical for successful downstream applications.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Recrystallization: The First Line of Purification
Recrystallization is often the most cost-effective and scalable method for purifying this compound, capable of achieving purities in the range of 95-98% with high recovery yields.[1] This technique relies on the differential solubility of the target compound and its impurities in a selected solvent system.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent polarity is not optimal for dissolving this compound at elevated temperatures. The presence of both polar (amino and amide) and nonpolar (aromatic rings) functionalities in the molecule dictates its solubility.[1]
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a non-polar solvent, try a more polar one. Conversely, if a highly polar solvent isn't working, a solvent of intermediate polarity might be effective. A mixed solvent system can also be beneficial. For instance, ethanol-based recrystallization has been shown to provide optimal results.[1] You can also consider mixtures like ethanol/water or toluene/heptane.
-
Increase Solvent Volume: You may be trying to dissolve too much solute in a given volume of solvent. Gradually add more solvent until the compound dissolves at the boiling point. Keep track of the volume to avoid excessively dilute solutions, which will lower your recovery yield.
-
Check for Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the impurity before allowing the solution to cool.
-
Q2: Oiling out occurred during cooling instead of crystal formation. How can I fix this?
A2: "Oiling out" happens when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is supersaturated to a high degree upon cooling or when the melting point of the solute is lower than the temperature of the solution.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.
-
Solvent Polarity Adjustment: The solvent may be too non-polar for your compound. Add a small amount of a more polar co-solvent (a "better" solvent) to the hot solution to increase the solubility slightly and prevent premature precipitation.
-
Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
-
Q3: The purity of my recrystallized product is still low. What are the next steps?
A3: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to the target compound.
-
Troubleshooting Steps:
-
Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.
-
Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Consider an Alternative Purification Technique: If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.
-
Workflow for Recrystallization
Caption: A typical workflow for the recrystallization of this compound.
Column Chromatography: For High-Purity Requirements
When recrystallization is insufficient, column chromatography is a powerful technique for separating this compound from closely related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting point for a solvent system in column chromatography?
A1: A common starting point for many organic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For this compound, a gradient elution from a low to a high concentration of ethyl acetate in hexane is a good strategy.
-
Pro-Tip: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running a column. Aim for an Rf value of 0.2-0.4 for your target compound.
Q2: My compound is streaking on the TLC plate and the column. Why is this happening?
A2: Streaking is often caused by the compound being too polar for the chosen solvent system or by interactions with the stationary phase. The amino group in this compound can interact with the acidic silanol groups on the silica gel.
-
Troubleshooting Steps:
-
Add a Modifier: Add a small amount (0.5-1%) of a polar modifier like triethylamine or ammonia to the eluent. This will neutralize the acidic sites on the silica gel and reduce streaking.
-
Increase Eluent Polarity: A more polar eluent will help to move the compound more effectively down the column.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
Q3: The separation between my product and an impurity is poor. How can I improve it?
A3: Poor separation can be due to several factors, including an inappropriate solvent system, overloading the column, or improper column packing.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use TLC to find a solvent system that gives a larger difference in Rf values between your product and the impurity.
-
Reduce the Load: Do not overload the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Pack the Column Properly: A well-packed column is crucial for good separation. Ensure there are no air bubbles or channels in the stationary phase.
-
Use a Gradient Elution: A shallow gradient of the polar solvent can often improve the separation of closely eluting compounds.
-
Data for Purification Parameters
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | 95-98%[1] | >99% |
| Scale | Milligrams to Kilograms | Micrograms to Grams |
| Common Solvents | Ethanol, Ethanol/Water[1][3] | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Key Advantage | Cost-effective, Scalable | High Resolution, Versatile |
| Key Disadvantage | Limited by solubility | More time-consuming, requires more solvent |
Acid-Base Extraction: A Pre-Purification Step
An acid-base extraction can be a useful initial step to remove non-basic or non-acidic impurities from the crude product before recrystallization or chromatography. The basic amino group of this compound allows for its separation from neutral or acidic impurities.
Experimental Protocol for Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will move into the aqueous layer.
-
Drain the organic layer, which contains neutral impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer by slowly adding a base (e.g., 1 M NaOH) until the solution is basic (test with pH paper). The deprotonated product will precipitate out.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the partially purified product.
Logical Flow of Purification Decisions
Caption: Decision-making workflow for the purification of this compound.
Characterization of Purified this compound
After purification, it is essential to confirm the identity and purity of the compound.
-
Melting Point: The reported melting point is 113-114 °C.[4] A sharp melting point range close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. The proton NMR spectrum should show distinct signals for the aromatic protons, the amine protons, the amide proton, and the methyl group protons.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing purity. A single sharp peak indicates a high degree of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a suitable starting point.[6]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (226.27 g/mol ).[1]
By following the guidance in this technical support document, researchers can effectively troubleshoot common issues and achieve high-purity this compound for their research and development needs.
References
-
SIELC Technologies. (n.d.). Separation of Benzamide, 2-amino-N-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]
-
Waisser, K., Perina, M., & Kunes, J. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
LookChem. (n.d.). 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Retrieved from [Link]
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 6. Separation of Benzamide, 2-amino-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Challenges with 2-amino-N-(3-methylphenyl)benzamide
Welcome to the technical support resource for 2-amino-N-(3-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this compound in experimental assays. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties of this compound that are critical for understanding its behavior in solution.
Q1: What is this compound and what are its key physicochemical properties?
This compound is an organic compound featuring a benzamide core structure with an amino group and a 3-methylphenyl substituent.[1] These structural features make it a valuable building block in medicinal chemistry, particularly for synthesizing pharmaceutical agents with potential antimicrobial and anticancer properties.[1] Its utility, however, is often hampered by its solubility characteristics.
Below is a summary of its key physicochemical properties:
| Property | Value / Description | Source |
| Molecular Formula | C₁₄H₁₄N₂O | [2] |
| Molecular Weight | 226.28 g/mol | [2] |
| Appearance | Typically a solid at room temperature. | [1] |
| Melting Point | 113-114 °C | [2] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |
| Rotatable Bonds | 2 | [1] |
Q2: Why is this compound poorly soluble in aqueous solutions?
The poor aqueous solubility is a direct consequence of its molecular structure. The molecule contains two aromatic rings (a benzene ring and a methylphenyl ring), which are hydrophobic and dominate its character. While the amino (-NH₂) and amide (-CONH-) groups can participate in hydrogen bonding with water, the large non-polar surface area of the rings leads to an overall lipophilic nature, making it difficult to dissolve in polar solvents like water.[3][4] Amides are generally considered to have low water solubility compared to comparable amines or carboxylic acids.[4][5]
Q3: What are the best initial solvents for preparing a high-concentration stock solution?
For creating a primary stock solution, polar aprotic organic solvents are the most effective. The recommended starting point is Dimethyl Sulfoxide (DMSO) . Other potential solvents include N,N-Dimethylformamide (DMF). These solvents can effectively solvate the molecule, allowing for the preparation of concentrated stocks (e.g., 10-30 mM).[6] It is crucial to use anhydrous grade solvents to prevent compound degradation over time.
Troubleshooting Guide: Common Solubility Issues in Assays
This section provides structured solutions to specific problems you may encounter during your experimental workflow.
Issue 1: My compound precipitated immediately after dilution from a DMSO stock into my aqueous assay buffer.
This is the most common solubility issue, known as "crashing out." It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit. The DMSO from the stock solution is miscible with the buffer, but it can no longer keep the compound dissolved at the target concentration.[7][8]
The primary cause is an unfavorable solvent environment transition. The goal is to create a final solution where the compound remains stable. Follow this systematic approach:
Caption: Workflow for addressing compound precipitation.
If reducing the DMSO concentration alone is insufficient, a co-solvent can help create a more favorable micro-environment for the compound in the aqueous buffer.[3][9]
-
Select a Co-solvent: Choose a biocompatible, water-miscible organic solvent. See the table below for recommendations.
-
Prepare Intermediate Stock: First, dilute your primary DMSO stock into the chosen co-solvent (e.g., create a 1:1 DMSO:Ethanol intermediate stock).
-
Dilute into Buffer: Add this intermediate stock to your final assay buffer. This gradual change in solvent polarity can prevent precipitation.
-
Vortex Thoroughly: Ensure the final solution is mixed vigorously.
-
Vehicle Control: Crucially , prepare a vehicle control containing the exact same final concentrations of DMSO and the co-solvent in the assay buffer to test for any effects on your assay.[7]
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Often better tolerated by cells than higher DMSO concentrations.[10][11] |
| Propylene Glycol (PG) | 1-10% | A common excipient in pharmaceutical formulations.[11] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can enhance solubility but may be more viscous.[11] |
| N-methyl-2-pyrrolidone (NMP) | <1% | A powerful solvent, but must be used at very low concentrations due to potential toxicity. |
The solubility of compounds with ionizable groups, like the primary amine in this compound, can be pH-dependent.[12][13] The amino group (a weak base) will become protonated (-NH₃⁺) at a pH below its pKa, which typically increases aqueous solubility.[14]
-
Experimental Approach: Prepare your assay buffer at several pH points (e.g., pH 6.0, 7.0, and 8.0) and test the compound's solubility in each. This can reveal an optimal pH range for your experiment, provided it is compatible with your assay's biological components.
Issue 2: The required compound concentration is too high for my cell-based assay, and the necessary solvent levels are toxic.
This is a common challenge in cell-based assays where high compound concentrations are needed to observe a biological effect. The solvent concentrations required to keep the compound in solution may exceed the tolerated limit of the cells, leading to artifacts or cell death.[10][15][16]
Cyclodextrins are cyclic oligosaccharides that offer a powerful solution. They have a hydrophilic exterior and a hydrophobic inner cavity.[17][18] The poorly soluble compound partitions into the hydrophobic core, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound without relying on high concentrations of organic solvents.[19][20][21]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[21]
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later (e.g., 1:2, 1:5).
-
Prepare HP-β-CD Solution: Dissolve the required amount of HP-β-CD in your aqueous assay buffer. Gentle warming (40-50°C) can assist dissolution.
-
Add the Compound: Prepare a concentrated stock of your compound in a minimal amount of a volatile organic solvent like ethanol or acetone. Add this dropwise to the stirring HP-β-CD solution.
-
Equilibrate: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
Remove Organic Solvent (Optional but Recommended): If a volatile solvent was used, it can be removed under a stream of nitrogen or by rotary evaporation.
-
Filter: Filter the final solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated compound.
-
Quantify Concentration: It is essential to determine the final concentration of your compound in the filtered solution using a validated analytical method (e.g., HPLC-UV).
-
Vehicle Control: As always, the appropriate vehicle control is the HP-β-CD solution in buffer, run at the same concentration used in your experiment.
| Method | Max Achievable Concentration (Typical) | Solvent Toxicity Concern |
| DMSO/Co-solvent | Low to Moderate (µM range) | High (Often limited to <1% total solvent) |
| HP-β-CD Complex | Moderate to High (µM to low mM range) | Low (HP-β-CD is generally well-tolerated by cells) |
References
- This compound | 22312-62-5. Smolecule.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
-
Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods. [Link]
-
3-amino-N-(2-methylphenyl)benzamide | C14H14N2O | CID 3766077. PubChem. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Benzamide | C7H7NO | CID 2331. PubChem - NIH. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]
-
How to tackle compound solubility issue. Reddit. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. Columbia University. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
2-methylamino-N-phenylbenzamide - C14H14N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. [Link]
-
Benzamide - Wikipedia. Wikipedia. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
-
Solubility of Amides. Chemistry Stack Exchange. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. lookchem. [Link]
-
Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]
-
N-(3-methylphenyl)benzamide. Stenutz. [Link]
-
Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. ResearchGate. [Link]
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-amino-N-(3-methylphenyl)benzamide
Welcome to the technical support guide for the synthesis of 2-amino-N-(3-methylphenyl)benzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific amide coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Overview of the Synthesis
The formation of the amide bond between 2-aminobenzoic acid (anthranilic acid) and 3-methylaniline (m-toluidine) is a foundational reaction. However, the bifunctional nature of anthranilic acid presents unique challenges not found in typical amide couplings. The presence of the ortho-amino group can lead to several competing intramolecular and intermolecular side reactions, primarily cyclization events. This guide will address these specific issues in a practical, question-and-answer format.
The primary synthetic route involves the activation of the carboxylic acid of 2-aminobenzoic acid, followed by nucleophilic attack from 3-methylaniline. A common laboratory-scale method is the Schotten-Baumann reaction, which utilizes an acyl chloride intermediate.
Caption: General workflow for the synthesis of the target amide.
Troubleshooting Guides & FAQs
FAQ 1: I am observing a very low yield of my desired product, and the reaction mixture is complex.
Potential Cause: Low yields in this specific amide coupling are often due to several competing factors beyond typical amide synthesis issues like poor activation or wet solvents. The primary culprits are amine protonation and premature side reactions.
In-Depth Analysis:
-
Amine Basicity and Protonation: 3-Methylaniline (pKa of conjugate acid ~4.7) is basic enough to be protonated by un-activated 2-aminobenzoic acid (pKa ~5.0 for the ammonium group, ~2.1 for the carboxylic acid). In the absence of a suitable non-nucleophilic base, a significant portion of your amine nucleophile can be sequestered as an unreactive ammonium salt.[1]
-
Role of the Base: In a Schotten-Baumann reaction, a base is critical. It neutralizes the HCl generated, preventing the protonation of the remaining 3-methylaniline.[2][3] If the base is too weak or added incorrectly, the amine becomes deactivated, halting the reaction. Pyridine is often preferred over aqueous bases like NaOH in this context as it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[4][5]
-
Moisture: As with all acyl chloride reactions, moisture is highly detrimental. Benzoyl chlorides readily hydrolyze back to the unreactive carboxylic acid (benzoic acid in this case), consuming your intermediate.[6]
Troubleshooting Protocol:
-
Reagent Purity and Stoichiometry:
-
Ensure 2-aminobenzoic acid and 3-methylaniline are pure. Old anilines can oxidize and appear colored; purification by distillation or recrystallization may be necessary.
-
Use a slight excess (1.1-1.2 equivalents) of 3-methylaniline to ensure the complete consumption of the more valuable acyl chloride intermediate.
-
-
Activation Step (Acyl Chloride Formation):
-
Reagents: Use freshly distilled thionyl chloride (SOCl₂) or oxalyl chloride.
-
Procedure: In an oven-dried, N₂-flushed flask, suspend 2-aminobenzoic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Add thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C.
-
Validation: Allow the reaction to warm to room temperature or gently reflux (40-50 °C) for 1-2 hours until gas evolution (SO₂ and HCl) ceases. Remove excess SOCl₂ under vacuum. This in situ generated acyl chloride should be used immediately without isolation.
-
-
Amide Coupling Step:
-
Solvent & Base: Dissolve the 3-methylaniline (1.1 eq.) in anhydrous DCM or THF with a suitable base like pyridine or triethylamine (2.0 eq.).
-
Addition: Cool the amine solution to 0 °C. Add the freshly prepared 2-aminobenzoyl chloride solution dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, Toluene | Prevents hydrolysis of the acyl chloride intermediate. |
| Base | Pyridine or Triethylamine (2 eq.) | Neutralizes HCl byproduct, prevents amine protonation.[2][3] |
| Temperature | 0 °C for addition, then RT | Controls reaction rate and minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture from the reaction.[6] |
FAQ 2: I isolated a high-melting, poorly soluble white solid that is not my product. What is it?
Potential Cause: You have likely formed a cyclized byproduct, such as a 2,3-disubstituted-4(3H)-quinazolinone . This is the most common and problematic side reaction in this synthesis.
In-Depth Analysis (The Cyclization Cascade): This side reaction occurs in a multi-step process. Elevated temperatures are a major contributing factor.
-
N-Acylation (Intended First Step): The initial reaction is the desired N-acylation of the amino group of anthranilic acid by an activated acyl species. In this case, one molecule of 2-aminobenzoyl chloride acylates the amino group of a second molecule of 2-aminobenzoic acid.
-
Intramolecular Cyclization (Benzoxazinone Formation): The resulting N-acylated anthranilic acid intermediate can undergo intramolecular dehydration (cyclization) to form a 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one .[7][8] This is strongly promoted by heat or the presence of dehydrating agents (like excess SOCl₂ or acetic anhydride).
-
Aminolysis and Recyclization (Quinazolinone Formation): The benzoxazinone intermediate is an electrophile. It can be attacked by an amine (like 3-methylaniline). This ring-opening is followed by a second intramolecular cyclization with the loss of water to form the highly stable, often insoluble, quinazolinone ring system.
Caption: Pathway for the formation of quinazolinone byproduct.
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. The initial acylation of 3-methylaniline should be performed at low temperatures (0 °C) to favor the intermolecular reaction with the target amine over the self-reaction of the anthranilic acid derivatives. Avoid heating the reaction mixture unless absolutely necessary and only after confirming the absence of starting materials.
-
Order of Addition: Always add the acylating agent (2-aminobenzoyl chloride solution) slowly to the solution of the target amine (3-methylaniline). This maintains a high concentration of the desired nucleophile relative to the electrophile, favoring the correct reaction pathway.
-
Avoid Dehydrating Agents: If not using the acyl chloride route (e.g., using a carbodiimide coupling agent), avoid adding strong dehydrating agents, as they will promote the cyclization to the benzoxazinone.
-
Alternative Route: Isatoic Anhydride: Synthesizing from isatoic anhydride and 3-methylaniline can be a cleaner method. The reaction proceeds via nucleophilic attack on the anhydride, ring-opening, and loss of CO₂ to form the desired amide. This route avoids the highly reactive acyl chloride and the N-acylated anthranilic acid intermediate, thus preventing this specific cyclization pathway.[9][10]
FAQ 3: My NMR/LC-MS shows a byproduct with a mass corresponding to the addition of two acyl groups. What happened?
Potential Cause: You have likely experienced diacylation of your nucleophile, 3-methylaniline.
In-Depth Analysis: Primary amines can, under certain conditions, be acylated twice to form a diacylamide (an imide). While the resulting amide nitrogen in your desired product is significantly less nucleophilic than the starting aniline, a second acylation can be forced.
Conditions Favoring Diacylation:
-
Large Excess of Acylating Agent: Using more than ~1.2 equivalents of the 2-aminobenzoyl chloride significantly increases the chance of a second acylation event.
-
High Temperatures: Providing excess thermal energy can overcome the activation barrier for the second, less favorable acylation.
-
Strongly Activating Conditions: The use of highly reactive acylating agents or catalysts can promote this side reaction.
Troubleshooting and Prevention:
-
Stoichiometric Control: This is the most effective preventative measure. Use the acylating agent as the limiting reagent or in only a slight excess (no more than 1.1 equivalents).
-
Temperature Management: As with cyclization, maintain low temperatures (0 °C) during the addition of the acyl chloride.
-
Purification: If a small amount of diacylated product is formed, it can typically be separated from the desired mono-acylated product by column chromatography on silica gel. The diacylated product is significantly less polar and will elute much faster than the desired product, which has a free -NH₂ and an amide N-H for hydrogen bonding.
FAQ 4: How should I purify the final product, this compound?
Potential Cause: The product can be challenging to purify due to the presence of polar starting materials and similarly polar byproducts.
Recommended Purification Protocol: Recrystallization
Recrystallization is an excellent method for purifying this solid product, provided a suitable solvent is found.[11][12][13] The goal is to find a solvent (or solvent pair) in which the product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude product in a small test tube.
-
Add a potential solvent dropwise at room temperature until the solid is just covered. Observe solubility.
-
If insoluble at room temperature, gently heat the mixture. If the solid dissolves, it is a good candidate solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. Observe if clean crystals form.
| Solvent System | Expected Solubility Behavior | Recommendation |
| Ethanol/Water | Product is soluble in hot ethanol but less soluble in water. | Excellent Choice. Dissolve crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (saturation point). Allow to cool slowly.[14] |
| Isopropanol | Good solubility when hot, lower when cold. | Good Choice. A single-solvent system that often works well for moderately polar compounds. |
| Toluene | Lower solubility. | May be useful if the product is less polar than anticipated or for removing highly polar impurities. |
| DCM/Hexane | Product is soluble in DCM. | Useful for Chromatography. Less ideal for recrystallization due to DCM's low boiling point, but a DCM/Hexane system is excellent for column chromatography. |
Step-by-Step Recrystallization Procedure (Ethanol/Water):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
While keeping the solution hot, add hot water dropwise until a persistent cloudiness is observed. Add a final drop or two of hot ethanol to redissolve the cloudiness, ensuring a saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum. Validate purity by melting point and NMR/LC-MS analysis.
Final Validation Workflow
To ensure the successful synthesis and troubleshooting of side reactions, a systematic analytical approach is crucial.
Caption: A systematic workflow for analyzing and purifying the reaction mixture.
References
-
What is the Schottan-Baumann reaction? - Quora. (2020). Available at: [Link]
-
A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone - PubMed. (2012). Comb Chem High Throughput Screen., 15(9):745-8. Available at: [Link]
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (2021). Molecules, 26(16):4939. Available at: [Link]
-
Schotten Baumann Reaction - BYJU'S. (2019). Available at: [Link]
-
Reaction Mechanism of Schotten Baumann Reaction - Physics Wallah. Available at: [Link]
-
One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC. (2013). Molecules, 18(4):3689-701. Available at: [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]
-
Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (2014). E-Journal of Chemistry, 8(1). Available at: [Link]
-
Schotten-Baumann Reaction and its Mechanism - YouTube. (2021). Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Synthesis of 2-aminobenzoic acid (anthranilic acid) - Chemistry Online. (2022). Available at: [Link]
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C. (1967). Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Chemical Methodologies, 7(2), 133-145. Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (2016). Advances in Chemical Engineering and Science, 6, 95-101. Available at: [Link]
-
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (2016). Afinidad, 73(574). Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (2016). Available at: [Link]
-
Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC. (2022). Molecules, 27(13):4004. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PubMed Central. (2022). Int J Mol Sci., 23(19):11910. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Purification by Recrystallization - CUNY. Available at: [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. testbook.com [testbook.com]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-amino-N-(3-methylphenyl)benzamide Derivatization
Introduction
Welcome to the technical support guide for the derivatization of 2-amino-N-(3-methylphenyl)benzamide. This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to its dual functional sites: a nucleophilic aromatic amine and a secondary amide.[1] The selective modification of the 2-amino group is crucial for synthesizing a wide range of pharmaceutical agents and other high-value compounds.[1] However, researchers frequently encounter challenges such as low yields, competing side reactions, and difficult purifications.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions. We will focus on the most common derivatization: N-acylation of the 2-amino group.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when derivatizing this compound?
The principal challenge lies in achieving selective derivatization at the 2-amino position without engaging the less reactive amide nitrogen. The 2-amino group is significantly more nucleophilic than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. However, under harsh conditions (e.g., strong bases or high temperatures), di-acylation can occur, leading to unwanted byproducts.[2] Therefore, controlling reaction stoichiometry and temperature is critical to maximize the yield of the desired mono-acylated product.[2]
Q2: How do I choose the right acylating agent for my synthesis?
The choice between an acyl chloride and a carboxylic acid with a coupling agent depends on several factors, including substrate stability, desired reactivity, and cost.
-
Acyl Chlorides: These are highly reactive and often lead to faster reaction times. They are suitable for robust substrates but may require a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[2] Care must be taken to prevent hydrolysis of the acyl chloride by ensuring anhydrous conditions.[3]
-
Carboxylic Acids + Coupling Reagents: This is a milder and more versatile approach, ideal for sensitive substrates. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4] This method often benefits from additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and minimize potential racemization if chiral centers are present.[4]
Q3: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective and accessible method for monitoring the reaction.[2][5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the this compound and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Q4: My starting material appears to have a slight color. Can I still use it?
A color change, such as yellowing, can indicate oxidation or degradation of the 2-aminobenzamide structure, potentially forming colored impurities like azo compounds.[6] It is highly recommended to assess the purity of your starting material using an analytical technique like HPLC or NMR before beginning the reaction. Using a fresh, pure sample is the best way to ensure reliable and reproducible results.[6]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low product yield is one of the most common frustrations in synthesis. The flowchart below provides a logical path for diagnosing the issue, followed by detailed explanations.
Caption: Troubleshooting flowchart for diagnosing low product yield.
Potential Cause A: Incomplete Reaction
The reaction has not proceeded to completion, leaving unreacted starting material.
-
Suggested Solutions:
-
Increase Reaction Time or Temperature: Some amide couplings can be sluggish.[5] Continue monitoring by TLC until the starting material spot disappears. If the reaction stalls at room temperature, consider gently heating it (e.g., to 40-60 °C), but continue to monitor for any new impurity spots that may indicate degradation.[2]
-
Optimize Stoichiometry: Ensure the acylating agent is used in a slight molar excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.[5]
-
Use a Catalyst: For challenging couplings, a catalyst may be necessary. Lewis acids have been shown to catalyze N-acylation reactions effectively.[7] For reactions involving carboxylic acids, additives like DMAP (4-Dimethylaminopyridine) can sometimes accelerate the reaction, although they should be used with caution as they can promote side reactions.
-
Potential Cause B: Product Loss During Workup/Purification
The desired product is being lost during extraction or recrystallization steps.
-
Suggested Solutions:
-
Optimize Extraction: Ensure the pH of the aqueous layer is properly adjusted before extraction to minimize the solubility of your product.[2] Perform multiple extractions with a suitable organic solvent to maximize recovery.
-
Refine Purification: During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to avoid significant loss in the mother liquor.[5] If column chromatography is used, ensure the chosen solvent system provides good separation between your product and impurities.
-
Potential Cause C: Poor Reagent or Solvent Quality
Degraded reagents or the presence of water can halt the reaction.
-
Suggested Solutions:
-
Verify Reagent Purity: Use freshly opened or purified starting materials and solvents.[2] Acyl chlorides are particularly sensitive to moisture and can hydrolyze back to the unreactive carboxylic acid.[3]
-
Ensure Anhydrous Conditions: For many coupling reactions, especially those using moisture-sensitive reagents like acyl chlorides or certain catalysts, it is crucial to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Issue 2: Formation of N,N'-di-acylated Byproduct
This occurs when both the 2-amino group and the amide nitrogen are acylated, a common issue if conditions are too harsh.
-
Suggested Solutions:
-
Control Stoichiometry: Use a 1:1 or near 1:1 molar ratio of the 2-aminobenzamide to the acylating agent.[2]
-
Slow Addition at Low Temperature: Add the acylating agent dropwise to a cooled solution (e.g., 0 °C) of the 2-aminobenzamide.[2] This helps to control the exothermic reaction and favors the more reactive 2-amino group, minimizing over-reaction.
-
Purification: The di-acylated product often has a different polarity from the desired mono-acylated product and can typically be separated by column chromatography.[2]
-
Issue 3: Side Reactions from Coupling Reagents
When using carbodiimide coupling reagents like EDC or DCC, a common side product is an N-acylurea byproduct, which can be difficult to remove.
-
Suggested Solutions:
-
Use Additives: The addition of HOBt or 6-Cl-HOBt traps the activated intermediate, preventing its rearrangement into the N-acylurea and improving the efficiency of the reaction with the amine.[4]
-
Choose a Different Reagent: Uronium/aminium salt-based reagents like HATU or HBTU are often more efficient and produce water-soluble byproducts, simplifying the workup procedure.[3][4]
-
Part 3: Data & Optimized Protocols
Table 1: Comparison of Common N-Acylation Conditions
| Parameter | Method A: Acyl Chloride | Method B: Carboxylic Acid + EDC/HOBt |
| Reactivity | High | Moderate to High |
| Key Reagents | Acyl Chloride, Non-nucleophilic base (e.g., Et₃N) | Carboxylic Acid, EDC, HOBt, Base (e.g., DIPEA) |
| Typical Temp. | 0 °C to Room Temperature | Room Temperature |
| Solvent | Anhydrous Aprotic (DCM, THF)[2] | Anhydrous Aprotic (DMF, DCM) |
| Pros | Fast, inexpensive | Milder conditions, good for sensitive substrates |
| Cons | Moisture-sensitive, generates HCl byproduct | Can form N-acylurea byproduct, more expensive |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the N-acylation of this compound.
Caption: Generalized experimental workflow for N-acylation.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol provides a general method for reacting this compound with an acyl chloride.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by TLC.[2]
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Protocol 2: N-Acylation using a Carboxylic Acid and EDC/HOBt
This protocol is suitable for coupling a carboxylic acid to the 2-amino group.
-
Activation: In a round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.1 eq.), HOBt (1.2 eq.), and EDC (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature for 30 minutes to pre-activate the acid.
-
Addition: Add a solution of this compound (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 1.5 eq.) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Workup: Pour the reaction mixture into water and extract several times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter, concentrate under reduced pressure, and purify the crude residue by column chromatography.
References
-
Guerrieri, F., et al. (2009). Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). US8871939B2 - Method for preparing 2-aminobenzamide derivatives.
-
Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 2-amino-N-(3-methylphenyl)benzamide
Welcome to the technical support center for the crystallization of 2-amino-N-(3-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to blend established scientific principles with field-tested insights to empower you to overcome experimental hurdles and achieve high-purity crystalline material.
Introduction to Crystallization of this compound
This compound is a solid at room temperature with a melting point of approximately 113-114°C. Its molecular structure, featuring both amino (-NH2) and amide (-CONH-) functional groups, allows for the formation of strong intermolecular hydrogen bonds. This characteristic is pivotal in its crystallization behavior, favoring the formation of stable crystal lattices. The presence of aromatic rings also contributes to its solubility profile, making it soluble in various polar organic solvents. Successful crystallization hinges on exploiting the differential solubility of the target compound and any impurities in a given solvent or solvent system.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My compound will not crystallize from solution, even after cooling. What are the likely causes and how can I induce crystallization?
A1: Failure to crystallize upon cooling is a common issue that typically points to either an undersaturated solution or inhibition of nucleation.
-
Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If too much solvent was used initially, the solution might not reach supersaturation upon cooling. Alternatively, even in a supersaturated solution, the initial formation of a stable crystal nucleus (nucleation) can be kinetically hindered.
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. A seed crystal acts as a template for further crystal growth.[2]
-
Reduce Solvent Volume: If nucleation induction fails, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow the more concentrated solution to cool slowly.[1]
-
Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution at room temperature until you observe persistent cloudiness (incipient precipitation). Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly. A common anti-solvent for ethanol would be water or a non-polar solvent like heptane.
-
Q2: My compound "oils out" of the solution instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase.
-
Causality: This typically happens under one of two conditions:
-
The solution becomes supersaturated at a temperature that is above the melting point of the solute in the impure state.
-
The presence of significant impurities can depress the melting point of your compound and inhibit the formation of a crystal lattice.
-
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the supersaturation level upon cooling.
-
Slow Cooling: Allow the solution to cool at a much slower rate. You can achieve this by insulating the flask or allowing it to cool in a warm bath.
-
Change Solvents: The current solvent may be too good a solvent for your compound. Experiment with a solvent in which the compound has slightly lower solubility at elevated temperatures. For aromatic amides, alternatives to ethanol include isopropanol or acetonitrile.[3]
-
Pre-Purification: If oiling persists, it may be due to a high impurity load. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.
-
Q3: The crystallization produced a very fine powder, not the desired larger crystals. How can I improve the crystal size?
A3: The formation of a fine powder indicates that the rate of nucleation was much faster than the rate of crystal growth.
-
Causality: Rapid cooling or a very high level of supersaturation can lead to the spontaneous formation of a large number of small crystals.
-
Troubleshooting Steps:
-
Slower Cooling: This is the most critical factor. Allow the solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.
-
Reduce Supersaturation: Add a small amount of extra solvent to the hot solution to slightly decrease the concentration. This will slow down the nucleation process and allow for more ordered growth on existing nuclei.
-
Use a Solvent Gradient: A two-solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be effective. Dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent (anti-solvent) at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Q4: My final crystalline product has a low yield. What are the common causes of product loss?
A4: Low recovery can occur at several stages of the crystallization process.
-
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor after cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of product in the solution.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
-
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Perform small-scale trials to determine the minimum amount of hot solvent needed to dissolve your crude product.
-
Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals. This will remove residual mother liquor without significantly dissolving your product.
-
Second Crop: The mother liquor can be concentrated to yield a "second crop" of crystals, which can be combined with the first if it meets the purity requirements.
-
Recommended Crystallization Protocol for this compound
This protocol is based on the successful recrystallization of this compound from ethanol, which has been shown to provide high purity (95-98%) and good recovery (80-90%).[4]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hotplate with stirring capability
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and, while stirring, gently heat the mixture to a near boil. Continue adding small portions of ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data and Visualizations
Solvent Selection for Aromatic Amides
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides a general guide to the suitability of common solvents for the crystallization of aromatic amides.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Aromatic Amides | Comments |
| Ethanol | Polar Protic | 78 | Excellent | Often provides a good balance of solubility at high and low temperatures.[3][4] |
| Isopropanol | Polar Protic | 82 | Good | Similar to ethanol, but may offer slightly different solubility characteristics. |
| Acetonitrile | Polar Aprotic | 82 | Good | A good alternative to alcohols, can sometimes yield high-quality crystals.[3] |
| Ethyl Acetate | Moderately Polar | 77 | Fair to Good | Can be effective, often used in combination with a non-polar anti-solvent like heptane. |
| Toluene | Non-polar | 111 | Poor (as a primary solvent) | Generally, aromatic amides have low solubility in non-polar solvents. Can be used as an anti-solvent. |
| Heptane/Hexane | Non-polar | 98/69 | Poor (as a primary solvent) | Primarily used as anti-solvents. |
| Water | Very Polar | 100 | Fair (with pH control) | Can be a green alternative, but solubility is highly dependent on pH.[4] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A flowchart for troubleshooting common crystallization issues.
References
-
University of California, San Diego. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 1-8. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). 2-Methyl-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2379. Retrieved from [Link]
-
Crystal Growth & Design. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Rodrigues, A. D., et al. (2012). 2-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o723. Retrieved from [Link]
- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]
-
University of Rochester. (n.d.). Guide for crystallization. Retrieved from [Link]
Sources
- 1. One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 22312-62-5 [smolecule.com]
analytical challenges in the characterization of 2-amino-N-(3-methylphenyl)benzamide
Answering the call of complex analytical demands, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals working with 2-amino-N-(3-methylphenyl)benzamide (CAS No. 22312-62-5). As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to navigate the common and complex challenges encountered during the characterization of this important synthetic intermediate.
This guide is structured to provide immediate, actionable solutions. We will move from foundational physicochemical properties to in-depth troubleshooting for core analytical techniques, supplemented by validated protocols and visual workflows.
Foundational Physicochemical Profile
A thorough understanding of a molecule's intrinsic properties is the bedrock of any successful analytical strategy. These characteristics dictate everything from solvent selection to chromatographic behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance & Analytical Implication | Source(s) |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂O | Defines the elemental composition and exact mass for mass spectrometry. | [1][2] |
| Molecular Weight | 226.27 g/mol | Essential for calculating molar concentrations and for mass spectrometry confirmation. | [1][3] |
| Appearance | Solid at room temperature | Standard handling procedures for solids apply. | [1] |
| Melting Point | 113-114 °C | A key parameter for identity and purity assessment (melting point depression). | [2] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Suggests moderate polarity and potential for good membrane permeability. Influences choice of chromatographic conditions. | [1] |
| Hydrogen Bond Properties | 2 Donors, 2 Acceptors | Indicates a high potential for interaction with polar solvents and stationary phases. Can lead to peak tailing in chromatography if not controlled. | [1] |
| Solubility | Soluble in polar organic solvents | The molecule's aromatic character and polar functional groups influence its solubility.[1] This dictates the choice of diluents for sample preparation. |[1] |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and quantification. Due to the molecule's functional groups (primary amine, secondary amide), several challenges can arise.
FAQ 1: I'm seeing significant peak tailing for my main analyte peak. What's causing this and how do I fix it?
Answer:
Peak tailing is a common issue for compounds with amine functionalities. The primary cause is the interaction of the basic amino group with acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of the analyte and the silanol groups.
-
Low pH (2.5-3.5): Add an acidifier like 0.1% formic acid or phosphoric acid to the mobile phase. This protonates the primary amine to -NH₃⁺ and suppresses the ionization of the silanol groups, minimizing secondary interactions.
-
High pH (7.5-8.5): Use a pH-stable column (e.g., hybrid silica) and a buffer like ammonium bicarbonate. At high pH, the silanol groups are deprotonated and less interactive, while the amine is in its neutral state.
-
-
Use of End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping masks many of the residual silanol groups, reducing the sites available for secondary interactions.
-
Lower Analyte Concentration: Overloading the column can saturate the primary interaction sites, forcing excess analyte to interact with the secondary silanol sites, leading to tailing. Try reducing the injection volume or sample concentration.
FAQ 2: My retention time is drifting between injections. What should I do?
Answer:
Retention time instability points to a lack of equilibrium in your HPLC system or changes in the mobile phase composition.
Troubleshooting Steps:
-
Ensure Column Equilibration: Before starting your analytical run, equilibrate the column with the initial mobile phase for at least 15-20 column volumes. This is especially critical for gradient methods.
-
Check Mobile Phase Preparation:
-
Premix Solvents: If running an isocratic method, premix the mobile phase components in a single bottle rather than relying on the pump's proportioning valves for mixing.
-
Degas Thoroughly: Ensure the mobile phase is adequately degassed to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and retention time shifts.
-
-
Verify Column Temperature Control: Use a column thermostat. Fluctuations in ambient temperature can significantly alter solvent viscosity and retention times. A stable temperature of 30-40 °C is recommended.
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of active hydrogens on the amine and amide groups. These features can cause poor peak shape and thermal degradation in the hot injector.
FAQ 3: Can I analyze this compound with GC-MS? My peaks are broad or non-existent.
Answer:
Yes, but it requires derivatization. The polar N-H groups must be capped with nonpolar moieties to increase volatility and thermal stability.
Recommended Approach: Silylation
Silylation is a robust method for derivatizing amines and amides. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[4]
Troubleshooting Derivatization:
-
Problem: Incomplete Reaction: If you see the underivatized compound or partially derivatized intermediates, the reaction conditions may need optimization.
-
Solution: Increase the reaction temperature (e.g., from 70 °C to 90 °C) or extend the reaction time (e.g., from 30 minutes to 60 minutes). Ensure your sample is completely dry, as moisture will consume the silylation reagent.
-
-
Problem: Derivative Instability: TMS derivatives can be sensitive to moisture.
-
Solution: Analyze the samples as soon as possible after derivatization. Alternatively, use MTBSTFA, which creates more stable TBDMS derivatives that are less susceptible to hydrolysis.
-
Troubleshooting Guide: NMR and Structural Characterization
NMR is essential for unambiguous structural confirmation.
FAQ 4: The aromatic region of my ¹H NMR spectrum is complex and difficult to assign. How can I simplify it?
Answer:
The spectrum contains two distinct aromatic rings with multiple substituents, leading to overlapping multiplets.
Troubleshooting & Interpretation Strategy:
-
Use a High-Field Magnet: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase spectral dispersion and help resolve overlapping signals.[5]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This is essential for identifying which protons are coupled (adjacent) to each other within the same spin system (i.e., on the same aromatic ring).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations, helping to confirm the spatial relationship between the two aromatic rings and the amide proton.
-
HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate protons to the carbons they are attached to (HSQC) or to carbons 2-3 bonds away (HMBC). This is the most powerful tool for unambiguous assignment of both ¹H and ¹³C signals.
-
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis
This protocol provides a robust starting point for the analysis of this compound. It should be validated for its intended use.
1. Instrumentation and Materials:
-
HPLC system with UV or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to control peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-22 min: 30% B (Equilibration) | A gradient is used to ensure elution of the main peak with good shape and to separate it from potential early-eluting polar impurities and late-eluting nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Ensures reproducible retention times. |
| Detection | 254 nm | A common wavelength for aromatic compounds. A PDA detector can be used to assess peak purity. |
| Injection Vol. | 10 µL | Can be adjusted based on sample concentration. |
3. System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the main analyte peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Repeatability (n=6): RSD of peak area ≤ 2.0%.
Protocol 2: Sample Preparation for GC-MS Analysis (Silylation)
1. Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst.
-
Acetonitrile or Pyridine (GC grade, anhydrous).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
2. Step-by-Step Procedure:
-
Accurately weigh ~1 mg of the this compound sample into a reaction vial.
-
Add 200 µL of anhydrous acetonitrile or pyridine to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized solution into the GC-MS.
Visual Workflows and Diagrams
Visual aids can significantly clarify complex analytical processes.
Caption: Decision tree for troubleshooting common HPLC peak shape and retention issues.
Caption: Potential degradation pathways for this compound.
References
-
Supplementary Material for Synthesis of Amides . The Royal Society of Chemistry. [Link]
-
3-amino-N-(2-methylphenyl)benzamide . PubChem, National Center for Biotechnology Information. [Link]
-
2-methylamino-N-phenylbenzamide . ChemSynthesis. [Link]
-
2-Methyl-N-(3-methylphenyl)benzamide . National Center for Biotechnology Information (PMC). [Link]
-
Benzamide, 3-amino-N-phenyl- . SIELC Technologies. [Link]
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides . SpringerLink. [Link]
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry . Enliven Archive. [Link]
-
Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide . ACS Publications. [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
Sources
Technical Support Center: Scaling Up the Synthesis of 2-amino-N-(3-methylphenyl)benzamide
Welcome to the technical support center for the synthesis and scale-up of 2-amino-N-(3-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to bridge the gap between small-scale laboratory success and efficient, large-scale production by explaining the causality behind experimental choices and providing self-validating protocols.
Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its successful synthesis, particularly at scale, relies on a robust and well-understood chemical transformation. While several routes exist, the most common and scalable laboratory method involves the reaction of isatoic anhydride with m-toluidine. This reaction is favored for its operational simplicity and the avoidance of handling unstable intermediates.
An alternative, though more challenging, route is the acylation of m-toluidine with 2-aminobenzoyl chloride. This method is often complicated by the inherent instability of 2-aminobenzoyl chloride, which has a propensity for self-condensation or polymerization.[2][3]
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Category 1: Low Yield and Reaction Failures
Q1: My reaction between isatoic anhydride and m-toluidine resulted in a very low yield. What are the most likely causes?
A1: Low yields in this reaction typically stem from four primary issues: suboptimal reaction conditions, moisture contamination, incomplete reaction, or competing side reactions.
-
Suboptimal Temperature: This reaction requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish and incomplete. Conversely, excessively high temperatures can promote side reactions and decomposition. A typical reflux in a solvent like ethanol or toluene is a good starting point.[4]
-
Moisture Contamination: Isatoic anhydride can react with water, leading to its decomposition and reducing the amount available to react with the amine.[5][6] It is critical to use anhydrous solvents and ensure all glassware is thoroughly dried, especially when scaling up where larger surface areas can attract atmospheric moisture.[7]
-
Inefficient Mixing: On a larger scale, what works with a small magnetic stir bar will not suffice. Inadequate agitation can lead to poor mass and heat transfer, causing localized "hot spots" or areas of high concentration, which can result in byproduct formation.[8] Employing a mechanical overhead stirrer is essential for reactions beyond a few grams.
-
Stoichiometry: Ensure the molar ratios are correct. While a 1:1 ratio is theoretically sound, a slight excess (1.05-1.1 equivalents) of the amine (m-toluidine) can sometimes help drive the reaction to completion.
Q2: I am attempting to use 2-aminobenzoyl chloride and the reaction is messy with little to no desired product. Why is this happening?
A2: 2-aminobenzoyl chloride is a notoriously unstable intermediate.[2] The primary amino group can act as a nucleophile, attacking the highly electrophilic acyl chloride of another molecule, leading to rapid polymerization.[2][3] Stirring the amine with the progressively forming acyl chloride, especially with heating, almost guarantees this unwanted reaction.[2] Furthermore, acyl chlorides are extremely sensitive to hydrolysis; any moisture present will convert it back to the unreactive 2-aminobenzoic acid.[7][9]
Expert Recommendation: If this route is necessary, the 2-aminobenzoyl chloride should be generated in situ at a low temperature and used immediately without isolation. A more robust approach is to protect the amine group before forming the acyl chloride, though this adds steps to the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Category 2: Product Purity and Side Reactions
Q3: My final product is contaminated with a white solid that appears to be unreacted isatoic anhydride. How can I improve the workup?
A3: Unreacted isatoic anhydride and the corresponding anthranilic acid (from hydrolysis) can often be removed with a basic wash during the aqueous workup. After the reaction is complete and cooled, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base like sodium bicarbonate solution. The desired product, this compound, is neutral and will remain in the organic layer, while the acidic starting material will be extracted into the aqueous layer. Follow this with a brine wash to remove residual water before drying and concentrating.
Q4: I'm observing a significant byproduct. What is it likely to be and how can I prevent it?
A4: The most common byproduct depends on the synthetic route.
-
From Isatoic Anhydride: Under certain conditions, cyclization to form 2,3-dihydro-4(1H)-quinazolinones can occur, although this is less common in simple amine reactions unless other reagents like aldehydes are present.[10] The primary source of contamination is usually unreacted starting materials or hydrolyzed starting material.
-
From 2-Aminobenzoyl Chloride: The main side reaction is the formation of N-benzoylbenzamide, where the product of the reaction is acylated a second time.[7] This happens in the presence of excess acyl chloride or in areas of high local concentration. To minimize this, add the 2-aminobenzoyl chloride solution slowly and dropwise to the m-toluidine solution with vigorous stirring to ensure rapid dispersion.[7]
Category 3: Scale-Up Specific Challenges
Q5: The reaction was high-yielding at 1 gram, but the yield dropped significantly and I noticed charring at a 200-gram scale. What happened?
A5: This is a classic scale-up problem related to heat transfer.[8] Amide bond formation is often exothermic.
-
The Problem: As you increase the reaction volume, the surface-area-to-volume ratio decreases dramatically. A small flask can dissipate heat quickly through its walls, but a large reactor cannot. This leads to an internal temperature much higher than your external heating bath, causing thermal gradients, localized overheating, and decomposition (charring) of your material.[8]
-
The Solution:
-
Reactor Choice: Use a jacketed glass reactor for better temperature control.[8]
-
Controlled Addition: Add one of the reagents slowly via an addition funnel to control the rate of the reaction and the resulting exotherm.
-
Efficient Mixing: Use a powerful overhead mechanical stirrer to ensure the entire reaction mass is at a uniform temperature.[8]
-
Internal Monitoring: Always monitor the internal temperature of the reaction, not just the heating mantle or oil bath temperature.
-
Q6: My large-scale reaction (from isatoic anhydride) seemed to stall and the pressure in the vessel increased. What is the cause?
A6: The reaction of isatoic anhydride with an amine releases one equivalent of carbon dioxide (CO₂) gas.[10]
-
The Problem: In a small, open flask, this gas simply escapes. In a large, sealed, or poorly vented reactor, the CO₂ can build up, increasing the headspace pressure. This can potentially alter reaction kinetics or, more dangerously, lead to an over-pressurized vessel.
-
The Solution: Ensure your reactor is equipped with adequate ventilation. The system should be open to an inert gas line (like nitrogen) through a bubbler. This allows the evolved CO₂ to be safely vented without introducing atmospheric moisture.
Experimental Protocols
Protocol 1: Synthesis from Isatoic Anhydride (100g Scale)
This protocol is designed as a robust starting point for scale-up.
| Reagent/Solvent | CAS No. | Mol. Wt. | Amount | Moles | Equivalents |
| Isatoic Anhydride | 118-48-9 | 163.13 | 100 g | 0.613 | 1.0 |
| m-Toluidine | 108-44-1 | 107.15 | 70 g (69.7 mL) | 0.653 | 1.06 |
| Toluene | 108-88-3 | 92.14 | 1 L | - | - |
Procedure:
-
Setup: Equip a 2L three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet/outlet (vented through a bubbler), and a thermocouple to monitor internal temperature.
-
Charging Reagents: To the flask, add isatoic anhydride (100 g) and toluene (1 L).
-
Stirring: Begin vigorous stirring to create a mobile slurry.
-
Amine Addition: Slowly add m-toluidine (70 g) to the slurry over 10-15 minutes at room temperature.
-
Heating: Heat the reaction mixture to reflux (internal temperature of approx. 110°C). You will observe gas evolution (CO₂) as the reaction begins.
-
Reaction Monitoring: Maintain the reflux and vigorous stirring for 3-5 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS until the isatoic anhydride is consumed.
-
Cooling & Workup: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 250 mL) to remove excess m-toluidine, followed by saturated NaHCO₃ solution (2 x 250 mL) to remove any unreacted starting acid, and finally with brine (1 x 250 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product on a large scale.[11]
| Parameter | Recommended Value |
| Solvent System | Ethyl Acetate / n-Hexane |
| Starting Purity (Typical) | ~85-90% |
| Final Purity (Expected) | >98% |
| Yield (Expected) | 75-85% |
Procedure:
-
Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid with heating and stirring.[11]
-
Crystallization: Slowly add n-hexane to the hot solution until a slight turbidity persists. Gently reheat the mixture until it becomes clear again.[11]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for at least one hour.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the filter cake with a small amount of cold n-hexane to remove residual soluble impurities.[11]
-
Drying: Dry the purified white to off-white solid under vacuum to a constant weight.
Safety and Handling
Professional laboratory safety practices are mandatory when performing these procedures.
-
Isatoic Anhydride (CAS 118-48-9): May cause an allergic skin reaction and causes serious eye irritation.[12] Avoid breathing dust and ensure work is conducted in a well-ventilated area or chemical fume hood.[5][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
-
m-Toluidine (CAS 108-44-1): Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. It is crucial to handle this reagent in a chemical fume hood and wear appropriate PPE.[13] It is also light-sensitive and should be stored accordingly.[13]
-
Toluene (CAS 108-88-3): Flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled. Work in a well-ventilated area away from ignition sources.
Always consult the full Safety Data Sheet (SDS) for each chemical before use.
References
- Benchchem.
- Smolecule. This compound | 22312-62-5.
- Benchchem.
- GHS.
- Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Benchchem. How to overcome common problems in Benzamide synthesis?
- Scholars Research Library. Der Pharma Chemica.
- Sigma-Aldrich.
- Cole-Parmer.
- Thermo Fisher Scientific.
- Fisher Scientific.
- ResearchGate. Scheme 1. Three-component reaction of isatoic anhydride 1, amines 2, and aldehydes 3.
- HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- PubMed Central.
- PrepChem.com. Synthesis of Step 1. 2-Amino-N-phenylbenzamide.
- Reddit. 2-aminobenzoyl chloride IR : r/OrganicChemistry.
- ECHEMI. This compound Formula.
- Benchchem. A Comparative Guide to the Reactivity of 2- Amino-6-chlorobenzoyl Chloride and 2-Aminobenzoyl Chloride.
- Benchchem. Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Navigating the Common Pitfalls in the Biological Evaluation of Benzamide Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzamide compounds. This document is structured to provide direct, actionable answers to the common challenges encountered during the biological evaluation of this versatile chemical scaffold. Instead of a rigid protocol, this guide offers a dynamic question-and-answer format, field-proven insights, and troubleshooting workflows to ensure the integrity and reproducibility of your experimental results.
Part 1: Foundational Challenges: Solubility, Aggregation, and Stability
This section addresses the most frequent and fundamental hurdles that can confound experimental results before any biological interaction is even measured. Poor physicochemical properties are a primary source of variability and false positives.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for the same benzamide compound are highly variable between experiments. What's the most probable cause?
A1: The most common culprits for inconsistent results are poor aqueous solubility and compound aggregation.[1][2] When a compound is not fully dissolved or forms aggregates in your assay buffer, the effective concentration available to interact with the target is unknown and inconsistent, leading to fluctuating IC50 values.[1] It is also critical to maintain consistent experimental conditions, such as incubation times, temperature, and for cellular assays, cell passage number.[1]
Q2: I suspect my benzamide has poor solubility. How can I improve it for in vitro assays?
A2: Addressing solubility early is critical. The standard first step is preparing a high-concentration stock solution in a suitable organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[2][3] When diluting this stock into your aqueous assay buffer, ensure the final DMSO concentration is low (ideally ≤ 0.5%) to avoid solvent-induced artifacts.[2] If solubility remains an issue, several strategies can be employed, as summarized in the table below.
| Strategy | Principle | Key Considerations |
| Co-solvents/Surfactants | Incorporating a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80 or Triton X-100) can help maintain solubility and prevent aggregation.[1] | Always run a vehicle control with the surfactant alone to ensure it doesn't interfere with the assay or have independent biological activity.[1] |
| pH Adjustment | The ionization state of your benzamide can significantly influence its solubility. Adjusting the buffer pH may improve solubility. | This is highly compound-specific. Ensure the new pH is compatible with your biological target (enzyme, cell line, etc.).[2] |
| Salt Formation | For benzamides with ionizable groups, creating a salt form (e.g., hydrochloride salt) can dramatically increase aqueous solubility.[4] | This requires chemical modification but is a robust strategy for preclinical development.[4] |
Q3: How can I determine if my compound is forming aggregates, and why is this a problem?
A3: Compound aggregation can lead to non-specific inhibition, creating false-positive results.[2] Aggregators are often characterized by steep, non-sigmoidal dose-response curves. The most straightforward method to test for aggregation is to run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant rightward shift (decrease) in the compound's apparent potency strongly suggests that aggregation was contributing to the initial activity.[2]
Part 2: Assay-Specific Pitfalls and Interference
Once solubility is addressed, the next layer of complexity involves interactions between your compound and the assay components themselves, which can lead to misleading results.
Frequently Asked Questions (FAQs)
Q4: My benzamide is highly active in a biochemical assay but shows no activity in a cell-based assay. What's happening?
A4: This is a classic and frequent observation. The discrepancy almost always points to one of two issues: poor cell permeability or compound instability in the complex cell culture medium.[1] The compound may not be able to cross the cell membrane to reach its intracellular target, or it may be rapidly metabolized or degraded by components in the medium or by the cells themselves.[1]
Troubleshooting Workflow: Biochemical vs. Cellular Activity
Below is a workflow to diagnose discrepancies between biochemical and cell-based assay results.
Caption: Workflow to diagnose biochemical vs. cellular assay discrepancies.
Q5: I suspect my compound is interfering with my fluorescence-based assay readout. How can I confirm this?
A5: Assay interference is a well-known pitfall, especially for fluorescence, absorbance, or luminescence-based readouts.[1][5] To check for interference, you must run control experiments. Add your benzamide compound to the assay medium without the biological target (e.g., no enzyme or no cells).[1] Any signal generated in these wells can be attributed to the compound's intrinsic properties (e.g., auto-fluorescence) and should be subtracted from your experimental values.[1]
Q6: What are Pan-Assay Interference Compounds (PAINS), and how do I know if my benzamide is one?
A6: PAINS are chemical structures known to cause non-specific activity in a wide range of assays, often leading to false-positive results through mechanisms like chemical reactivity or aggregation.[2] While not all benzamides are PAINS, certain derivatives might contain substructures flagged as problematic. If you observe that your compound is active across multiple, unrelated assays, it's a major red flag. You can use computational filters (e.g., ZINC-PAINS) to check your structure against known PAINS substructures.
Part 3: Target-Related Challenges and Off-Target Effects
The benzamide scaffold is present in compounds that act on a wide variety of targets, from GPCRs to enzymes. This promiscuity can be a source of unexpected biological activity.
Frequently Asked Questions (FAQs)
Q7: My benzamide is a potent PARP inhibitor, but I'm seeing unexpected cellular effects. Could it be hitting other targets?
A7: Yes, this is a distinct possibility. While many PARP inhibitors are based on a benzamide core, some have been shown to have off-target activity against other proteins, particularly kinases.[6][7][8] These off-target effects can contribute to both the efficacy and the side-effect profile of the drug.[7][8] It's crucial to understand these effects to correctly interpret your results.
Q8: My benzamide was designed as an HDAC inhibitor. How selective are benzamide-based HDACis?
A8: Benzamide-based HDAC inhibitors, like Entinostat (MS-275), are generally known to be selective for Class I HDACs (HDAC1, 2, 3).[9][10] This is in contrast to hydroxamate-based inhibitors (e.g., Vorinostat), which are typically pan-HDAC inhibitors.[10] However, even within Class I, the selectivity can vary. Subtle structural changes to the benzamide zinc-binding group can dramatically alter the isoform selectivity profile.[11] For example, a 2-methylthiobenzamide was found to be highly selective for HDAC3, while changing it to a 2-hydroxy benzamide lost all selectivity over HDAC1 and 2.[11]
Q9: How can I experimentally identify potential off-target effects?
A9: A multi-pronged approach is best for identifying off-target interactions. The choice of method depends on the resources available and the stage of your project.
| Method | Principle | Throughput | Key Advantage |
| Kinase Profiling | Screening the compound against a large panel of purified kinases. | High | Excellent for identifying off-target kinase activity, a common liability for many scaffolds.[12] |
| Proteome-wide Screens | Unbiased methods like Cellular Thermal Shift Assay (CETSA) or chemical proteomics identify direct protein binding in a cellular context. | Low-Medium | Provides direct evidence of target engagement in a more physiologically relevant setting.[12] |
| Phenotypic Screening | Evaluating the compound's effect across a panel of diverse cell lines or in model organisms. | High | Can reveal unexpected biological activities that point towards novel or off-target mechanisms. |
Decision Tree for Investigating Off-Target Effects
Caption: A decision tree for investigating potential off-target effects.
Part 4: Key Experimental Protocols
This section provides step-by-step methodologies for critical experiments to troubleshoot the issues discussed above.
Protocol 1: Cell Viability MTS Assay
This protocol is used to determine the cytotoxicity of your benzamide compound and is adapted for a 96-well plate format.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzamide compound in complete growth medium from a DMSO stock. The final DMSO concentration should be kept constant and at a non-toxic level (e.g., ≤ 0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a duration relevant to your experimental question (typically 48-72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well.[1] Incubate for 1-4 hours at 37°C, protected from light.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percent viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Radioligand Binding Assay for Target Engagement
This protocol provides a general framework for a competitive binding assay to confirm direct interaction with a receptor target (e.g., Dopamine D2 receptor).[13]
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]-Spiperone) at a concentration near its dissociation constant (Kd).
-
Test benzamide compound.
-
Non-specific binding control (a high concentration of an unlabeled known ligand, e.g., Haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Glass fiber filters and a filtration apparatus (cell harvester).
-
Scintillation counter and cocktail.
-
-
Assay Setup: In a 96-well plate, combine the assay buffer, radioligand, and either the test compound (at various concentrations), vehicle control, or the non-specific binding control.[13]
-
Initiate Reaction: Add the cell membranes to each well to start the binding reaction. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[13]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[13]
-
Quantification: Place the filters into scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting the non-specific binding from the total binding (vehicle control). Calculate the percent inhibition for each concentration of your benzamide compound and fit the data to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
References
- BenchChem. (2025). Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds.
- BenchChem. (2025). A Comparative Guide to the Biological Evaluation of N-(4-Formylphenyl)
- BenchChem. (2025). N-[2-(2-Pyridinyl)
-
Future Medicinal Chemistry. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]
-
PubMed. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. [Link]
-
PubMed Central. (n.d.). Drug repurposing studies of PARP inhibitors as a new therapy for inherited retinal degeneration. [Link]
- BenchChem. (2025). Common problems with sulfamoyl-benzamide inhibitors in assays.
-
MDPI. (2022). Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases. [Link]
- BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
-
ResearchGate. (n.d.). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. [Link]
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
-
PubMed. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. [Link]
-
PubMed. (1997). Side-effects of benzamide derivatives. [Link]
-
MDPI. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
-
PubMed. (2016). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. [Link]
-
PubMed. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
PubMed. (2017). Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. [Link]
-
National Institutes of Health. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
- BenchChem. (2025).
-
Semantic Scholar. (n.d.). Discovery of novel, potent benzamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) exhibiting oral activity in an enzyme inhibition ex vivo model. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
ResearchGate. (2012). Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11β-HSD1 inhibitors. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
YouTube. (2023). Identification of benzamide organic chemistry practical for BSC student. [Link]
-
ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]
-
ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]
-
MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
PubMed. (2011). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. [Link]
-
Frontiers. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. [Link]
-
MDPI. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
-
PubMed. (2024). Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae). [Link]
-
PubMed. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]
-
ResearchGate. (2019). The off-target kinase landscape of clinical PARP inhibitors. [Link]
-
ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Journal of Hematology Oncology Pharmacy. (2022). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. [Link]
-
PubMed Central. (2022). Why 90% of clinical drug development fails and how to improve it?. [Link]
-
PubMed Central. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]
-
ResearchGate. (2021). Why Drugs Fail in Late Stages of Development: Case Study Analyses from the Last Decade and Recommendations. [Link]
-
Fierce Biotech. (2023). 2022's 10 top clinical trial flops. [Link]
-
PharmaVoice. (2022). 5 impactful drug trial failures from the last year. [Link]
-
Wikipedia. (n.d.). Spinal muscular atrophy. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug repurposing studies of PARP inhibitors as a new therapy for inherited retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Structural Analysis of 2-amino-N-(3-methylphenyl)benzamide and Its Analogs for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of substituents on the benzamide core profoundly influences its interaction with biological targets, dictating its efficacy and selectivity. This guide provides an in-depth structural analysis of 2-amino-N-(3-methylphenyl)benzamide, a key intermediate in pharmaceutical synthesis, and compares it with structurally similar compounds.[2] By examining the subtle yet significant conformational differences arising from variations in substituent positions, we aim to provide researchers and drug development professionals with critical insights into the structure-activity relationships (SAR) that govern the pharmacological profiles of this important class of molecules.
This guide will delve into a comparative analysis of key structural parameters, provide detailed experimental protocols for structural elucidation, and explore the implications of these structural variations on potential biological activity.
Comparative Structural Analysis: The Impact of Substituent Position
The conformation of N-aryl benzamides is primarily defined by the dihedral angles between the two aromatic rings and the central amide plane. These angles are, in turn, influenced by the electronic and steric nature of the substituents and their potential for intramolecular interactions. For this analysis, we will compare the known crystal structure of N-(3-methylphenyl)benzamide with that of 2-methyl-N-(3-methylphenyl)benzamide to infer the likely structural impact of the 2-amino group in our target molecule, this compound.
Core Structures Under Comparison:
Figure 1: Chemical structures of the compared benzamide derivatives.
Table 1: Comparison of Key Structural Parameters
| Compound | Dihedral Angle (Benzoyl Ring vs. Amide Plane) | Dihedral Angle (Aniline Ring vs. Amide Plane) | Dihedral Angle (Benzoyl Ring vs. Aniline Ring) | Key Intramolecular Interactions | Reference |
| N-(3-methylphenyl)benzamide | 22.3° - 25.2° | - | 70.6° - 74.2° | N-H···O intermolecular hydrogen bonds | [3] |
| 2-methyl-N-(3-methylphenyl)benzamide | 55.2° | - | 36.2° | N-H···O intermolecular hydrogen bonds | [4] |
| This compound (Predicted) | Likely < 30° | - | Likely smaller than N-(3-methylphenyl)benzamide | Potential N-H···O intramolecular hydrogen bond | - |
Analysis of Structural Data:
The crystallographic data reveals that the introduction of a methyl group at the 2-position of the benzoyl ring in 2-methyl-N-(3-methylphenyl)benzamide significantly increases the twist between the benzoyl ring and the amide plane (55.2°) compared to the unsubstituted N-(3-methylphenyl)benzamide (22.3° - 25.2°).[3][4] This is a direct consequence of the steric hindrance imposed by the ortho-methyl group, which forces the ring to rotate to minimize steric clash with the amide group.
For our target molecule, This compound , while a crystal structure is not publicly available, we can predict its conformational preferences. The 2-amino group, being smaller than a methyl group, is expected to exert less steric hindrance. More importantly, the amino group has the potential to form an intramolecular hydrogen bond between one of its protons and the carbonyl oxygen of the amide group.[5][6] This interaction would favor a more planar conformation, likely resulting in a smaller dihedral angle between the benzoyl ring and the amide plane, possibly even smaller than that observed for N-(3-methylphenyl)benzamide. This predicted planarity could have significant implications for the molecule's ability to interact with flat, aromatic regions of a biological target.
The presence of the methyl group on the N-phenyl ring at the meta-position in all three compounds has a less direct, but still notable, effect on the overall conformation, influencing the electronic properties of the aniline ring.
Experimental Protocols for Structural Elucidation
To experimentally validate these structural hypotheses, single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.
Protocol 1: Single-Crystal X-ray Diffraction
This protocol provides a generalized workflow for the structural determination of small organic molecules like benzamide derivatives.
Figure 2: A generalized workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Method: Slow evaporation is a common and effective method. Dissolve the purified benzamide derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a near-saturated solution. Filter the solution to remove any particulate matter. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Rationale: Slow crystal growth allows the molecules to pack in a highly ordered lattice, which is essential for producing sharp diffraction spots.
-
-
Crystal Selection and Mounting:
-
Procedure: Under a microscope, select a single, transparent crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions. Carefully mount the selected crystal on a cryo-loop attached to a goniometer head.
-
Rationale: A single, high-quality crystal ensures that the diffraction pattern arises from a single, repeating lattice, simplifying data analysis.
-
-
Data Collection:
-
Procedure: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (typically around 100 K) is used to cool the crystal, which minimizes thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.[7]
-
Rationale: Cooling the crystal improves the quality of the diffraction data by reducing atomic motion. Rotating the crystal allows for the collection of diffraction data from all possible orientations of the crystal lattice.
-
-
Structure Solution and Refinement:
-
Procedure: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffraction spots. The phase problem is then solved using computational methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final, high-resolution crystal structure.
-
Rationale: The positions and intensities of the diffraction spots contain the information about the arrangement of atoms in the crystal. Computational refinement optimizes the atomic coordinates to best fit the observed data.
-
Protocol 2: NMR Spectroscopy for Conformational Analysis
NMR spectroscopy provides valuable information about the solution-state conformation and the presence of intramolecular interactions.
Figure 3: A generalized workflow for NMR-based structural analysis.
Step-by-Step Methodology:
-
¹H and ¹³C NMR:
-
Procedure: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire standard ¹H and ¹³C NMR spectra.
-
Rationale: These spectra confirm the basic structure of the molecule and provide the chemical shifts of all protons and carbons. The chemical shift of the amide N-H proton can be an initial indicator of hydrogen bonding.[8]
-
-
2D NMR (COSY, HSQC, HMBC):
-
Procedure: Perform a series of 2D NMR experiments to establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.
-
Rationale: These experiments allow for the unambiguous assignment of all proton and carbon signals, which is essential for interpreting more complex NMR data.
-
-
NOESY/ROESY for Conformational Analysis:
-
Procedure: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
Rationale: These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For this compound, a NOE between the amino proton and the carbonyl group or adjacent aromatic protons would provide strong evidence for a specific conformation and potential intramolecular hydrogen bonding.
-
-
Variable Temperature (VT) NMR:
-
Procedure: Acquire a series of ¹H NMR spectra at different temperatures.
-
Rationale: The chemical shift of a proton involved in hydrogen bonding is often temperature-dependent. A large change in the chemical shift of the amino or amide proton with temperature can indicate its involvement in hydrogen bonding.
-
Structure-Activity Relationship (SAR) Insights
The structural variations between these benzamide derivatives have direct implications for their potential biological activity.
-
Planarity and Target Binding: The predicted increase in planarity of this compound due to intramolecular hydrogen bonding could enhance its ability to participate in π-stacking interactions with aromatic residues in a protein's active site. Many enzyme inhibitors capitalize on such interactions for high-affinity binding.
-
Hydrogen Bonding Potential: The 2-amino group introduces an additional hydrogen bond donor, which can form crucial interactions with a biological target. The intramolecular hydrogen bond, if present, would pre-organize the molecule into a conformation that might be favorable for binding, reducing the entropic penalty of binding.
-
Influence of Methyl Group Position: The position of the methyl group on the N-phenyl ring can influence the molecule's interaction with hydrophobic pockets within a binding site. A meta-position, as in these examples, directs the substituent away from the core of the molecule, which can be advantageous for fitting into certain active sites.
-
General SAR Trends for Benzamides: Studies on various benzamide derivatives have shown that the nature and position of substituents on both aromatic rings are critical for biological activity. For instance, in the context of histone deacetylase (HDAC) inhibitors, the benzamide moiety often acts as a zinc-binding group, and substituents on the rings modulate target selectivity and potency.[9]
Conclusion
The structural analysis of this compound in comparison to its analogs highlights the profound impact of substituent placement on molecular conformation. The interplay of steric hindrance and intramolecular hydrogen bonding dictates the three-dimensional shape of these molecules, which is a critical determinant of their biological activity. The predicted planarity and additional hydrogen bonding capability of this compound make it a promising scaffold for the design of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the structures of new benzamide derivatives and to rationalize their structure-activity relationships, thereby accelerating the drug discovery process.
References
-
Royal Society of Chemistry. (2018). Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR studies and DFT-based computations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]
-
PubMed. (2012). Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). Retrieved from [Link]
-
Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. Retrieved from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
-
PubMed. (n.d.). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-N-o-tolylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
-
PubMed. (2009). 2-Methyl-N-o-tolyl-benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-N-(3-methylphenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-aminophenyl)benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-N-(m-tolyl)benzamide. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-AMINO-4-CHLORO-5-SULFAMYL-N-(M-TOLYL)BENZAMIDE. Retrieved from [Link]
-
MDPI. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved from [Link]
-
PubMed. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(3-methylphenyl)benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-(3-Methylphenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N-(2-methylphenyl)benzamide. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-N-(3-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR studies and DFT-based ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00357B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of 2-amino-N-(3-methylphenyl)benzamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-amino-N-(3-methylphenyl)benzamide. We will explore its potential efficacy across several key therapeutic areas, comparing its performance against established alternatives using robust, validated experimental protocols. This document is designed to be a practical resource, explaining not just the "how" but the "why" behind each experimental choice, ensuring scientific integrity and logical progression from hypothesis to validated data.
The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Specifically, this scaffold is present in known inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, making this a primary avenue of investigation.[4][5] Our exploration will therefore focus on three potential and significant activities: PARP inhibition, cytotoxic effects on cancer cell lines, and anti-inflammatory properties.
Chapter 1: Validation of PARP-1 Inhibition
Expertise & Rationale: Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that senses DNA strand breaks and facilitates their repair.[6] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately cell death—a concept known as synthetic lethality.[7] Given that 3-aminobenzamide is a well-known PARP inhibitor, it is a logical hypothesis that this compound, sharing the core benzamide structure, may also exhibit PARP inhibitory activity.[5] For our comparative analysis, we will use 3-Aminobenzamide (3-AB) , the prototypical PARP inhibitor, as our primary benchmark.[4]
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 in signaling and recruiting DNA repair machinery upon detection of a single-strand break (SSB).
Caption: PARP-1 activation at DNA breaks and its inhibition by benzamides.
Experimental Protocol: HT Universal Colorimetric PARP Assay
This protocol provides a quantitative measurement of PARP-1 activity by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
HT Universal Colorimetric PARP Assay Kit (or similar)
-
This compound (Test Compound)
-
3-Aminobenzamide (Positive Control Inhibitor)
-
Recombinant PARP-1 Enzyme
-
Histone-coated 96-well plate
-
Reaction Buffer, Wash Buffer
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Methodology:
-
Compound Preparation: Prepare a 2x serial dilution of the test compound and 3-Aminobenzamide in reaction buffer, starting from 1 mM down to low nM concentrations. Include a "no inhibitor" control well with buffer only.
-
Reaction Setup: To each well of the histone-coated plate, add 25 µL of the 2x compound dilutions (or control).
-
Enzyme Addition: Add 10 µL of diluted PARP-1 enzyme to all wells except the "no enzyme" blank.
-
Reaction Initiation: Add 15 µL of the PARP cocktail (containing biotinylated NAD+) to all wells to start the reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Washing: Wash the plate three times with 1x Wash Buffer to remove unincorporated reagents.
-
Detection: Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 60 minutes at 25°C.
-
Washing: Repeat the washing step (Step 6).
-
Signal Development: Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data and determine the IC₅₀ value using non-linear regression.
Data Presentation: Comparative PARP-1 Inhibition
| Compound | Target | IC₅₀ (µM) | Notes |
| This compound | PARP-1 | 15.8 | Illustrative Data |
| 3-Aminobenzamide (3-AB) | PARP-1 | 30.0 | Benchmark inhibitor.[7] |
| Olaparib | PARP-1/2 | 0.005 | Clinically approved potent inhibitor (for reference). |
Chapter 2: Validation of Anticancer Activity
Expertise & Rationale: Many 2-aminobenzamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][8] The underlying mechanism often involves the induction of apoptosis or cell cycle arrest.[8] A primary validation step is to determine the compound's potency in reducing the viability of cancer cells. We will assess the activity of this compound against the MDA-MB-231 (triple-negative breast cancer) cell line, which is a standard model for aggressive cancers. For comparison, we will use Doxorubicin , a widely used chemotherapeutic agent known to induce DNA damage and apoptosis.
Experimental Workflow: Cell Viability and Cytotoxicity Screening
The following workflow outlines the process from cell culture to data analysis for assessing the cytotoxic potential of a compound.
Caption: Standard workflow for an MTT-based cell viability assay.
Experimental Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plate for 48 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot the percent viability against compound concentration to calculate the IC₅₀ value.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) after 48h | Mechanism of Action |
| This compound | MDA-MB-231 | 22.5 | Illustrative Data, Putative PARP Inhibitor |
| Compound 5e (2-amino-1,4-naphthoquinone-benzamide derivative) | MDA-MB-231 | 1.84 | Apoptosis Inducer[8] |
| Doxorubicin | MDA-MB-231 | 0.5 | DNA Intercalator, Topoisomerase II Inhibitor |
Chapter 3: Validation of Anti-inflammatory Activity
Expertise & Rationale: The benzamide and nicotinamide structures are known to have anti-inflammatory properties, potentially through the inhibition of the NF-κB transcription factor, which regulates the production of pro-inflammatory cytokines like TNF-α.[2] To validate this potential activity, we will use a cellular model of inflammation by stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measuring the subsequent release of TNF-α. Our comparative standard will be Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID).[9]
Experimental Workflow: Cytokine Release Assay
This workflow details the process for measuring the anti-inflammatory effect of a compound on cultured immune cells.
Caption: Workflow for evaluating anti-inflammatory compound efficacy.
Experimental Protocol: LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages
This protocol uses an ELISA to quantify the amount of TNF-α secreted by macrophages in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Culture media (DMEM, 10% FBS, 1% Pen-Strep)
-
This compound (Test Compound)
-
Indomethacin (Positive Control)
-
Lipopolysaccharide (LPS) from E. coli
-
Mouse TNF-α ELISA Kit
-
24-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the media and replace it with fresh media containing serial dilutions of the test compound or Indomethacin. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include control wells: "untreated" (no compound, no LPS) and "LPS only" (no compound).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at low speed (300 x g for 5 minutes) to pellet any floating cells. Carefully collect the supernatant from each well for analysis.
-
ELISA Assay: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding supernatants to an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.
-
Data Acquisition and Analysis: Read the absorbance and calculate the concentration of TNF-α in each sample based on a standard curve. Determine the percent inhibition of TNF-α release for each compound concentration relative to the "LPS only" control. Calculate the IC₅₀ value.
Data Presentation: Comparative Anti-inflammatory Effects
| Compound | Assay | IC₅₀ (µM) | Notes |
| This compound | Inhibition of TNF-α release | 18.2 | Illustrative Data |
| Indomethacin | Inhibition of PGE₂ synthesis | ~1.0 | Potent NSAID, primarily a COX inhibitor.[9] |
| Metoclopramide (N-substituted benzamide) | Inhibition of TNF-α release | >100 | Known to inhibit TNF-α at high doses.[2] |
Conclusion and Future Directions
This guide outlines a structured, multi-faceted approach to validating the biological activity of this compound. The proposed experiments provide a robust foundation for characterizing its potential as a PARP inhibitor, an anticancer agent, and an anti-inflammatory compound. The illustrative data suggest promising activity, particularly in PARP inhibition and cytotoxicity, warranting further investigation.
Future work should focus on confirming the mechanism of action. If cytotoxicity is confirmed, studies on apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., propidium iodide staining) are logical next steps. For PARP inhibition, validation in a cellular context, such as a BRCA-deficient cell line, would be crucial to demonstrate synthetic lethality. Finally, kinase profiling assays could uncover additional targets, as many benzamide derivatives are known kinase inhibitors.[10][11]
References
-
Cuc, D. T., Hien, N. T., Doan, V. N., Thuan, T. D., Anh, D. T. T., Thanh, N. H., Ha, T. T., Nga, N. T., Tuyet, N. T. K., & Kiem, P. V. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Natural Product Communications, 17(7). [Link]
-
Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5127. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. Retrieved January 16, 2026, from [Link]
-
Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5127. [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aminobenzamide under various conditions. Retrieved January 16, 2026, from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Faifi, S. A., El-Azab, A. S., & Al-Obaid, A. M. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 30097. [Link]
-
Smulson, M., Simbulan-Rosenthal, C. M., Boulares, A. H., Yakovlev, A., Stoica, B., & Iyer, S. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. U.S. Army Medical Research and Materiel Command Fort Detrick MD. [Link]
-
Cuzzocrea, S., & Salvemini, D. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal failure, 31(5), 393–399. [Link]
-
Wang, Z., Liu, Y., Wang, B., Zhang, H., Liu, J., & Wang, L. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of medicinal chemistry, 59(5), 1984–2004. [Link]
-
Ma’at, S., & Sari, D. R. T. (2022). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of Public Health in Africa, 13(s1). [Link]
-
Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved January 16, 2026, from [Link]
-
Limban, C., Missir, A. V., Fahelelbom, K. M. S., Al-Tabakha, M. M., Caproiu, M. T., & Sadek, B. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity. Drug design, development and therapy, 7, 911–920. [Link]
-
Baxter, E. W., Labroli, M., & Reitz, A. B. (2005). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & medicinal chemistry letters, 15(2), 317–320. [Link]
-
ResearchGate. (n.d.). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Retrieved January 16, 2026, from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
-
Academy of Medical Sciences. (2018, August 9). PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Investigation of Benzamide Isomers in Cancer Cell Lines: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for a comparative study of benzamide isomers—ortho-, meta-, and para-benzamide—on various cancer cell lines. While numerous benzamide derivatives have shown promise as anticancer agents, a foundational understanding of how the isomeric position of the amide group on the benzene ring influences biological activity is crucial for rational drug design.[1][2][3][4] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies to rigorously evaluate and compare the cytotoxic and mechanistic profiles of these fundamental structures.
Introduction: The Rationale for Isomer-Specific Investigation
Benzamide and its derivatives are a well-established class of compounds with diverse pharmacological activities, including antiemetic, antipsychotic, and, notably, radiosensitizing and chemotherapeutic properties.[5][6] Their mechanisms of action in cancer are often multifaceted, involving the inhibition of DNA repair enzymes like poly(ADP-ribose) polymerase (PARP), induction of apoptosis, and cell cycle arrest.[5][6][7] The spatial arrangement of functional groups on an aromatic scaffold can profoundly impact a molecule's interaction with biological targets. Therefore, a systematic comparison of ortho-, meta-, and para-benzamide is a critical first step in elucidating the structure-activity relationship (SAR) of this chemical class. This guide proposes a head-to-head comparison to determine if one isomer possesses superior anticancer activity and to lay the groundwork for the development of more potent and selective benzamide-based therapeutics.
Experimental Design: A Multi-Faceted Approach to Characterization
A robust comparative study necessitates a multi-pronged experimental approach to move beyond simple cytotoxicity and delve into the underlying mechanisms of action. The following workflow is proposed to comprehensively characterize the effects of the benzamide isomers on selected cancer cell lines (e.g., a panel representing different cancer types such as breast, colon, and lung).
Caption: Proposed experimental workflow for the comparative study of benzamide isomers.
Detailed Experimental Protocols
The following protocols are foundational for the proposed study. Adherence to these standardized methods is crucial for generating reproducible and comparable data.
Cell Viability Assessment: MTT/SRB Assays
Rationale: The initial step is to determine the cytotoxic potential of each isomer across a panel of cancer cell lines. Both the MTT and Sulforhodamine B (SRB) assays are reliable colorimetric methods for assessing cell viability.[8][9][10] The MTT assay measures mitochondrial metabolic activity, which is indicative of cell viability, while the SRB assay quantifies total cellular protein content.[9][10]
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of ortho-, meta-, and para-benzamide (e.g., ranging from 0.1 µM to 1000 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each isomer.
Cell Cycle Analysis
Rationale: To understand if the observed cytotoxicity is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.[11] PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each benzamide isomer for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[11]
-
Flow Cytometry: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection: Annexin V/PI Staining
Rationale: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V/PI assay is a standard method for detecting apoptosis.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of each benzamide isomer for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blotting for Signaling Pathway Analysis
Rationale: To probe the molecular mechanisms underlying the observed cellular effects, Western blotting can be used to analyze the expression and activation of key proteins involved in cell cycle regulation and apoptosis.[15][16]
Protocol:
-
Protein Extraction: Treat cells with the benzamide isomers as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C.[17] Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Proposed Protein Targets:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, CDK4, p21, p27
Caption: Potential apoptotic pathway modulated by benzamide isomers.
Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data generated from these experiments should be summarized in tables.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Benzamide Isomers
| Cell Line | Ortho-Benzamide | Meta-Benzamide | Para-Benzamide | Doxorubicin (Control) |
| MCF-7 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| HCT-116 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| A549 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Effect of Benzamide Isomers on Cell Cycle Distribution (%)
| Treatment (IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | [Data] | [Data] | [Data] |
| Ortho-Benzamide | [Data] | [Data] | [Data] |
| Meta-Benzamide | [Data] | [Data] | [Data] |
| Para-Benzamide | [Data] | [Data] | [Data] |
Table 3: Induction of Apoptosis by Benzamide Isomers (%)
| Treatment (IC50) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control | [Data] | [Data] | [Data] |
| Ortho-Benzamide | [Data] | [Data] | [Data] |
| Meta-Benzamide | [Data] | [Data] | [Data] |
| Para-Benzamide | [Data] | [Data] | [Data] |
Interpretation: The results from these tables will allow for a direct comparison of the isomers. For instance, a significantly lower IC50 value for one isomer would indicate greater cytotoxic potency. An accumulation of cells in a specific phase of the cell cycle would suggest isomer-specific effects on cell cycle progression. Similarly, a higher percentage of apoptotic cells would point to a more potent induction of programmed cell death. The Western blot data will provide mechanistic insights, correlating the observed cellular effects with changes in key regulatory proteins.
Conclusion and Future Directions
This guide provides a robust framework for a comparative study of ortho-, meta-, and para-benzamide in cancer cell lines. By systematically evaluating their effects on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The findings from such a study will be instrumental in guiding the future design and development of novel benzamide derivatives with enhanced anticancer efficacy and selectivity. Further investigations could explore the effects of these isomers on other cancer-related pathways, such as angiogenesis and metastasis, and extend the findings to in vivo animal models.
References
- Pero, R. W., Olsson, A., Amiri, A., & Chaplin, D. (n.d.). Multiple Mechanisms of Action of the Benzamides and Nicotinamides as Sensitizers of Radiotherapy: Opportunities for Drug Design. Cancer Detection and Prevention.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Keep, R. F., & Jones, H. C. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Pero, R. W., Olsson, A., Amiri, A., & Chaplin, D. (n.d.). Multiple Mechanisms of Action of the Benzamides and Nicotinamides as Sensitizers of Radiotherapy: Opportunities for Drug Design. Ovid.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- Unknown. (n.d.). The Annexin V Apoptosis Assay.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Kathawala, R. J., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Unknown. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
- Kathawala, R. J., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PubMed.
- NIH. (n.d.). Assaying cell cycle status using flow cytometry. PMC.
- Unknown. (n.d.). Cell Cycle Tutorial Contents.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.
- BD Biosciences. (n.d.). Cell Cycle Protocols.
- Benchchem. (2025). 2-(Phenylamino)Benzamide mechanism of action studies.
- Benchchem. (2025). Comparative Study on the Biological Activity of Benzamide Analogs.
- Benchchem. (2025). Experimental Applications of N-methyl-2-(phenylamino)benzamide Derivatives in Oncology.
- Benchchem. (2025). The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation.
- Atlantis Press. (2017). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro.
- Raffa, D., et al. (2015). Synthesis, Antiproliferative Activity and Possible Mechanism of Action of Novel 2-acetamidobenzamides Bearing the 2-phenoxy Functionality. PubMed.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- PubMed Central. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction.
- Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- Oriental Journal of Chemistry. (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells.
- ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated...
- The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU.
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell...
- PMC. (n.d.). Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma.
- Science.gov. (n.d.). cytotoxicity mtt assay: Topics by Science.gov.
- PubMed. (n.d.). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models.
- NIH. (n.d.). Novologues Containing a Benzamide Side Chain Manifest Anti-proliferative Activity Against Two Breast Cancer Cell Lines.
- Benchchem. (2025). Dual-Inhibitor N-methyl-2-(phenylamino)benzamide Derivatives Show Promise in Cancer Therapy.
- MDPI. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
- PubMed. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases.
- PMC. (n.d.). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines.
- PubMed. (n.d.). Antitumor Activity of Benzamide Riboside and Its Combination With Cisplatin and Staurosporine.
- Horsman, M. R. (1995). Nicotinamide and other benzamide analogs as agents for overcoming hypoxic cell radiation resistance in tumours. A review. PubMed.
- Google Patents. (n.d.). AU2019393770A1 - Oligo-benzamide analogs and their use in cancer treatment.
- Google Patents. (n.d.). US20180021313A1 - Methazolamide for the treatment of cancer.
- Cancers (Basel). (2024). From Deworming to Cancer Therapy: Benzimidazoles in Hematological Malignancies.
- PubMed. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ovid.com [ovid.com]
- 6. ovid.com [ovid.com]
- 7. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. assaygenie.com [assaygenie.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. medium.com [medium.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
Navigating the Kinome: A Comparative Guide to the Selectivity of 2-amino-N-(3-methylphenyl)benzamide-based Inhibitors
In the intricate landscape of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The 2-amino-N-(3-methylphenyl)benzamide scaffold has emerged as a promising chemotype, giving rise to a new generation of kinase inhibitors.[3][4][5] However, the ultimate clinical success of these inhibitors hinges not just on their potency against the intended target, but critically, on their selectivity across the entire human kinome.[2][6]
This guide provides a comprehensive framework for assessing the selectivity of this compound-based inhibitors. We will delve into the rationale behind experimental design, present detailed protocols for key selectivity assays, and offer insights into the interpretation of the resulting data. Our focus is to equip researchers and drug development professionals with the tools to make informed decisions in the quest for highly selective and effective kinase inhibitors.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[7] This inherent similarity presents a formidable challenge in developing inhibitors that act as a "magic bullet," hitting only the desired target.[7] Off-target inhibition can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, ultimately derailing an otherwise promising therapeutic candidate.[6] Therefore, a rigorous and early assessment of inhibitor selectivity is not merely a checkbox in the drug discovery workflow; it is a critical determinant of clinical viability.[6]
The this compound core, while providing a robust anchor for ATP-competitive inhibition, requires meticulous chemical elaboration to achieve the desired selectivity profile. The "methylphenyl" moiety, in particular, can be strategically modified to exploit subtle differences in the hydrophobic pockets and gatekeeper residues of various kinases, thereby steering the inhibitor towards its intended target and away from anti-targets.[8]
A Multi-pronged Approach to Selectivity Profiling
A comprehensive understanding of an inhibitor's selectivity cannot be gleaned from a single experiment. Instead, a tiered and orthogonal approach is necessary, beginning with broad, high-throughput screens and culminating in more focused, cell-based assays that reflect the complexity of the intracellular environment.[2][9]
Figure 1: A tiered workflow for assessing inhibitor selectivity, from broad screening to in vivo validation.
Part 1: Large-Scale Kinome Profiling
The initial foray into understanding a compound's selectivity landscape is often a large-scale kinome scan. These commercially available platforms, such as KINOMEscan™ from Eurofins Discovery, utilize panels of hundreds of purified kinases to provide a bird's-eye view of an inhibitor's activity across the kinome.[10][11]
Experimental Protocol: KINOMEscan™ Assay (Illustrative)
-
Compound Preparation: The test inhibitor, in this case, a derivative of this compound, is solubilized in DMSO to a high concentration stock (e.g., 10 mM).
-
Assay Principle: The assay is a high-throughput, site-directed competition affinity binding assay.[10] An active site-directed ligand, immobilized on a solid support, competes with the test inhibitor for binding to the kinase.[12]
-
Incubation: The test inhibitor is incubated at a fixed concentration (e.g., 1 µM) with a panel of DNA-tagged kinases.
-
Capture: The kinase-ligand complexes are captured on the solid support. Test compounds that bind to the target protein and prevent its association with the immobilized ligand will reduce the amount of protein captured.[12]
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[12] A lower signal indicates stronger binding of the test inhibitor.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates greater inhibition. The dissociation constant (Kd) can also be determined.[2][10]
Interpreting Kinome Scan Data
The output of a kinome scan is often visualized as a "TREEspot™" diagram, where each dot represents a kinase, and the size of the dot corresponds to the degree of inhibition.[10] This provides a powerful visual representation of the inhibitor's selectivity.
Key Metrics from Kinome Scans:
-
Selectivity Score (S-score): A quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.[13]
-
Primary Target(s): The kinase(s) showing the highest percentage of inhibition.
-
Off-Targets: Any other kinases that are significantly inhibited.
Part 2: Orthogonal Validation and Potency Determination
While kinome scans are invaluable for initial profiling, they are binding assays and do not directly measure enzymatic inhibition. Therefore, it is crucial to validate the primary targets and key off-targets identified in the screen using orthogonal, direct enzymatic assays to determine potency (IC50) and binding affinity (Ki).[2][9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagents:
-
Purified recombinant kinase (primary target or off-target).
-
Kinase-specific substrate peptide.
-
ATP.
-
Test inhibitor (serially diluted).
-
ADP-Glo™ Kinase Assay reagents.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test inhibitor at various concentrations.[6]
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[14]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][15]
Figure 2: Workflow for determining inhibitor potency using the ADP-Glo™ kinase assay.
Part 3: Cellular Target Engagement and Pathway Analysis
Biochemical assays, while essential, are performed in a highly artificial environment.[16] To truly understand an inhibitor's selectivity in a biological context, it is necessary to assess its ability to engage the target protein within living cells.[9][16]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.[17][18][19][20][21]
-
Cell Treatment: Treat intact cells with the this compound-based inhibitor or a vehicle control.[17]
-
Heating: Heat the cell lysates to a range of temperatures.[17][19]
-
Protein Precipitation: Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will be stabilized and remain in solution at higher temperatures.[17][19][20]
-
Detection: Separate the soluble and precipitated fractions by centrifugation.[18]
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.[18][21]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[19][20]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is another live-cell method that measures the binding of a compound to its target protein.[22][23] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[22][23][24][25] A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[24] This allows for the quantitative measurement of compound affinity and target occupancy in living cells.[22][23]
Comparative Data Table: Selectivity of Hypothetical Inhibitors
| Inhibitor | Primary Target | IC50 (nM) | S-score (1 µM) | Key Off-Target(s) (IC50, nM) | Cellular Target Engagement (CETSA® Shift, °C) |
| Cmpd-A | Kinase X | 15 | 0.02 | Kinase Y (250), Kinase Z (>1000) | +4.2 |
| Cmpd-B | Kinase X | 25 | 0.15 | Kinase Y (80), Kinase A (500) | +3.8 |
| Cmpd-C | Kinase X | 5 | 0.08 | Kinase Z (150), Kinase B (300) | +5.1 |
Table 1: A hypothetical comparison of the selectivity profiles of three this compound-based inhibitors.
Conclusion: A Holistic View of Selectivity
The assessment of inhibitor selectivity is a multifaceted process that requires a combination of high-throughput screening, biochemical validation, and cell-based target engagement studies. For the this compound class of inhibitors, a deep understanding of their interaction with the broader kinome is paramount for their successful development as targeted therapeutics. By employing the systematic approach outlined in this guide, researchers can build a comprehensive selectivity profile, enabling the identification of compounds with the highest potential for clinical success. This rigorous, data-driven approach ensures that only the most selective and promising candidates advance through the drug discovery pipeline, ultimately leading to safer and more effective medicines.
References
-
ResearchGate. Principle of NanoBRET target engagement. [Link]
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Technische Universität München. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics. [Link]
-
Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]
-
MDPI. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PharmaLegacy. Kinase/Enzyme Assays. [Link]
-
National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]
-
National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
National Center for Biotechnology Information. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. Phospho-site analysis of MAP kinase pathway output. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
MDPI. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. [Link]
-
CETSA. CETSA. [Link]
-
National Center for Biotechnology Information. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
ResearchGate. IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. [Link]
-
YouTube. Introduction to Phosphorylation Analyses in QIAGEN Ingenuity Pathway Analysis (IPA). [Link]
-
National Center for Biotechnology Information. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. [Link]
-
National Center for Biotechnology Information. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. [Link]
-
National Center for Biotechnology Information. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. [Link]
-
National Center for Biotechnology Information. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. [Link]
-
National Center for Biotechnology Information. 2-Methyl-N-(3-methylphenyl)benzamide. [Link]
-
MDPI. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
Sources
- 1. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methyl-N-(3-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. ambitbio.com [ambitbio.com]
- 12. youtube.com [youtube.com]
- 13. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 23. news-medical.net [news-medical.net]
- 24. researchgate.net [researchgate.net]
- 25. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
Navigating the Selectivity Landscape of Benzamide-Based Molecules: A Comparative Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents.[1] However, the biological activity of these compounds is not always confined to their intended primary target. Off-target interactions, or cross-reactivity, can lead to unexpected side effects or provide opportunities for drug repositioning. This guide provides an in-depth comparison of the cross-reactivity profiles of benzamide-based compounds, with a focus on the atypical antipsychotic amisulpride as a case study. We will explore the experimental methodologies used to characterize target engagement and provide insights into interpreting selectivity data.
While the compound "2-amino-N-(3-methylphenyl)benzamide" is a known chemical entity, publicly available data on its specific biological targets and cross-reactivity profile is limited.[2][3][4] It is recognized as a valuable building block in medicinal chemistry for synthesizing pharmaceutical agents with potential antimicrobial and anticancer properties.[2] To illustrate the critical importance of cross-reactivity analysis, this guide will utilize data from well-characterized benzamide derivatives.
The Benzamide Class: A Spectrum of Activity
Substituted benzamides are a class of drugs known for their ability to selectively modulate dopaminergic neurons.[5] This class includes compounds that have been developed as antipsychotics, antidepressants, and antiemetics.[6][7][8] The therapeutic effects and side-effect profiles of these drugs are intrinsically linked to their interactions with a range of biological targets.
Amisulpride: A Case Study in Selective Dopamine Receptor Blockade
Amisulpride is an atypical antipsychotic that demonstrates high and selective affinity for dopamine D2 and D3 receptors.[5][9] Unlike many other atypical antipsychotics, it has a notable lack of affinity for serotonin, adrenergic, histaminergic, or cholinergic receptors.[9][10] This high selectivity is a key factor in its clinical profile.
The dual mechanism of action of amisulpride is dose-dependent. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and exerting antidepressant effects.[5] At higher doses, it acts on postsynaptic D2/D3 receptors in the limbic system, producing its antipsychotic effects.[5]
Comparative Cross-Reactivity Profiles
The selectivity of a drug is rarely absolute. Understanding the degree to which a compound interacts with unintended targets is crucial for predicting its clinical effects. The following table compares the receptor binding profiles of amisulpride with other benzamide antipsychotics and compounds from different structural classes.
| Compound | Primary Target(s) | Known Cross-Reactivity (Ki in nM) | Key Characteristics |
| Amisulpride | D2/D3 | 5-HT2A (>1000), α1-adrenergic (>1000), H1 (>1000), Muscarinic (>1000) | High selectivity for D2/D3 receptors; minimal interaction with other receptors.[9][11] |
| Sulpiride | D2/D3 | Lower affinity for D2 compared to amisulpride. | Considered an atypical antipsychotic with a favorable side-effect profile compared to typical antipsychotics.[6] |
| Risperidone | D2, 5-HT2A | α1-adrenergic (potent), H1 (potent) | A potent antagonist at both D2 and 5-HT2A receptors, with significant adrenergic and histaminergic activity.[9][10] |
| Clozapine | D4, 5-HT2A | D1, D2, α1-adrenergic, H1, Muscarinic (potent) | A "multi-receptor" antagonist with a complex pharmacological profile and a lower risk of extrapyramidal side effects.[10][12] |
| Olanzapine | D2, 5-HT2A | D1, D4, α1-adrenergic, H1, Muscarinic (potent) | Structurally similar to clozapine with a broad receptor binding profile.[10][12] |
Experimental Workflows for Assessing Cross-Reactivity
A comprehensive assessment of a compound's selectivity involves a battery of in vitro and in vivo assays.
Radioligand Binding Assays
This is the gold standard for determining the affinity of a compound for a specific receptor. The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Detection: Quantify the amount of radioactivity bound to the membranes.
-
Data Analysis: Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
For compounds that may target enzymes, in vitro inhibition assays are essential. These assays measure the effect of a compound on the activity of a purified enzyme.
Cellular Functional Assays
These assays measure the functional consequence of a compound binding to its target in a cellular context. Examples include second messenger assays (e.g., cAMP accumulation) and reporter gene assays.
In Vivo Models
Animal models are used to assess the physiological and behavioral effects of a compound and can provide insights into its on-target and off-target effects in a whole organism. For example, catalepsy in rodents is often used as a measure of D2 receptor blockade in the striatum, which is associated with extrapyramidal side effects.[9]
Experimental Workflow for Cross-Reactivity Profiling
Caption: A generalized workflow for characterizing the cross-reactivity of a compound.
Signaling Pathways of Dopamine Receptors
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Interpreting Cross-Reactivity Data: Key Considerations
-
Affinity vs. Potency: High affinity (low Ki) does not always translate to high functional potency (low EC50 or IC50). Functional assays are crucial to determine the actual biological effect of an off-target interaction.
-
Therapeutic Window: The clinical relevance of an off-target interaction depends on the concentration of the drug at that target relative to its therapeutic concentration at the primary target. A large separation between on-target and off-target potencies is desirable.
-
Structural Similarity and Cross-Reactivity: While structurally similar compounds may have similar cross-reactivity profiles, this is not always the case.[7][13] Small structural modifications can significantly alter the selectivity profile of a molecule. Allergic cross-reactivity is also a concern, particularly with certain drug classes, and is dependent on the recognition of specific structural motifs by the immune system.[14][15][16][17]
Conclusion
A thorough understanding of a compound's cross-reactivity profile is a critical component of modern drug discovery and development. For benzamide-based molecules, and indeed for any therapeutic candidate, a systematic evaluation of off-target interactions is essential for building a comprehensive safety and efficacy profile. By employing a combination of in vitro and in vivo assays, researchers can navigate the complex landscape of drug-target interactions and develop safer, more effective medicines.
References
-
Caccia, S. (1996). A risk-benefit assessment of sulpiride in the treatment of schizophrenia. Drug Safety, 14(5), 321-332. Retrieved from [Link]
-
Vanover, K. E., et al. (2017). Discriminative stimulus properties of the atypical antipsychotic amisulpride: comparison to its isomers and to other benzamide derivatives, antipsychotic, antidepressant, and antianxiety drugs in C57BL/6 mice. Psychopharmacology, 234(22), 3323-3333. Retrieved from [Link]
-
MentalHealth.com. (n.d.). Sulpiride. Retrieved from [Link]
-
Peuskens, J., & Link, C. G. (2001). Switching Antipsychotic Medications: General Recommendations and Switching to Amisulpride. CNS Drugs, 15(1), 47-59. Retrieved from [Link]
-
Kim, J., et al. (2022). The emerging role of autophagy in the rewarding and stimulant behaviors in models of substance use disorder. Frontiers in Cellular Neuroscience, 16, 966432. Retrieved from [Link]
-
Kapur, S., et al. (2008). Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine. Schizophrenia Research, 105(1-3), 226-235. Retrieved from [Link]
-
ChemBK. (n.d.). N-(3-Amino-2-methylphenyl)benzamide. Retrieved from [Link]
-
Clark, R. D., et al. (1994). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 37(13), 2001-2012. Retrieved from [Link]
-
Kubicova, L., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Collection of Czechoslovak Chemical Communications, 65(9), 1475-1486. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
Reddit. (2024). Do Sulpiride side effects go away?. Retrieved from [Link]
-
Mielke, D. H., et al. (1977). An evaluation of a unique new antipsychotic agent, sulpiride: effects on serum prolactin and growth hormone levels. The American Journal of Psychiatry, 134(12), 1371-1375. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). 2-Methyl-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o541. Retrieved from [Link]
-
Pani, L., Gessa, G. L., & Stocchi, F. (2000). Consensus on the use of substituted benzamides in psychiatric patients. CNS Drugs, 13(5), 381-397. Retrieved from [Link]
-
Stahl, S. M. (2002). Atypical antipsychotics: matching receptor profile to individual patient's clinical profile. The Journal of Clinical Psychiatry, 63 Suppl 11, 12-18. Retrieved from [Link]
-
Barak, Y., & Mirecki, I. (2005). Amisulpride treatment of clozapine-induced hypersalivation in schizophrenia patients: A randomized, double-blind, placebo-controlled cross-over study. International Clinical Psychopharmacology, 20(2), 103-106. Retrieved from [Link]
-
Curran, M. P., & Perry, C. M. (2001). Amisulpride: a review of its use in the management of schizophrenia. Drugs, 61(14), 2101-2130. Retrieved from [Link]
-
Li, Y., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(19), 6524. Retrieved from [Link]
-
Dimitrievski, G., et al. (2019). Cross-reaction of angioedema with clozapine, olanzapine, and quetiapine: A case report. Mental Health Clinician, 9(5), 315-317. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N-(2-methylphenyl)benzamide. Retrieved from [Link]
-
UC Davis Health. (2017). Allergic Cross-reactivity of Select Antimicrobials. Retrieved from [Link]
-
Johnson, K. K., & Green, D. L. (2009). Sulfonamide allergy and cross-reactivity. Annals of Pharmacotherapy, 43(4), 676-686. Retrieved from [Link]
-
Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Retrieved from [Link]
-
Oommen, S., et al. (2019). Adverse Drug Reactions Affiliated with Atypical Antipsychotics in Patients with Schizophrenia. Journal of Young Pharmacists, 11(3), 315-318. Retrieved from [Link]
-
Chokhawala, K., & Stevens, L. (2024). Atypical Antipsychotic Agents. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 293-300. Retrieved from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Buy this compound | 22312-62-5 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. 3-amino-N-(2-methylphenyl)benzamide | C14H14N2O | CID 3766077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A risk-benefit assessment of sulpiride in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discriminative stimulus properties of the atypical antipsychotic amisulpride: comparison to its isomers and to other benzamide derivatives, antipsychotic, antidepressant, and antianxiety drugs in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mentalhealth.com [mentalhealth.com]
- 9. Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical antipsychotics: matching receptor profile to individual patient's clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. health.ucdavis.edu [health.ucdavis.edu]
- 15. researchgate.net [researchgate.net]
- 16. rlandrews.org [rlandrews.org]
- 17. direct-ms.org [direct-ms.org]
A Researcher's Guide to Benchmarking Novel Anticancer Agents: The Case of 2-amino-N-(3-methylphenyl)benzamide
Introduction: Charting a Course for Novel Cancer Therapeutics
The landscape of oncology is one of relentless innovation, yet the demand for novel, effective, and selective anticancer agents remains critical. The journey from a promising chemical entity to a clinical candidate is arduous, demanding a rigorous, multi-faceted evaluation of its biological activity. This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 2-amino-N-(3-methylphenyl)benzamide , against established anticancer drugs.
The core structure of our candidate compound belongs to the benzamide family. Benzamide derivatives have garnered significant interest in oncology, with various analogues demonstrating potent antitumor activities through diverse mechanisms, including inhibition of histone deacetylases (HDACs) and heat shock protein 90 (Hsp90), as well as induction of apoptosis.[1][2][3] The specific compound, this compound, has been identified as a valuable intermediate in the synthesis of pharmaceuticals targeting cancer and microbial infections.[4] This guide, therefore, establishes a systematic, in-vitro approach to elucidate its potential as a direct anticancer agent.
We will detail a logical sequence of experiments, moving from broad cytotoxicity screening to more nuanced mechanistic assays. Each protocol is presented with the underlying scientific rationale, ensuring that this guide serves not just as a set of instructions, but as a self-validating system for generating robust and reliable data.
Phase 1: Selection of Comparators and In Vitro Model Systems
A meaningful benchmark requires comparison against well-characterized agents with distinct mechanisms of action. This allows for a contextual understanding of the novel compound's potency and potential mode of action.
Selected Standard Anticancer Drugs:
-
Doxorubicin: A topoisomerase II inhibitor and potent intercalating agent that disrupts DNA replication, leading to widespread cytotoxic effects. It is a first-line treatment for numerous cancers and serves as a high-potency, broad-spectrum benchmark.
-
Paclitaxel: A microtubule-stabilizing agent that interferes with the normal breakdown of microtubules during cell division, leading to mitotic arrest and apoptosis. It represents a class of drugs targeting cell division machinery.
Selected Cancer Cell Lines:
To assess the breadth of activity, a panel of cell lines from different cancer types is essential.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-responsive breast cancer.
-
A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer (NSCLC).
-
K562 (Human Chronic Myelogenous Leukemia): A suspension cell line representing hematological malignancy.[5][6]
Phase 2: Primary Efficacy Assessment - Cytotoxicity Screening
The initial and most fundamental question is whether this compound can inhibit cancer cell proliferation. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[7] Its principle lies in the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
For adherent cells (MCF-7, A549), trypsinize and seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.
-
For suspension cells (K562), seed 1 x 10⁴ cells per well.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach (for adherent lines) and resume logarithmic growth. This waiting period is critical to ensure that the observed effects are due to the drug and not the stress of plating.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound, Doxorubicin, and Paclitaxel in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO at the highest concentration used) must be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective drug concentrations.
-
Incubate for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | IC50 on MCF-7 (µM) | IC50 on A549 (µM) | IC50 on K562 (µM) |
| This compound | 15.2 | 25.8 | 18.5 |
| Doxorubicin | 0.8 | 1.1 | 0.5 |
| Paclitaxel | 0.05 | 0.08 | 0.02 |
| (Note: Data are hypothetical for illustrative purposes.) |
Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Phase 3: Mechanistic Insights - Apoptosis Induction
Observing cytotoxicity prompts the next question: how does the compound kill cancer cells? A primary mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[11]
Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can identify these early apoptotic cells. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[12] This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and grow to ~70% confluency.
-
Treat cells with the IC50 concentration of each compound (determined from the MTT assay) for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells).
-
Wash adherent cells with PBS and detach using trypsin. Combine these cells with the cells from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation: Apoptosis Induction in MCF-7 Cells (48h)
| Treatment (at IC50) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (DMSO) | 95.1 | 2.5 | 2.4 |
| This compound | 45.3 | 35.8 | 18.9 |
| Doxorubicin | 30.7 | 48.2 | 21.1 |
| Paclitaxel | 38.9 | 42.5 | 18.6 |
| (Note: Data are hypothetical for illustrative purposes.) |
The Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: Simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer drugs.
Phase 4: Elucidating Cellular Response - Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell division cycle. Analyzing the distribution of cells in different phases of the cycle (G0/G1, S, and G2/M) can provide critical mechanistic clues. For example, a G2/M arrest is the characteristic cellular response to microtubule-targeting agents like Paclitaxel.[15] This analysis is readily performed by staining DNA with propidium iodide and using flow cytometry.
Causality: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours. A shorter time point is often used to capture cell cycle arrest before widespread cell death occurs.
-
Harvest both floating and adherent cells as described in the apoptosis protocol.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.[17] RNase A is essential to degrade double-stranded RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Data Presentation: Cell Cycle Distribution in A549 Cells (24h)
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 60.5 | 25.3 | 14.2 |
| This compound | 68.9 | 15.1 | 16.0 |
| Doxorubicin | 40.1 | 20.5 | 39.4 |
| Paclitaxel | 15.7 | 10.3 | 74.0 |
| (Note: Data are hypothetical for illustrative purposes, suggesting the test compound may induce a slight G1 arrest.) |
Workflow for Cell Cycle Analysis
Caption: Step-by-step workflow for cell cycle analysis using propidium iodide staining.
Conclusion and Future Directions
This guide outlines a foundational, three-tiered approach to benchmark the novel compound this compound. Based on the hypothetical data presented, the compound demonstrates moderate antiproliferative activity across multiple cell lines. The mechanistic assays suggest this activity is driven, at least in part, by the induction of apoptosis and a potential G1 phase cell cycle arrest.
While its potency does not match that of established cytotoxics like Doxorubicin or Paclitaxel, this is not necessarily a disqualifying factor. Many targeted therapies exhibit more moderate IC50 values but have a superior therapeutic window. The crucial next steps would involve:
-
Target Deconvolution: Identifying the specific molecular target(s) of the compound. Given its benzamide structure, investigating its effect on HDACs or Hsp90 would be a logical starting point.
-
Selectivity Profiling: Assessing the cytotoxicity of the compound against a panel of non-malignant cell lines (e.g., normal human fibroblasts) to determine its cancer-selectivity. A promising agent should kill cancer cells at concentrations that do not significantly harm normal cells.[18]
-
In Vivo Efficacy: If in vitro data remain promising, the next phase would involve testing the compound in preclinical animal models (e.g., xenograft mouse models) to evaluate its efficacy, pharmacokinetics, and safety in a whole-organism context.
By following this structured, data-driven approach, researchers can systematically build a comprehensive profile of any novel chemical entity, making informed decisions on its potential for further development as an anticancer therapeutic.
References
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI. Available at: [Link]
-
Discovery of novel 2-aminobenzamide inhibitors of heat shock protein 90 as potent, selective and orally active antitumor agents. (2009). PubMed. Available at: [Link]
-
Synthesis, Antiproliferative Activity and Possible Mechanism of Action of Novel 2-acetamidobenzamides Bearing the 2-phenoxy Functionality. (2015). PubMed. Available at: [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. UCL. Available at: [Link]
-
Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. (2014). PubMed. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). PMC. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. Available at: [Link]
-
In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2022). PMC. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]
-
The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Available at: [Link]
-
Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. ResearchGate. Available at: [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. (2012). PubMed. Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). PMC. Available at: [Link]
-
Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. (2023). PubMed. Available at: [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. Available at: [Link]
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed. Available at: [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2022). MDPI. Available at: [Link]
-
The Annexin V Apoptosis Assay. University of Georgia. Available at: [Link]
-
The dual interaction of antimicrobial peptides on bacteria and cancer cells; mechanism of action and therapeutic strategies of nanostructures. (2022). NIH. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
Sources
- 1. Discovery of novel 2-aminobenzamide inhibitors of heat shock protein 90 as potent, selective and orally active antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 22312-62-5 [smolecule.com]
- 5. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. mdpi.com [mdpi.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
In Vivo Validation of 2-amino-N-(3-methylphenyl)benzamide's Therapeutic Potential in Pancreatic Cancer: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 2-amino-N-(3-methylphenyl)benzamide, a novel small molecule with putative anti-cancer properties. Drawing upon established preclinical models and comparing its hypothetical performance against current standards of care, this document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Rationale for Investigating this compound in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a 5-year survival rate lingering in the single digits. The current therapeutic landscape, while having made incremental progress, is still dominated by cytotoxic chemotherapies that offer limited efficacy and significant toxicity. This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles.
This compound belongs to the benzamide class of compounds, a scaffold that has given rise to a multitude of biologically active molecules. While direct in vivo studies on this specific compound are not yet published, its derivatives have shown promise as potential antimicrobial and anticancer agents[1]. Structurally related N-phenylbenzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression[2]. Dysregulation of HDAC activity is a hallmark of many cancers, including pancreatic cancer, leading to the silencing of tumor suppressor genes. The working hypothesis for this guide is that this compound may exert its anti-tumor effects through HDAC inhibition, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
This guide will outline a head-to-head in vivo comparison of this compound with established first- and second-line treatments for pancreatic cancer: Gemcitabine, a nucleoside analog that disrupts DNA synthesis[3][4], and Erlotinib, a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR)[5][6]. The BxPC-3 human pancreatic adenocarcinoma cell line, a well-characterized and widely used model in pancreatic cancer research, will be the basis for the proposed xenograft study[7][8].
Comparative Framework: Benchmarking Against the Gold Standard
To rigorously assess the therapeutic potential of this compound, a well-controlled in vivo study is paramount. The following table outlines the key players in our proposed comparative study:
| Compound/Regimen | Class | Mechanism of Action | Rationale for Inclusion |
| This compound | Benzamide Derivative | Hypothesized: Histone Deacetylase (HDAC) Inhibitor | Novel investigational compound with a potentially distinct mechanism of action from current therapies. |
| Gemcitabine | Nucleoside Analog | Incorporation into DNA, leading to chain termination and inhibition of DNA synthesis[3][4][9]. | A long-standing first-line standard of care for pancreatic cancer[10][11]. |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor | Competes with ATP for the tyrosine kinase domain of EGFR, inhibiting autophosphorylation and downstream signaling pathways[5][6]. | Used in combination with Gemcitabine for advanced pancreatic cancer, representing a targeted therapy approach[12][13]. |
Experimental Design: A Step-by-Step In Vivo Efficacy Study
The following protocol details a subcutaneous xenograft model using the BxPC-3 cell line to evaluate the anti-tumor efficacy of this compound in comparison to Gemcitabine and Erlotinib.
I. Animal Model and Cell Line
-
Animal Strain: Female athymic nude mice (NU/NU), 6-8 weeks old. These mice are immunocompromised, allowing for the growth of human tumor xenografts[14].
-
Cell Line: BxPC-3 human pancreatic adenocarcinoma cells. This cell line is well-established for creating xenograft models[4][7].
-
Cell Culture: BxPC-3 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
II. Xenograft Implantation
-
Cell Preparation: Harvest BxPC-3 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 1 x 10⁷ cells per 100 µL[14]. The Matrigel aids in tumor formation and growth.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse[14].
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, begin measuring the tumor volume using digital calipers[4][14].
III. Treatment Protocol
-
Group Allocation: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group)[14]:
-
Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound.
-
Group 2: this compound: The optimal dose should be determined in a prior dose-finding study. For this hypothetical study, a dose of 50 mg/kg administered orally (p.o.) daily is proposed.
-
Group 3: Gemcitabine: Administer 100 mg/kg intraperitoneally (i.p.) on days 0, 3, 6, and 9[13][15].
-
Group 4: Erlotinib: Administer 100 mg/kg orally (p.o.) daily[5][16].
-
-
Treatment Duration: Treat the animals for 28 days[14].
IV. Data Collection and Endpoint Analysis
-
Tumor Volume Measurement: Measure tumor length (L) and width (W) twice weekly using digital calipers. Calculate the tumor volume using the formula: Volume = (L x W²) / 2 [10][16][17].
-
Body Weight Monitoring: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity[1][18].
-
Endpoint: At the end of the 28-day treatment period, euthanize the mice.
-
Tumor Excision and Analysis:
V. Histology and Immunohistochemistry
-
Hematoxylin and Eosin (H&E) Staining: Perform H&E staining on paraffin-embedded tumor sections to assess tumor morphology, necrosis, and cellularity[2][21].
-
Ki-67 Staining: Perform immunohistochemistry for the proliferation marker Ki-67 to assess the anti-proliferative effects of the treatments[3][9][11][12][22].
Visualizing the Experimental Workflow
Caption: Experimental workflow for the in vivo validation of this compound.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the activity of structurally related compounds, we hypothesize that this compound functions as an HDAC inhibitor. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressors. By inhibiting HDACs, this compound would promote histone acetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes like p21. This, in turn, would induce cell cycle arrest and apoptosis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. genomeme.ca [genomeme.ca]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 7. BxPC-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. BxPC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 9. nordiqc.org [nordiqc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Schedule-dependent therapeutic efficacy of the combination of gemcitabine and cisplatin in head and neck cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 17. pycad.co [pycad.co]
- 18. Diagnostic Ability of Methods Depicting Distress of Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-amino-N-(3-methylphenyl)benzamide: Classical vs. Modern Methodologies
In the landscape of pharmaceutical and fine chemical synthesis, the production of N-aryl anthranilamides, such as 2-amino-N-(3-methylphenyl)benzamide, is of significant interest due to their role as versatile intermediates in the development of a range of biologically active molecules.[1] This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule, offering researchers, scientists, and drug development professionals a detailed examination of both classical and modern methodologies. The discussion delves into the mechanistic underpinnings, practical execution, and a critical evaluation of each route's advantages and limitations, supported by experimental data and protocols.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into two approaches: classical methods, which have been long-established and are known for their robustness, and modern transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and broad substrate scope. This guide will explore the following key synthetic pathways:
-
Classical Route 1: Synthesis from Isatoic Anhydride and m-toluidine.
-
Classical Route 2: Synthesis from 2-Nitrobenzoyl Chloride followed by reduction.
-
Modern Route 1: Ullmann Condensation.
-
Modern Route 2: Buchwald-Hartwig Amination.
A thorough understanding of these routes is crucial for selecting the most appropriate method based on factors such as scale, cost, available resources, and desired purity.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route is a critical decision in chemical process development, balancing factors such as yield, purity, cost, safety, and environmental impact. The following table provides a high-level comparison of the key metrics for the synthesis of this compound via the different routes.
| Metric | Isatoic Anhydride Route | 2-Nitrobenzoyl Chloride Route | Ullmann Condensation | Buchwald-Hartwig Amination |
| Starting Materials | Isatoic Anhydride, m-toluidine | 2-Nitrobenzoic acid, m-toluidine | 2-Halobenzamide, m-toluidine | 2-Halobenzamide, m-toluidine |
| Number of Steps | 1 | 3 (acid chloride formation, amidation, reduction) | 1 | 1 |
| Typical Yield | Good to Excellent | Good (over 3 steps) | Moderate to Good | Good to Excellent |
| Reaction Conditions | High temperature (conventional) or microwave irradiation | Moderate to high temperature, use of hazardous reagents (e.g., thionyl chloride) | High temperature, requires copper catalyst and often a ligand | Mild to moderate temperature, requires palladium catalyst and specific phosphine ligands |
| Key Advantages | Readily available starting materials, one-pot reaction, CO2 as the only byproduct. | Avoids unstable intermediates, well-established chemistry. | Lower cost catalyst (copper) compared to palladium. | High functional group tolerance, high yields, milder conditions than Ullmann. |
| Key Disadvantages | High temperatures for conventional method, potential for side reactions. | Multi-step, use of corrosive and toxic reagents, waste generation. | Harsh reaction conditions (high temperatures), sometimes requires stoichiometric copper. | Expensive catalyst and ligands, sensitivity to air and moisture. |
| Scalability | Well-established for large-scale production. | Feasible for large-scale, but requires careful handling of reagents. | Can be challenging to scale due to high temperatures and catalyst removal. | Scalable, with examples in the pharmaceutical industry, but catalyst cost can be a factor.[2] |
| Green Chemistry | Atom economical (CO2 byproduct). Solvents can be minimized with microwave synthesis. | Poor atom economy due to multiple steps and use of stoichiometric reagents. | Use of a less toxic metal (copper). High energy consumption. | Use of a precious metal catalyst. Milder conditions save energy. |
Classical Synthetic Routes
Route 1: Condensation of Isatoic Anhydride with m-toluidine
This is one of the most direct and widely used methods for the synthesis of N-aryl anthranilamides. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, followed by ring-opening and decarboxylation to afford the final product.
The reaction is initiated by the nucleophilic attack of the amino group of m-toluidine on one of the carbonyl carbons of isatoic anhydride. This leads to the formation of a tetrahedral intermediate which then undergoes ring-opening to form a carbamic acid derivative. Subsequent heating promotes the decarboxylation of this intermediate to yield this compound.
Caption: Mechanism of the reaction between isatoic anhydride and m-toluidine.
Conventional Heating Method
A straightforward procedure involves heating a mixture of isatoic anhydride and m-toluidine, either neat or in a high-boiling solvent like DMF or toluene.
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine isatoic anhydride (1.0 eq) and m-toluidine (1.0-1.2 eq).
-
Heat the mixture to 120-140 °C for 2-4 hours. The evolution of CO2 will be observed.
-
Cool the reaction mixture to room temperature.
-
Triturate the resulting solid with a suitable solvent such as diethyl ether or a mixture of dichloromethane and petroleum ether to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a cold solvent.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.[3]
Microwave-Assisted Method
Microwave irradiation offers a significant acceleration of this reaction, often leading to higher yields in a fraction of the time and with minimal or no solvent.
Step-by-Step Protocol:
-
In a microwave-safe vial, combine isatoic anhydride (1.0 eq) and m-toluidine (1.0 eq).
-
If the reactants are solid, a few drops of a high-boiling solvent like DMF can be added to ensure efficient heat transfer.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes.
-
After cooling, add ice-cold water to the solidified mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.
The isatoic anhydride route is favored for its simplicity and atom economy, with carbon dioxide being the only byproduct. The conventional heating method is robust and scalable, making it suitable for large-scale production.[3] However, the high temperatures required can sometimes lead to the formation of impurities. The microwave-assisted variant is an excellent alternative for rapid synthesis on a laboratory scale, offering improved yields and purity in many cases.[4][5][6] The choice of solvent for recrystallization is crucial for obtaining a high-purity product. Ethanol or ethanol-water mixtures are generally effective.
Route 2: From 2-Nitrobenzoyl Chloride and m-toluidine followed by Reduction
This three-step route involves the initial formation of a nitro-substituted amide, which is then reduced to the desired amino-benzamide. This approach circumvents the use of the potentially unstable 2-aminobenzoyl chloride.
Caption: Workflow for the synthesis via the 2-nitrobenzoyl chloride route.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
In a round-bottom flask under an inert atmosphere, add 2-nitrobenzoic acid (1.0 eq).
-
Carefully add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF.
-
Heat the mixture under reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure. The resulting 2-nitrobenzoyl chloride is often used directly in the next step without further purification.[7]
Step 2: Synthesis of 2-nitro-N-(3-methylphenyl)benzamide
-
Dissolve m-toluidine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Add the crude 2-nitrobenzoyl chloride (1.0 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-nitro-N-(3-methylphenyl)benzamide, which can be purified by recrystallization or column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the 2-nitro-N-(3-methylphenyl)benzamide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude this compound, which can be purified by recrystallization.
This route is reliable and avoids the handling of potentially unstable aminobenzoyl chlorides. The acylation step is generally high-yielding. The choice of reducing agent in the final step is critical. Catalytic hydrogenation with Pd/C is a clean and efficient method.[8] Alternative reducing agents like tin(II) chloride in ethanol or iron powder in acetic acid can also be used, but the workup can be more complex. The main drawback of this route is the number of steps and the associated waste generation, which reduces its overall atom economy.
Modern Synthetic Routes: Transition-Metal Catalysis
Modern synthetic chemistry has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are powerful tools for the formation of C-N bonds and represent viable alternatives to the classical methods.
Route 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. In the context of synthesizing our target molecule, this would typically involve the coupling of a 2-halobenzamide with m-toluidine or 2-aminobenzamide with a 3-halotoluene.
The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle involves the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the desired N-aryl amide and regenerates the active Cu(I) catalyst.
Caption: Simplified catalytic cycle for the Ullmann condensation.
-
In a Schlenk flask under an inert atmosphere, combine the 2-halobenzamide (1.0 eq), m-toluidine (1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., a diamine or an amino acid, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
Add a high-boiling polar solvent such as DMF, DMSO, or dioxane.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C) for 12-24 hours.
-
Cool the reaction, dilute with a solvent like ethyl acetate, and filter to remove inorganic salts.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Ullmann condensation offers the advantage of using a relatively inexpensive copper catalyst. However, the classical conditions are often harsh, requiring high temperatures and long reaction times.[9] The development of various ligands has allowed for milder reaction conditions and improved yields.[10] Substrate scope can be a limitation, and the removal of the copper catalyst from the final product can sometimes be challenging on a larger scale.
Route 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for the formation of C-N bonds. It allows for the coupling of a wide variety of aryl halides and pseudo-halides with amines under relatively mild conditions.
The catalytic cycle of the Buchwald-Hartwig amination typically involves a Pd(0)/Pd(II) cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-aryl amine product and regenerates the Pd(0) catalyst.[11][12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
To a dry Schlenk tube under an inert atmosphere, add the 2-halobenzamide (1.0 eq), m-toluidine (1.2 eq), a palladium source (e.g., Pd(OAc)2 or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K3PO4, 1.5-2.0 eq).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a highly versatile and efficient method that often provides superior yields and tolerates a wider range of functional groups compared to the Ullmann condensation.[12] The reaction conditions are generally milder. The main disadvantages are the cost and air-sensitivity of the palladium catalysts and phosphine ligands.[13] Careful selection of the ligand and base is crucial for achieving high yields, and a wide variety of specialized ligands have been developed to couple different substrates. From a green chemistry perspective, the use of a precious metal is a drawback, but the high efficiency and milder conditions can offset this to some extent.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through a variety of methods, each with its own set of advantages and disadvantages.
-
The isatoic anhydride route remains a highly attractive option, particularly for large-scale synthesis, due to its simplicity, atom economy, and the availability of starting materials. The microwave-assisted variation offers a rapid and efficient alternative for laboratory-scale work.
-
The 2-nitrobenzoyl chloride route is a robust, multi-step process that is well-understood and avoids potentially unstable intermediates, making it a reliable choice when starting from the corresponding nitro-acid.
-
The Ullmann condensation and Buchwald-Hartwig amination represent powerful modern alternatives that offer high efficiency and broad applicability, especially for complex or sensitive substrates. The Buchwald-Hartwig reaction, in particular, has become a go-to method in medicinal chemistry for its mild conditions and high functional group tolerance, despite the higher cost of the catalyst system.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, available equipment, and the desired level of purity. As the field of catalysis continues to evolve, the development of more active, stable, and cost-effective catalysts for C-N bond formation will undoubtedly further enhance the synthetic chemist's toolbox for preparing important molecules like this compound.
References
- Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
- Synthesis of Step 1. 2-Amino-N-phenylbenzamide. PrepChem.com.
- Buchwald-Hartwig Amin
- Synthesis of 2-nitrobenzoyl chloride. PrepChem.com.
- Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
- Buy this compound | 22312-62-5. Smolecule.
- 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Tre
- Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- A green chemistry perspective on catalytic amide bond form
- 2-Methyl-N-(3-methylphenyl)benzamide. PMC - NIH.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing).
- Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry (RSC Publishing).
- Buchwald–Hartwig amin
- Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
- Ullmann Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Preparation of anthranilamides.
- Analytical & Pharmaceutical Research. MedCrave online.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- A green chemistry perspective on catalytic amide bond form
- Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
- Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Labor
- A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT.
- Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. PubMed.
- Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF.
- Microwave-Assisted Synthesis of N-Phenylsuccinimide. PMC - NIH.
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Head-to-Head Comparison of Benzamide Analogs as Potent Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide scaffold serves as a cornerstone in medicinal chemistry, particularly in the development of targeted kinase inhibitors for cancer therapy. This guide provides a detailed comparative analysis of 2-amino-N-(3-methylphenyl)benzamide and its structurally related analogs, focusing on their efficacy as inhibitors of the RAF kinase family, a critical component of the RAS-RAF-MEK-ERK signaling pathway. We will dissect the structure-activity relationships (SAR), compare inhibitory potencies against wild-type and mutant BRAF, and provide detailed experimental protocols for key assays. This analysis aims to equip researchers with the foundational knowledge and practical methodologies required to advance the design and evaluation of next-generation benzamide-based kinase inhibitors.
Introduction: The Benzamide Scaffold in Kinase Inhibition
The RAS-RAF-MEK-ERK pathway is a pivotal signaling cascade that governs cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of approximately 30% of all human cancers.[1] The BRAFV600E mutation, in particular, is found in about 50% of melanomas and is a key driver of oncogenesis.[2][3] This has made the RAF kinases, especially BRAF, highly attractive targets for therapeutic intervention.[1]
The 2-aminobenzamide core structure has emerged as a versatile and highly effective pharmacophore for designing potent and selective kinase inhibitors.[4] Its utility stems from the ability of the amide and amino groups to form critical hydrogen bond interactions within the ATP-binding pocket of kinases, anchoring the molecule and enabling potent inhibition.[5] This guide will focus on a series of benzimidazole reverse amides, which can be considered analogs of the 2-amino-N-phenylbenzamide scaffold, to illustrate the principles of SAR and to provide a framework for their comparative evaluation.
Core Structures and Analog Design Rationale
The development of potent kinase inhibitors is an exercise in iterative molecular refinement. Starting from a core scaffold, chemists systematically modify different regions of the molecule to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Here, we compare a parent benzimidazole amide compound with its "reverse amide" analog, where the orientation of the amide bond is flipped.
Causality of Design: The initial benzimidazole amide series showed high biochemical potency against BRAFV600E but had a poor correlation with cell-based activity, suggesting issues with cell permeability or efflux.[1] This prompted the exploration of the reverse amide scaffold to alter the molecule's physicochemical properties, such as polarity and hydrogen bonding potential, in an attempt to improve cellular efficacy.[1]
| Compound ID | Core Scaffold | Key Structural Features |
| Compound 1 | Benzimidazole Amide | Pyridyl amide moiety. |
| Compound 2 | Benzimidazole Reverse Amide | "Flipped" amide linkage. |
Comparative Analysis of Biological Activity
The ultimate measure of a drug candidate's potential lies in its biological activity. A head-to-head comparison requires rigorous testing in both biochemical and cellular assays.
Biochemical Potency: Targeting the Kinase Directly
Biochemical assays measure the direct interaction between the inhibitor and the isolated kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.
Table 1: Comparative Biochemical Potency against RAF Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 1 | BRAFV600E | 0.044 | [1] |
| RAF265 (Analog) | BRAFV600E | 0.0005 | [4] |
| RAF265 (Analog) | wt-BRAF | 0.070 | [4] |
| RAF265 (Analog) | C-RAF | 0.019 | [4] |
Note: RAF265 is a highly optimized benzimidazole-based inhibitor representative of the potential of this scaffold.
Expert Insight: The sub-nanomolar potency of RAF265 against the BRAFV600E mutant highlights a critical objective in targeted therapy: achieving high affinity for the oncogenic driver kinase.[4] The slightly lower potency against wild-type (wt) BRAF and C-RAF is also noteworthy, as the selectivity profile can influence both efficacy and potential off-target toxicities.[6]
Cellular Activity: Inhibition within a Biological Context
Cell-based assays are crucial for determining if a compound can effectively engage its target within a living cell. These assays measure the inhibition of downstream signaling (target modulation) and the ultimate effect on cell proliferation.
Table 2: Comparative Cellular Activity
| Compound ID | Cell Line | Assay | EC50 (µM) | Reference |
| Compound 1 | SKMEL-28 (BRAFV600E) | pERK Modulation | 0.3 | [1] |
| RAF265 (Analog) | SKMEL-28 (BRAFV600E) | Proliferation | Data not specified, but potent | [4] |
Expert Insight: The EC50 for pERK (phosphorylated ERK) modulation demonstrates that the compound is engaging the RAF kinase and inhibiting the downstream signaling cascade.[1] A significant drop-off between biochemical IC50 and cellular EC50 (as seen with Compound 1) can indicate poor cell permeability, active efflux from the cell, or high protein binding in the cell culture media. The successful design of analogs like RAF265 focused on closing this gap to ensure that potent enzyme inhibition translates into potent cellular effects.[4]
Mechanism of Action: Engaging the RAS-RAF-MEK-ERK Pathway
The benzamide analogs discussed here function as ATP-competitive inhibitors. They occupy the ATP-binding site of the RAF kinase, preventing the phosphorylation and activation of its downstream substrate, MEK. This action blocks the entire signaling cascade, ultimately leading to a decrease in cell proliferation and survival.
dot digraph "MAPK_Pathway_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} }
Caption: Inhibition of the RAF kinase by a benzamide analog.
Experimental Protocols: A Guide to Evaluation
Reproducible and rigorous experimental design is the bedrock of drug discovery. The following are detailed protocols for the key assays discussed.
Protocol: In Vitro Kinase Inhibition Assay (BRAFV600E)
This protocol describes a common method for determining the IC50 of a compound against an isolated kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased FRET signal.
Workflow Diagram:
dot digraph "Kinase_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7];
}
Caption: Workflow for a TR-FRET based in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Preparation: Transfer 50 nL of the compound dilutions into a low-volume 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Reagent Preparation: Prepare a master mix containing the BRAFV600E enzyme, a biotinylated MEK1 substrate peptide, and the assay buffer.
-
Enzyme Reaction: Add 5 µL of the enzyme/substrate mix to each well of the assay plate. Allow to incubate for 15 minutes at room temperature.
-
Initiate Phosphorylation: Add 5 µL of an ATP solution (at a concentration near the Km for the enzyme) to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 5 µL of a detection reagent mix containing a Europium-labeled anti-phospho-MEK antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a suitable TR-FRET plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).
-
Data Analysis: Calculate the ratio of the 665/620 signals. Plot the percent inhibition (relative to controls) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness through Controls: The validity of this protocol relies on appropriate controls. The "no inhibitor" wells define the 100% activity window, while "no enzyme" wells define the 0% activity baseline. A known potent inhibitor (e.g., Vemurafenib) should be run as a standard to ensure the assay is performing correctly.
Protocol: Cellular pERK Modulation Assay
This protocol measures the ability of a compound to inhibit RAF signaling within a cancer cell line.
Principle: An in-cell Western or similar immunoassay is used to quantify the levels of phosphorylated ERK (pERK), the downstream effector of the MEK/RAF pathway, in cells treated with the inhibitor.
Step-by-Step Methodology:
-
Cell Culture: Culture SKMEL-28 cells (which harbor the BRAFV600E mutation) in appropriate media until they reach 70-80% confluency.
-
Plating: Seed the cells into 96-well plates at a density of 20,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media and add them to the cells. Incubate for a defined period (e.g., 2 hours).
-
Cell Lysis: Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a primary antibody cocktail containing a rabbit anti-pERK antibody and a mouse anti-total-ERK antibody (for normalization).
-
Secondary Antibody Incubation: Wash the cells and incubate for 60 minutes with a secondary antibody cocktail containing an IRDye 800CW goat anti-rabbit IgG and an IRDye 680RD goat anti-mouse IgG.
-
Data Acquisition: Wash the plates and scan them on an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the intensity of the pERK signal (800 nm channel) and normalize it to the total ERK signal (700 nm channel). Plot the normalized pERK signal against compound concentration to determine the EC50.
Discussion and Future Perspectives
The head-to-head comparison of benzamide analogs reveals critical insights into structure-activity relationships. The transition from an amide to a reverse amide scaffold, for instance, can dramatically alter physicochemical properties, leading to improved cellular potency.[1] The data from RAF265 demonstrates that meticulous optimization of the benzimidazole core can yield inhibitors with picomolar potency against the target oncogene.[4]
Future research in this area should focus on:
-
Improving Selectivity: While potent, many RAF inhibitors have off-target effects.[6] Fine-tuning the molecular structure to enhance selectivity for BRAF over other kinases could reduce toxicities.
-
Overcoming Resistance: Cancers often develop resistance to targeted therapies. Designing next-generation benzamides that can inhibit common resistance mutations is a critical unmet need.
-
Brain Penetration: For cancers that metastasize to the brain, such as melanoma, developing inhibitors with high blood-brain barrier permeability is essential for treating intracranial tumors.[7]
By combining rational design with rigorous, well-controlled experimental evaluation, researchers can continue to refine the benzamide scaffold and develop safer, more effective kinase inhibitors for the treatment of cancer.
References
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available at: [Link]
-
Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. PubMed. Available at: [Link]
-
Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. PubMed. Available at: [Link]
-
The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Europe PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. PubMed Central. Available at: [Link]
-
Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. Available at: [Link]
-
2-Methyl-N-(3-methylphenyl)benzamide. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]
-
Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer. ACS Publications. Available at: [Link]
-
Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. ACS Publications. Available at: [Link]
-
A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center. Available at: [Link]
Sources
- 1. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Definitive Disposal Protocol for 2-amino-N-(3-methylphenyl)benzamide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-amino-N-(3-methylphenyl)benzamide (CAS No. 22312-62-5). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. Adherence to these protocols is critical due to the compound's inherent hazardous properties.
Core Directive: Understanding the Hazard Profile
Proper disposal begins with a thorough understanding of the risks. This compound is not a benign substance; it is an organic compound with a specific hazard profile that dictates its handling and final disposition.[1] The causality behind the stringent disposal requirements is rooted in its toxicological and physical properties.
The primary motivation for treating this compound as regulated hazardous waste is the lack of comprehensive environmental fate and ecotoxicity data.[2][3] Where data is absent, the precautionary principle must apply. Discharging substances with unknown environmental impacts into sewer systems or landfills can lead to unforeseen and potentially lasting ecological damage. Therefore, all disposal methods must be contained and managed by certified professionals.
Table 1: Hazard Identification and GHS Classification
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [4][5][6] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3][4][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3][4][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[6] |
Note: A safety data sheet for the related compound, benzamide, also lists H341 - Suspected of causing genetic defects, warranting additional caution.[5]
Regulatory Framework: The Principle of Generator Responsibility
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Under RCRA, the entity that generates the chemical waste is legally responsible for its safe management from "cradle to grave."
While this compound may not be explicitly named on the EPA's F, K, P, or U lists of hazardous wastes, its properties (e.g., toxicity) require it to be classified as a characteristic hazardous waste.[7][9][10] Consequently, the following prohibitions are absolute:
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this compound in standard laboratory or municipal trash.
Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5][11][12]
Operational Protocol: A Step-by-Step Guide to Disposal
This protocol ensures safety and compliance throughout the disposal process.
Step 1: Pre-Disposal Personal Protective Equipment (PPE)
Before handling any waste materials, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the hazard profile.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws.[4]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[2][4]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2]
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of a safe laboratory waste management system.
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and materials contaminated with it. This waste must be kept separate from non-hazardous waste and other incompatible chemical waste streams.
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).
-
The container must be in good condition, with no leaks or cracks.
-
Ensure the container is properly sealed to prevent leaks or the release of vapors.[11]
-
-
Collect the Waste:
-
Solid Waste: Carefully transfer the solid this compound into the designated waste container using a spatula or scoop. Avoid actions that could generate dust.[4][11]
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels used for cleanup) should also be placed in this container.
-
Step 3: Labeling and Storage
Accurate labeling is a legal requirement and is critical for safety.
-
Labeling: Affix a hazardous waste label to the container immediately upon adding the first quantity of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date on which waste was first added (accumulation start date).
-
-
Storage:
-
Store the sealed and labeled container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.
-
The storage location should be in a well-ventilated place, away from incompatible materials.[11][12]
-
Keep the container tightly closed except when adding waste.[4][11]
-
Step 4: Final Disposal
-
Contact EHS: Once the container is full or the accumulation time limit set by your institution or local regulations is reached, contact your facility's EHS department.
-
Arrange for Pickup: The EHS office will coordinate the pickup, transport, and ultimate disposal of the waste via a licensed and approved hazardous waste disposal facility.[3][5][11]
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a solvent, eliminate all ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Prevent the spill from spreading or entering any drains.[4][5]
-
Cleanup:
-
Wearing full PPE, carefully sweep or scoop up the solid material.[4]
-
Use an inert absorbent material for solutions.
-
Place all cleanup materials and contaminated items into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning water as hazardous waste as well.
-
References
- This compound | 22312-62-5. Smolecule.
- This compound Formula - 22312-62-5. ECHEMI.
- MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. Oxford Lab Fine Chem LLP.
- SAFETY D
- SAFETY DATA SHEET - 3-Nitro-N-phenylbenzamide. Fisher Scientific.
- 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE SDS. Echemi.
- 3-amino-N-(2-methylphenyl)benzamide | C14H14N2O. PubChem.
- SAFETY DATA SHEET - 3-Amino-N-methylbenzamide. TCI Chemicals.
- Safety Data Sheet - 3-amino Benzamide. Cayman Chemical.
- SAFETY DATA SHEET - Benzamide. Fisher Scientific.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
Sources
- 1. Buy this compound | 22312-62-5 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. wku.edu [wku.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-amino-N-(3-methylphenyl)benzamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-amino-N-(3-methylphenyl)benzamide (CAS No. 22312-62-5). The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The toxicological properties of this specific compound have not been thoroughly investigated, underscoring the importance of adhering to stringent safety protocols.[1]
Hazard Assessment: Understanding the Risks
This compound is classified with several hazards that necessitate careful handling.[1] It is harmful if swallowed or inhaled and causes both skin and serious eye irritation.[1]
Key Hazard Statements:
-
H332: Harmful if inhaled.[1]
Given its physical state as a solid under standard conditions, the primary routes of exposure are through the inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[1][4]
Core Protective Measures: Engineering Controls and PPE
Before any handling of this compound, a hierarchy of controls must be implemented. Engineering controls are the first and most critical line of defense.
Engineering Controls: Your Primary Shield
-
Ventilation: All work involving this compound, especially when handling the solid form, must be conducted in a well-ventilated area.[1][5] A certified chemical fume hood is required to minimize the risk of inhaling dust or aerosols.[1][5] The ventilation system should be appropriate for places where dust is formed.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is mandatory even when using engineering controls. The following table summarizes the required equipment.
| Protection Type | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Tightly-fitting Chemical Safety Goggles | NIOSH (US) or EN 166 (EU) approved[1][5][6] | Protects against dust particles and potential splashes, addressing the "Causes serious eye irritation" (H319) hazard.[1][3] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile) | Must satisfy EU Directive 89/686/EEC and EN 374 standard[1] | Prevents skin contact, addressing the "Causes skin irritation" (H315) hazard.[1][3] Gloves must be inspected before use.[5] |
| Body | Full-coverage Lab Coat / Chemical-resistant clothing | N/A | Protects skin from accidental contact and contamination of personal clothing. A complete suit protecting against chemicals may be necessary depending on the scale of work.[5] |
| Respiratory | NIOSH/MSHA-approved respirator (if needed) | N100 (US) or P3 (EN 143) filter cartridges[5] | Required if ventilation is insufficient or if dust formation is unavoidable, addressing the "Harmful if inhaled" (H332) hazard.[1] |
Step-by-Step Operational Protocol
This protocol outlines the procedural steps for safely handling this compound, from preparation to cleanup.
Preparation and Pre-Handling Check
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment and the chemical container within the fume hood to minimize movement.
-
Don PPE: Put on your lab coat, followed by safety goggles. The final step before handling the chemical is to don your gloves.
Handling the Compound
-
Avoid Dust Formation: Handle the solid carefully to prevent creating dust.[1][5] Use techniques like gentle scooping rather than pouring from a height.
-
Work Within the Fume Hood: All manipulations of the open container and the compound itself must occur deep within the chemical fume hood.
-
Containment: Keep the container tightly closed when not in use.[1][5]
Post-Handling and Decontamination
-
Secure the Compound: Ensure the primary container is sealed and stored in a cool, dry, and well-ventilated place.[1][5]
-
Clean Workspace: Decontaminate the work surface within the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves using the proper technique (without touching the outer surface).[1][5] Then, remove your lab coat, and finally, your safety goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][5]
Caption: Workflow for Safe Handling of this compound.
Spill and Disposal Plan
Emergency Spill Response
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.
-
Use PPE: Ensure you are wearing the appropriate PPE before addressing the spill.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains.[1][5]
-
Cleanup: For a solid spill, pick up and arrange disposal without creating dust.[1][5] Sweep or shovel the material into a suitable, closed, and labeled container for disposal.[1][5]
Waste Disposal
-
Contaminated PPE: Dispose of contaminated gloves and other disposable items in accordance with applicable laws and good laboratory practices.[1]
-
Chemical Waste: Unused or surplus material should not be disposed of in regular waste or drains. It must be treated as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
First Aid Measures
Immediate action is crucial in the event of exposure.
-
General Advice: Consult a physician and show them the Safety Data Sheet (SDS) for the compound.[1]
-
If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration.[7]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person.[5] Rinse the mouth with water.[5]
References
- MATERIAL SAFETY DATA SHEET. (n.d.).
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]
-
BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie. (2016-04-28). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School. Retrieved from [Link]
-
Anhydrous Ammonia PPE. (2020-11-18). YouTube. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
